molecular formula C22H42O2 B163421 Brassidic Acid CAS No. 506-33-2

Brassidic Acid

Número de catálogo: B163421
Número CAS: 506-33-2
Peso molecular: 338.6 g/mol
Clave InChI: DPUOLQHDNGRHBS-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-Brassidic acid is a very long-chain fatty acid.
Brassidic acid has been reported in Monascus purpureus with data available.
This compound is a monounsaturated very long-chain fatty acid with a 22-carbon backbone and a single double bond originating from the 9th position from the methyl end, with the double bond in the trans- configuration.

Propiedades

IUPAC Name

(E)-docos-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUOLQHDNGRHBS-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015913
Record name (E)-13-Docosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-33-2
Record name Brassidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brassidic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-13-Docosenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-docos-13-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.305
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRASSIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D23G5N92QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Brassidic Acid: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of brassidic acid ((E)-docos-13-enoic acid), a very-long-chain monounsaturated trans fatty acid. It details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, alongside a discussion of its biological context, which is pertinent to the fields of biochemistry and drug development.

Chemical Structure and Identification

This compound is the trans isomer of erucic acid ((Z)-docos-13-enoic acid). It is a monounsaturated fatty acid featuring a 22-carbon backbone with a single double bond located at the 13th carbon from the carboxyl end (or the 9th carbon from the methyl end, classifying it as an omega-9 fatty acid).[1] The trans configuration of this double bond results in a more linear molecular shape compared to its cis counterpart, erucic acid, which significantly influences its physical properties, such as its melting point.

Key Identifiers:

  • IUPAC Name: (13E)-13-Docosenoic acid[2]

  • Common Name: this compound

  • CAS Registry Number: 506-33-2[2]

  • Chemical Formula: C₂₂H₄₂O₂[2]

  • Canonical SMILES: CCCCCCCC/C=C/CCCCCCCCCCCC(=O)O

  • InChIKey: DPUOLQHDNGRHBS-MDZDMXLPSA-N

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. Its solid state at room temperature and insolubility in water are characteristic of very-long-chain fatty acids.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight 338.57 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 61-62 °C[2][4]
Boiling Point 282 °C at 30 mmHg[5]
Density 0.891 g/cm³[4]
Flash Point 349.9 °C[4]
Water Solubility Insoluble / 9.491e-005 mg/L @ 25 °C (estimated)[5]
Solubility in Organic Solvents Soluble in ether; sparingly soluble in cold alcohol.[2]
pKa (Predicted) 4.78 ± 0.10[4]
XLogP3 8.7[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis of this compound

This compound is not found in significant quantities in nature; it is primarily produced through the chemical isomerization of its naturally abundant cis-isomer, erucic acid.[6] Erucic acid is a major constituent of oils from plants in the Brassicaceae family, such as high-erucic acid rapeseed and mustard.[7] The synthesis involves converting the cis double bond of erucic acid into a trans configuration.

Experimental Protocol: Isomerization via p-Toluenesulfinic Acid Catalysis

This method provides a modern and efficient route for the cis-trans isomerization of fatty acids.[8]

Materials:

  • High-erucic acid oil (e.g., rapeseed oil) or purified erucic acid

  • p-Toluenesulfinic acid (catalyst)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Nitrogen gas supply

  • Heating mantle with temperature control and magnetic stirrer

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and diethyl ether (for purification)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (erucic acid or oil) in an anhydrous solvent.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen, which can cause unwanted side reactions. Maintain a gentle nitrogen flow throughout the reaction.

  • Catalyst Addition: Add p-toluenesulfinic acid as the catalyst. A typical catalyst loading is around 5-10% by weight relative to the substrate.[8]

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them via GC or TLC. A typical reaction time is 90-120 minutes.[8]

  • Workup: After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification: The resulting residue, containing a mixture of this compound, unreacted erucic acid, and other fatty acids, is purified. If the starting material was an oil, initial saponification followed by acidification is required to liberate the free fatty acids. The fatty acid mixture is then purified by column chromatography on silica gel to isolate pure this compound.

G cluster_synthesis Synthesis Workflow erucic_acid Erucic Acid (cis) reaction_vessel Reaction Vessel (Solvent, p-Toluenesulfinic Acid, N2 atm, 100-120°C) erucic_acid->reaction_vessel isomerization Cis-Trans Isomerization reaction_vessel->isomerization workup Solvent Removal (Rotary Evaporation) isomerization->workup purification Purification (Column Chromatography) workup->purification brassidic_acid This compound (trans) purification->brassidic_acid

Caption: Workflow for the synthesis of this compound from erucic acid.

Analytical Methodologies

The accurate identification and quantification of this compound, particularly in the presence of its cis-isomer, requires robust analytical techniques. Gas chromatography (GC) is the most common method, though high-performance liquid chromatography (HPLC) also offers specific advantages.

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a standard method for analyzing the fatty acid profile of a lipid sample, including the quantification of this compound.

Materials:

  • Lipid sample (oil, tissue extract, etc.)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Solvents: Chloroform (B151607), Methanol (B129727), Hexane

  • Derivatization reagent: 14% Boron trifluoride in methanol (BF₃-methanol) or 0.5 M KOH in methanol

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction (Folch Method): a. Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol. b. Add the internal standard at a known concentration. c. Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants. d. Centrifuge to separate the phases and collect the lower chloroform layer containing the lipids. e. Dry the extract under a stream of nitrogen.

  • Derivatization to FAMEs: a. To the dried lipid extract, add 14% BF₃-methanol solution. b. Tightly cap the tube and heat at 100°C for 30 minutes. c. Cool to room temperature, then add hexane and saturated NaCl solution to extract the FAMEs into the hexane layer. d. Carefully transfer the upper hexane layer and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Column: A polar capillary column (e.g., biscyanopropyl polysiloxane, such as Rt-2560 or SP-2560) is required for the separation of cis and trans isomers.[9] b. Injection: Inject 1 µL of the FAMEs solution in hexane. c. GC Conditions: Use a temperature program that starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 240°C) to elute the very-long-chain FAMEs. d. MS Detection: Use electron ionization (EI) and operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, or full scan mode for identification.

  • Quantification: Identify the methyl brassidate peak based on its retention time relative to standards. Quantify by comparing its peak area to the peak area of the internal standard.

G cluster_analysis Analytical Workflow (GC-MS) sample Lipid Sample (e.g., Oil, Tissue) extraction Lipid Extraction (Folch Method + Internal Std) sample->extraction derivatization Derivatization to FAMEs (BF3-Methanol, 100°C) extraction->derivatization gcms GC-MS Analysis derivatization->gcms separation Chromatographic Separation (Polar Capillary Column) gcms->separation detection Mass Spectrometry (EI, SIM/Scan) separation->detection analysis Data Analysis (Identification & Quantification) detection->analysis

Caption: General workflow for the analysis of this compound by GC-MS.

Biological Activity and Implications for Drug Development

The biological effects of this compound are understood within the broader context of trans fatty acids (TFAs) and very-long-chain fatty acids (VLCFAs).

General Effects of Trans Fatty Acids

Industrially produced TFAs are known to have adverse effects on cardiovascular health. They have been shown to increase LDL ("bad") cholesterol while decreasing HDL ("good") cholesterol levels.[3] The mechanisms are thought to involve alterations in lipid metabolism and inflammatory signaling pathways.[3] As a trans fatty acid, this compound is expected to share some of these general properties, although specific studies on its effects are limited compared to more common TFAs like elaidic acid (trans-18:1).

Metabolism of Very-Long-Chain Fatty Acids

VLCFAs like this compound are metabolized differently from shorter fatty acids. Their initial breakdown occurs not in the mitochondria, but in peroxisomes via β-oxidation. This process shortens the carbon chain until it can be transported into the mitochondria for complete oxidation to produce ATP. The metabolism of its cis-isomer, erucic acid, has been studied more extensively due to health concerns about its accumulation in cardiac tissue, where it can inhibit mitochondrial oxidation of other fatty acids.[10][11] While the specific metabolism and inhibitory potential of this compound are less characterized, its status as a VLCFA places it within this metabolic pathway.

G cluster_metabolism VLCFA Metabolism brassidic_acid This compound (C22:1) activation Acyl-CoA Synthetase (Cytosol) brassidic_acid->activation brassidoyl_coa Brassidoyl-CoA activation->brassidoyl_coa peroxisome Peroxisomal β-Oxidation brassidoyl_coa->peroxisome chain_shortening Chain Shortening Cycles peroxisome->chain_shortening medium_chain_acyl_coa Medium-Chain Acyl-CoA chain_shortening->medium_chain_acyl_coa mitochondrion Mitochondrial β-Oxidation medium_chain_acyl_coa->mitochondrion krebs TCA Cycle mitochondrion->krebs atp ATP Production krebs->atp

Caption: General metabolic pathway for very-long-chain fatty acids (VLCFAs).

Relevance in Drug Development

Given the established links between trans fatty acids and cardiovascular disease, this compound is more likely to be a subject of toxicological study than a candidate for therapeutic development. However, understanding its metabolism and cellular effects is crucial for drug development professionals for several reasons:

  • Target Identification: The enzymes involved in VLCFA metabolism, such as peroxisomal acyl-CoA oxidases or mitochondrial carnitine palmitoyltransferases, could be targets for drugs aimed at treating metabolic disorders.[12]

  • Drug Delivery: The unique properties of VLCFAs could potentially be exploited in lipid-based drug delivery systems, although the biological effects of the trans configuration would need to be carefully considered.

  • Toxicology: As a potential contaminant or metabolite, understanding the toxicological profile of this compound is important for safety assessments of pharmaceuticals and nutraceuticals.

Currently, no specific signaling pathways have been definitively elucidated for this compound. Its biological actions are presumed to be a combination of its identity as both a trans fatty acid and a very-long-chain fatty acid, influencing cellular membranes, lipid metabolism, and inflammatory responses.[13] Further research is needed to distinguish its specific effects from those of other fatty acids.

References

An In-depth Technical Guide on the Synthesis of trans-13-Docosenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-13-Docosenoic acid, also known as brassidic acid, is the trans isomer of the naturally occurring cis-13-docosenoic acid (erucic acid). While erucic acid is abundant in the seed oils of various plants within the Brassicaceae family, such as rapeseed and mustard, this compound is primarily a synthetic derivative.[1][2][3] Its distinct stereochemistry imparts unique physical and chemical properties that are of interest in various research and development applications, including its potential role in lipidomics and as a starting material for the synthesis of other complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on detailed experimental protocols and quantitative data to aid in its laboratory-scale production.

Introduction to trans-13-Docosenoic Acid

This compound is a C22:1 monounsaturated very long-chain fatty acid. The presence of the double bond in the trans configuration results in a more linear molecular geometry compared to its cis counterpart, leading to a higher melting point and different packing properties in biological membranes and crystalline structures. The primary and most direct route for the synthesis of this compound is through the isomerization of the readily available erucic acid.

Primary Synthesis Pathway: Isomerization of Erucic Acid

The most common and direct method for the synthesis of trans-13-docosenoic acid is the stereochemical isomerization of its cis isomer, erucic acid. This transformation can be achieved through several methods, primarily involving thermal or catalytic processes that promote the conversion from the thermodynamically less stable cis conformation to the more stable trans form.

Catalytic Isomerization

Various catalysts can be employed to facilitate the cis-trans isomerization of the double bond in erucic acid. While specific protocols for erucic acid are not extensively detailed in publicly available literature, analogous methods for the isomerization of oleic acid to elaidic acid provide a strong foundation for developing a successful synthesis.

Experimental Protocol (Adapted from Oleic Acid Isomerization):

  • Catalyst Activation: An acid-activated clay catalyst is prepared or commercially sourced. The catalyst should be dried in an oven at 110°C for at least 4 hours prior to use to remove any adsorbed water.

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The flask is charged with erucic acid and the acid-activated clay catalyst (e.g., 5-10% by weight of the erucic acid).

  • Isomerization Reaction: The mixture is heated to a temperature range of 180-220°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to determine the ratio of cis to trans isomers.

  • Work-up and Purification: Upon completion of the reaction (when the desired cis:trans ratio is achieved or equilibrium is reached), the reaction mixture is cooled to room temperature. The clay catalyst is removed by filtration. The resulting crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetone (B3395972), at low temperatures.

Logical Workflow for Acid-Clay Catalyzed Isomerization:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Erucic Acid D Reaction Mixture (Erucic Acid + Catalyst) A->D B Acid-Activated Clay Catalyst C Catalyst Activation (Drying) B->C C->D E Heating (180-220°C) under Inert Atmosphere D->E F Reaction Monitoring (GC/FTIR) E->F G Cooling to Room Temperature F->G Reaction Completion H Filtration to Remove Catalyst G->H I Crude this compound H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for acid-clay catalyzed isomerization of erucic acid.
Thermal Isomerization

Heating erucic acid at high temperatures, particularly in the presence of radical initiators or certain impurities, can induce cis-trans isomerization. However, this method is often less specific and can lead to the formation of byproducts through oxidation and polymerization.

Alternative Synthesis Pathway: Partial Hydrogenation of Erucic Acid Derivatives

trans-Fatty acids can be formed as byproducts during the partial hydrogenation of unsaturated oils.[4] This process is typically carried out to increase the melting point and oxidative stability of the oil. By carefully controlling the reaction conditions, it is possible to favor the formation of the trans isomer.

Experimental Protocol (General Principles):

  • Catalyst: A metal catalyst, such as nickel, palladium, or platinum, is used. Nickel catalysts are common in industrial applications.

  • Reaction Conditions: Erucic acid or its methyl ester is reacted with hydrogen gas in the presence of the catalyst at elevated temperatures (e.g., 140-220°C) and pressures.

  • Control of Selectivity: The selectivity towards isomerization versus complete saturation to behenic acid is influenced by factors such as temperature, hydrogen pressure, catalyst type, and catalyst concentration. Lower hydrogen pressures and higher temperatures generally favor the formation of trans isomers.

  • Purification: The resulting mixture will contain unreacted erucic acid, this compound, and behenic acid. Separation of these components can be achieved by fractional crystallization or chromatography.

Signaling Pathway for Hydrogenation and Isomerization:

Erucic Acid (cis) Erucic Acid (cis) This compound (trans) This compound (trans) Erucic Acid (cis)->this compound (trans) Isomerization Behenic Acid (saturated) Behenic Acid (saturated) Erucic Acid (cis)->Behenic Acid (saturated) Hydrogenation This compound (trans)->Behenic Acid (saturated) Hydrogenation

Caption: Competing reactions during the partial hydrogenation of erucic acid.

Potential Synthesis via Olefin Metathesis

Olefin metathesis is a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. While not a conventional method for simple isomerization, it could be conceptually applied to synthesize this compound from other starting materials. For instance, a cross-metathesis reaction between two smaller olefins could be envisioned. However, this approach is likely to be more complex and less economically viable than the isomerization of erucic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. It should be noted that specific yields for the direct synthesis of this compound are not widely reported in the literature, and the values provided are based on analogous reactions and general principles.

Synthesis PathwayStarting MaterialCatalystTemperature (°C)PressureTypical Yield (%)Purity (%)
Catalytic Isomerization Erucic AcidAcid-Activated Clay180-220Atmospheric40-60 (equilibrium)>95 (after recrystallization)
Partial Hydrogenation Erucic AcidNickel140-220Variable H₂VariableMixture

Purification and Characterization

Purification:

The primary method for purifying crude this compound is recrystallization . Due to the difference in melting points and crystal packing between the cis and trans isomers (Erucic acid m.p. ~34°C; this compound m.p. ~61-62°C), fractional crystallization from solvents like ethanol or acetone at controlled temperatures is highly effective.

Characterization:

The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques:

  • Gas Chromatography (GC): After conversion to their methyl esters (FAMEs), the cis and trans isomers can be separated and quantified.

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of a characteristic absorption band around 965 cm⁻¹ is indicative of a trans double bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and stereochemistry of the double bond.

  • Melting Point Analysis: A sharp melting point at the expected temperature is a good indicator of purity.

Conclusion

The synthesis of trans-13-docosenoic acid is most practically achieved through the catalytic isomerization of its readily available cis isomer, erucic acid. While detailed protocols specific to this conversion are not abundant, established methods for the isomerization of similar long-chain unsaturated fatty acids provide a robust framework for its successful laboratory synthesis. Further research to optimize catalyst systems and reaction conditions could improve the efficiency and yield of this transformation, making this valuable lipid more accessible for research and development purposes.

References

The Unseen Isomer: A Technical Guide to the Natural Sources and Extraction of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassidic acid, the trans-isomer of the more commonly known erucic acid, presents a unique profile in the landscape of very-long-chain fatty acids. While not naturally abundant in its trans configuration, its prevalence in processed oils and its distinct physiological effects compared to its cis-counterpart warrant a deeper understanding. This technical guide provides a comprehensive overview of the natural precursors to this compound, details the methodologies for its extraction and isomerization, and presents its known biological implications. Quantitative data are systematically tabulated for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual diagrams generated using Graphviz illustrate key processes, offering a clear and concise reference for laboratory application.

Natural Precursors of this compound

This compound ((E)-docos-13-enoic acid) is not a significant primary component of natural fats and oils. Instead, its presence is almost exclusively a result of the isomerization of its cis-isomer, erucic acid ((Z)-docos-13-enoic acid). Therefore, a discussion of the natural sources of this compound is fundamentally a discussion of the sources of erucic acid.

Erucic acid is characteristically found in high concentrations in the seed oils of plants belonging to the Brassicaceae (or Cruciferae) family.[1] High-erucic acid rapeseed (HEAR) oil and mustard seed oil are the most prominent sources.[1] The erucic acid content in these oils can vary significantly depending on the plant variety and growing conditions, but it can constitute a major portion of the total fatty acid profile.

Quantitative Data on Erucic Acid in Natural Sources

The following table summarizes the erucic acid content in the oils of various Brassicaceae species, which are the primary feedstocks for obtaining this compound.

Plant SourceSpeciesErucic Acid Content (% of total fatty acids)Reference(s)
High-Erucic Acid RapeseedBrassica napus20 - 54[1]
Mustard SeedBrassica juncea~42[1]
Wallflower SeedErysimum spp.Not specified[1]

Extraction and Isomerization Workflow

The production of this compound from natural sources is a multi-step process that begins with the extraction of erucic acid-rich oil, followed by the isomerization of the cis-double bond to the trans configuration, and concludes with the purification of the final product.

Extraction_Isomerization_Workflow cluster_0 Oil Extraction cluster_1 Isomerization cluster_2 Purification Source Material Brassicaceae Seeds (e.g., HEAR, Mustard) Oil Extraction Solvent Extraction (e.g., with Hexane) Source Material->Oil Extraction Crude Oil Crude Erucic Acid-Rich Oil Oil Extraction->Crude Oil Isomerization Catalytic Isomerization (e.g., Selenium catalyst) Crude Oil->Isomerization Isomerized Mixture Mixture of Erucic and Brassidic Acids Isomerization->Isomerized Mixture Purification Fractional Crystallization or Preparative HPLC Isomerized Mixture->Purification Purified Product Pure this compound Purification->Purified Product

Caption: General workflow for the production of this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale extraction of erucic acid-rich oil, its isomerization to this compound, and subsequent purification.

Protocol for Extraction of Erucic Acid-Rich Oil from Rapeseed

This protocol is adapted from standard methods for oil extraction from oleaginous seeds.

Materials:

  • High-erucic acid rapeseed (HEAR) seeds

  • Hexane (B92381) (analytical grade)

  • Grinder or mill

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Seed Preparation: Grind the HEAR seeds into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place a known quantity of the ground seed powder into a thimble and insert it into the Soxhlet extractor.

    • Fill the boiling flask with hexane to approximately two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the flask to the boiling point of hexane (69 °C).

    • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • Solvent Removal:

    • After extraction, transfer the hexane-oil mixture to a round-bottom flask.

    • Remove the hexane using a rotary evaporator under reduced pressure at a temperature of 40-50 °C.

  • Oil Filtration:

    • Filter the resulting crude oil through filter paper to remove any fine solid particles.

    • The resulting clear oil is rich in erucic acid triglycerides.

Protocol for Isomerization of Erucic Acid to this compound

This protocol describes a selenium-catalyzed isomerization process. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

  • Erucic acid-rich oil (from Protocol 3.1)

  • Selenium powder (catalyst)

  • Inert gas (e.g., Nitrogen or Argon)

  • High-temperature reaction vessel with a stirrer and condenser

Procedure:

  • Reaction Setup:

    • Place the erucic acid-rich oil into the reaction vessel.

    • Add a catalytic amount of selenium powder (e.g., 0.1-0.5% by weight of the oil).

    • Purge the vessel with an inert gas to remove oxygen, which can cause unwanted side reactions.

  • Isomerization Reaction:

    • Heat the mixture to 180-220 °C with continuous stirring under the inert atmosphere.

    • Maintain the reaction for 2-4 hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them by gas chromatography.

  • Catalyst Removal:

    • After the reaction is complete, cool the mixture to room temperature.

    • The selenium catalyst can be removed by filtration.

Protocol for Purification of this compound by Fractional Crystallization

This protocol utilizes the difference in melting points between erucic acid (cis) and this compound (trans) to achieve separation.

Materials:

  • Isomerized mixture of erucic and brassidic acids

  • Acetone or Ethanol (95%)

  • Crystallization dish

  • Low-temperature bath or refrigerator

  • Vacuum filtration apparatus

Procedure:

  • Dissolution:

    • Dissolve the isomerized fatty acid mixture in a minimal amount of warm solvent (acetone or ethanol) to create a saturated solution.

  • Crystallization:

    • Slowly cool the solution to a low temperature (e.g., -20 °C to -10 °C). This compound, having a higher melting point (61-62 °C) than erucic acid (33-34 °C), will preferentially crystallize out of the solution.

    • Allow the solution to stand at this temperature for several hours to maximize crystal formation.

  • Isolation:

    • Quickly filter the cold mixture through a pre-chilled vacuum filtration apparatus to separate the crystallized this compound from the mother liquor, which will be enriched in erucic acid.

  • Recrystallization (Optional):

    • For higher purity, the collected crystals can be redissolved in a minimal amount of warm solvent and the crystallization process can be repeated.

  • Drying:

    • Dry the purified this compound crystals under vacuum to remove any residual solvent.

Biological Implications and Signaling

While specific signaling pathways directly initiated by this compound have not been extensively elucidated, its nature as a trans fatty acid places it within a class of molecules with known physiological effects.

Comparison with Erucic Acid

Studies comparing the physiological effects of dietary this compound and erucic acid in animal models have indicated that this compound does not exhibit the same cardiotoxic effects, such as myocardial lipidosis, that are associated with high intake of erucic acid.

Potential Interaction with Cellular Signaling

As a trans fatty acid, this compound may influence cellular processes through mechanisms similar to other trans fats. These can include:

  • Membrane Fluidity: Incorporation into cell membranes can alter their physical properties, potentially affecting the function of membrane-bound proteins and receptors.

  • Inflammatory Pathways: Some trans fatty acids have been shown to promote pro-inflammatory signaling.

  • Apoptosis: There is evidence that certain trans fatty acids can enhance signaling pathways leading to programmed cell death (apoptosis).

The following diagram illustrates a potential, generalized mechanism by which trans fatty acids could influence cellular signaling, leading to pro-inflammatory and pro-apoptotic outcomes.

TFASignaling TFA Trans Fatty Acid (e.g., this compound) Membrane Cell Membrane Alteration TFA->Membrane Stress Cellular Stress (e.g., ER Stress) TFA->Stress Receptor Membrane Receptor Modulation Membrane->Receptor Signaling Pro-inflammatory Signaling Cascade (e.g., NF-κB) Receptor->Signaling Stress->Signaling Apoptosis Apoptotic Pathway Activation Stress->Apoptosis Response Cellular Response: Inflammation, Apoptosis Signaling->Response Apoptosis->Response

Caption: Potential influence of trans fatty acids on cellular signaling.

Conclusion

This compound, while not a primary natural product, is readily accessible through the isomerization of erucic acid from Brassicaceae seed oils. Understanding the extraction and purification of this trans-isomer is crucial for researchers investigating the diverse biological roles of fatty acids. The provided protocols offer a foundation for the laboratory-scale production of this compound, enabling further studies into its physiological effects and potential therapeutic or industrial applications. Future research should focus on elucidating the specific molecular interactions of this compound within cellular systems to fully comprehend its biological significance.

References

The Role of Brassidic Acid in Plant Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (22:1 n-9t), the trans isomer of erucic acid, is a very-long-chain monounsaturated fatty acid (VLCFA). While its cis counterpart, erucic acid, is a well-documented and often abundant component of the seed oils of many species in the Brassicaceae family, the role and natural occurrence of this compound in plant lipids are less prominent. This technical guide provides an in-depth analysis of the current understanding of this compound in the context of plant lipid biochemistry, with a focus on its relationship with erucic acid, its analytical determination, and the broader functions of very-long-chain fatty acids in plants.

The General Role of Very-Long-Chain Fatty Acids (VLCFAs) in Plants

VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are integral to various aspects of plant biology. They are synthesized in the endoplasmic reticulum through the elongation of C16 and C18 fatty acid precursors. These longer acyl chains impart specific physicochemical properties that are crucial for their diverse functions.

VLCFAs are key constituents of several lipid classes in plants:

  • Structural Lipids: VLCFAs are incorporated into the membranes of plant cells, including phospholipids (B1166683) and sphingolipids. Their presence is vital for maintaining membrane homeostasis and influencing the organization of membrane domains.

  • Storage Lipids: In the seeds of many Brassicaceae species, VLCFAs, primarily erucic acid, are major components of triacylglycerols (TAGs), serving as a dense energy reserve for germination and early seedling growth.

  • Surface Lipids: VLCFAs are precursors for the biosynthesis of cuticular waxes and suberin. The cuticle forms a protective layer on the aerial parts of plants, preventing water loss and protecting against pathogens. Suberin is a key component of the root's Casparian strip, controlling the uptake of water and nutrients.

  • Signaling: While less is known about the direct signaling roles of free VLCFAs, their derivatives and the lipids they are incorporated into can participate in various signaling pathways, particularly in response to biotic and abiotic stress.

Biosynthesis of Very-Long-Chain Fatty Acids

The biosynthesis of VLCFAs is a cyclical process involving a multi-enzyme complex known as the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. The process begins with a long-chain acyl-CoA (typically C18:1-CoA) and sequentially adds two-carbon units from malonyl-CoA. Each cycle consists of four enzymatic reactions:

  • Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS). This is the rate-limiting step and determines the substrate specificity and final chain length of the VLCFA.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Reduction: The final step is the reduction of the trans-2,3-enoyl-CoA by an enoyl-CoA reductase (ECR) to produce an acyl-CoA that is two carbons longer than the initial substrate.

This elongated acyl-CoA can then be incorporated into various lipid pools or undergo further elongation cycles.

VLCFA_Biosynthesis C18_1_CoA C18:1-CoA KCS β-ketoacyl-CoA synthase (KCS) C18_1_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA Reduction HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA Dehydration ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR C20_1_CoA C20:1-CoA ECR->C20_1_CoA Reduction Further_Elongation Further Elongation Cycles (e.g., to C22:1-CoA) C20_1_CoA->Further_Elongation Lipid_Pools Incorporation into: - Triacylglycerols - Waxes/Suberin - Sphingolipids - Phospholipids C20_1_CoA->Lipid_Pools Further_Elongation->Lipid_Pools

VLCFA Biosynthesis Pathway

This compound: Occurrence and Relationship with Erucic Acid

Erucic acid (cis-13-docosenoic acid) is the predominant VLCFA found in the seed oils of many members of the Brassicaceae family, including rapeseed and mustard.[1] In contrast, its trans-isomer, this compound, is generally not considered a significant natural component of these oils. Research indicates that the fatty acids in rapeseed are expected to have a cis-configuration.[2]

The detection of this compound in rapeseed-derived products is often attributed to the isomerization of erucic acid during processing, particularly during certain lipid extraction methods.[2] For instance, the Folch method for lipid extraction has been shown to cause a conversion of the natural cis-isomer (erucic acid) to the trans-isomer (this compound).[2] This is a critical consideration for the accurate analysis of fatty acid profiles in rapeseed products, as ignoring this potential isomerization can lead to an underestimation of the original erucic acid content.[3]

Quantitative Data

The following table summarizes the reported content of erucic acid in the seed oils of various Brassicaceae species. It is important to note that these values primarily represent the cis-isomer, though the potential for small amounts of the trans-isomer to be present, especially after processing, should be considered.

Plant SpeciesCommon NameErucic Acid Content (% of total fatty acids)Reference(s)
Brassica napusHigh-Erucic Acid Rapeseed20 - 54%[4]
Brassica junceaMustard~42%[4]
Brassica rapaTurnip Rape43 - 57%[5]
Sinapis albaWhite MustardModerate levels[6]
Eruca sativaArugula/Rocket44 - 46%[7]
Brassica oleraceaBroccoli (seeds)~50%[7]
Raphanus sativusRadish (seeds)15 - 35%[7]

Specific Role of this compound in Plant Lipids

Currently, there is a lack of substantial evidence to suggest a specific, unique biological role for this compound in plant lipids. The primary functions attributed to C22:1 fatty acids in plants are well-established for the naturally abundant cis-isomer, erucic acid. The biological machinery in plants, including the enzymes involved in lipid synthesis and metabolism, is generally specific for cis-configured double bonds.

Therefore, the role of this compound in plant lipids is best understood in the context of it being a geometric isomer of erucic acid, which may be formed during processing. Its presence in plant-derived materials is more of a quality control parameter rather than an indicator of a specific physiological function.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound, and its distinction from erucic acid, is crucial for quality assessment of edible oils and other plant-derived products. Gas chromatography (GC) is the standard method for this analysis.

Sample Preparation: Lipid Extraction and Derivatization

Objective: To extract lipids from the plant material and convert the fatty acids into their volatile methyl ester derivatives (FAMEs) for GC analysis.

Materials:

  • Plant tissue (e.g., seeds)

  • Soxhlet extraction apparatus

  • Hexane (B92381)

  • Sodium hydroxide (B78521) in methanol (B129727) (0.5 M)

  • Boron trifluoride (BF₃) in methanol (14%) or 7% BF₃-methanol reagent

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., methyl heptadecanoate or triheneicosanoin)

Protocol (based on Soxhlet extraction and BF₃-methanol derivatization):

  • Lipid Extraction (Soxhlet):

    • Grind the plant material to a fine powder.

    • Accurately weigh a known amount of the ground tissue and place it in a thimble.

    • Extract the lipids using hexane in a Soxhlet apparatus for 4-6 hours.

    • Evaporate the solvent from the extract under reduced pressure to obtain the crude oil.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Accurately weigh a small amount of the extracted oil (e.g., 25 mg) into a screw-cap test tube.

    • Add a known amount of internal standard.

    • Add 2 mL of 0.5 M sodium hydroxide in methanol.

    • Heat at 100°C for 5-10 minutes.

    • Add 2 mL of 14% BF₃ in methanol, cap tightly, and heat at 100°C for 30-45 minutes.[8]

    • Cool to room temperature and add 1-2 mL of hexane and 5 mL of saturated sodium chloride solution.

    • Shake vigorously and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a new vial.

    • Dry the hexane extract with anhydrous sodium sulfate.

    • The sample is now ready for GC analysis.

FAME_Preparation_Workflow Start Plant Material (e.g., Seeds) Grinding Grinding Start->Grinding Soxhlet Soxhlet Extraction (Hexane) Grinding->Soxhlet Crude_Oil Crude Oil Extract Soxhlet->Crude_Oil Derivatization Derivatization to FAMEs (NaOH/Methanol, BF₃/Methanol) Crude_Oil->Derivatization FAMEs FAMEs in Hexane Derivatization->FAMEs GC_Analysis Gas Chromatography (GC) Analysis FAMEs->GC_Analysis

FAME Preparation Workflow
Gas Chromatography (GC) Analysis

Objective: To separate and quantify the individual FAMEs, including brassidic and erucic acid methyl esters.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column highly polar, suitable for separating cis/trans isomers (e.g., SP-2560 or CP-Sil 88, 100 m length).[8]

Typical GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program: Isothermal at ~180°C or a temperature ramp to achieve optimal separation. A slow ramp rate is often necessary to resolve closely eluting isomers.

  • Injection Volume: 1 µL

Data Analysis:

  • Identify the peaks corresponding to brassidic and erucic acid methyl esters by comparing their retention times with those of a known FAME standard mixture.

  • Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

  • Express the results as a percentage of the total fatty acids or in mg/g of the original sample.

Signaling Pathways Involving Precursors and Related Molecules

While there are no known signaling pathways in which this compound is a key player, the broader context of lipid signaling is relevant. VLCFAs are precursors to important signaling molecules, and their presence in membranes can influence signaling events. For example, brassinosteroids, a class of plant steroid hormones, are derived from campesterol, and their signaling pathways are crucial for plant growth and stress responses. Phosphatidic acid, a simple phospholipid, also acts as a second messenger in various stress and developmental signaling cascades.

The diagram below illustrates a simplified overview of a generic plant hormone signaling pathway, which involves membrane-bound receptors and downstream transcriptional regulation. While not specific to this compound, it represents the type of complex signaling networks that lipids can influence.

Plant_Signaling_Pathway Hormone Hormone Signal (e.g., Brassinosteroid) Receptor Membrane Receptor (e.g., BRI1) Hormone->Receptor Co_Receptor Co-Receptor (e.g., BAK1) Receptor->Co_Receptor Binding & Activation Kinase_Cascade Kinase Cascade Co_Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor (e.g., BZR1/BES1) Kinase_Cascade->Transcription_Factor Regulation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response (Growth, Stress Tolerance) Gene_Expression->Cellular_Response

Generic Plant Hormone Signaling

Conclusion

References

Brassidic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid, a monounsaturated omega-9 very long-chain fatty acid (VLCFA), holds the chemical designation (E)-docos-13-enoic acid. As the trans isomer of erucic acid, it is characterized by a 22-carbon chain with a single double bond at the thirteenth carbon. While not as ubiquitously studied as its cis-isomer, this compound and its metabolism are of increasing interest in lipidomics and related fields for its potential physiological roles and as a biomarker. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and known biological context of this compound, tailored for a scientific audience.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 506-33-2[1]
Molecular Formula C₂₂H₄₂O₂[1]
Molecular Weight 338.57 g/mol [1]
IUPAC Name (E)-docos-13-enoic acid[1]
Synonyms trans-13-Docosenoic acid[1]
Melting Point 61-62 °C
Boiling Point 282 °C at 30 mmHg
Appearance White crystalline solid

Experimental Protocols

Stereoselective Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphonium (B103445) ylides. To achieve the (E)-configuration of this compound, a stabilized ylide is typically employed, which favors the formation of the trans double bond.

Workflow for the Synthesis of this compound:

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction Triphenylphosphine (B44618) Triphenylphosphine Phosphonium Salt Phosphonium Salt Triphenylphosphine->Phosphonium Salt SN2 Reaction Alkyl Halide 11-Bromoundecanoic acid Alkyl Halide->Phosphonium Salt Phosphonium Ylide Phosphonium Ylide Phosphonium Salt->Phosphonium Ylide Deprotonation Strong Base e.g., n-BuLi Strong Base->Phosphonium Ylide Reaction Mixture Reaction Mixture Phosphonium Ylide->Reaction Mixture Aldehyde Undecanal (B90771) Aldehyde->Reaction Mixture This compound This compound Reaction Mixture->this compound Work-up & Purification Triphenylphosphine oxide Triphenylphosphine oxide Reaction Mixture->Triphenylphosphine oxide

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Detailed Protocol:

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask, dissolve 11-bromoundecanoic acid and a slight molar excess of triphenylphosphine in a suitable solvent such as acetonitrile (B52724).

    • Reflux the mixture for 24-48 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

  • Generation of the Ylide:

    • Suspend the dried phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon).

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS), dropwise until the characteristic color of the ylide (typically orange or deep red) persists.

  • Wittig Reaction:

    • To the ylide solution at -78 °C, add a solution of undecanal in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane (B92381)/ethyl acetate).

Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard and robust method for the quantification of fatty acids. For optimal results, fatty acids are derivatized to their more volatile fatty acid methyl esters (FAMEs).

Workflow for GC-FID Analysis of this compound:

G Sample Sample containing this compound Derivatization Methylation (e.g., BF3-Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction GC-FID Analysis GC-FID Analysis Extraction->GC-FID Analysis Data Analysis Quantification against Internal Standard GC-FID Analysis->Data Analysis

Caption: Workflow for the analysis of this compound using GC-FID.

Detailed Protocol:

  • Sample Preparation and Derivatization:

    • To a known amount of the sample containing this compound in a screw-cap tube, add an internal standard (e.g., heptadecanoic acid, C17:0).

    • Add 2 mL of 7% boron trifluoride (BF₃) in methanol.

    • Seal the tube and heat at 100 °C for 45 minutes[2].

    • Allow the tube to cool to room temperature.

  • Extraction:

    • Add 2 mL of hexane and 5 mL of water to the tube.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC-FID Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector.

    • Column: A polar capillary column suitable for FAME analysis (e.g., BPX-70, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min)[3].

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C[4].

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 240 °C.

      • Hold at 240 °C for 15 minutes.

    • Injection Volume: 1 µL.

  • Quantification:

    • Identify the this compound methyl ester peak by comparing its retention time with that of a known standard.

    • Quantify the amount of this compound by comparing its peak area to the peak area of the internal standard.

Purification and Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of fatty acids and for the analysis of non-derivatized or derivatized fatty acids.

Workflow for HPLC Analysis/Purification of this compound:

G Sample Crude this compound or Extract Optional Derivatization UV-active tag (e.g., Phenacyl bromide) Sample->Optional Derivatization RP-HPLC Reversed-Phase HPLC Sample->RP-HPLC Optional Derivatization->RP-HPLC Detection UV or ELSD RP-HPLC->Detection Fraction Collection For Purification Detection->Fraction Collection Quantification For Analysis Detection->Quantification

Caption: Workflow for the purification and analysis of this compound by HPLC.

Detailed Protocol:

  • Sample Preparation (with optional derivatization for UV detection):

    • For purification of the free acid, dissolve the crude sample in the mobile phase.

    • For enhanced UV detection, derivatize the fatty acid with a UV-active label such as 2,4'-dibromoacetophenone[5]. To the dried fatty acid, add a solution of the derivatizing agent and a catalyst (e.g., a crown ether) in acetonitrile. Heat at approximately 80 °C for 30 minutes. Cool and inject directly into the HPLC system.

  • HPLC Conditions:

    • HPLC System: With a gradient pump and a suitable detector (UV-Vis or Evaporative Light Scattering Detector - ELSD).

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the fatty acid is in its protonated state[6]. A typical gradient might be from 70% acetonitrile to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection:

      • UV detection at ~205 nm for non-derivatized fatty acids.

      • UV detection at a higher wavelength (e.g., 254 nm) for derivatized fatty acids[7].

      • ELSD for universal detection of non-volatile analytes.

  • Purification and Analysis:

    • For purification, collect the fractions corresponding to the this compound peak. Evaporate the solvent to obtain the purified compound.

    • For analysis, quantify the this compound by comparing its peak area to a standard curve of known concentrations.

Biological Context and Signaling Pathways

This compound is a very long-chain fatty acid (VLCFA), a class of fatty acids with 22 or more carbon atoms. The metabolism of VLCFAs is crucial for various cellular functions.

Metabolism of Very Long-Chain Fatty Acids

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle and are precursors for the synthesis of sphingolipids and glycerophospholipids. Misregulation of VLCFA metabolism can lead to a variety of inherited diseases[8].

Logical Flow of VLCFA Metabolism:

G Precursor Fatty Acids e.g., Oleic Acid (C18:1) Elongation Fatty Acid Elongation System (Endoplasmic Reticulum) Precursor Fatty Acids->Elongation VLCFAs Very Long-Chain Fatty Acids (e.g., this compound) Elongation->VLCFAs Sphingolipid Synthesis Sphingolipid Synthesis VLCFAs->Sphingolipid Synthesis Glycerophospholipid Synthesis Glycerophospholipid Synthesis VLCFAs->Glycerophospholipid Synthesis Peroxisomal Beta-Oxidation Degradation VLCFAs->Peroxisomal Beta-Oxidation

Caption: Simplified overview of the metabolic fate of very long-chain fatty acids.

Potential Role in Cell Signaling

While specific signaling pathways directly initiated by this compound are not well-elucidated, fatty acids, in general, are known to act as signaling molecules, often through the activation of nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs):

PPARs are a group of nuclear receptors that are activated by fatty acids and their derivatives[9][10]. These receptors play a critical role in the regulation of lipid and glucose metabolism[9]. There are three main isoforms:

  • PPARα: Primarily involved in fatty acid catabolism.

  • PPARγ: A key regulator of adipogenesis and lipid storage.

  • PPARβ/δ: Participates in fatty acid oxidation, particularly in muscle tissue.

It is plausible that this compound, as a VLCFA, could serve as a ligand for one or more PPAR isoforms, thereby influencing gene expression related to lipid metabolism. However, direct experimental evidence for high-affinity binding and activation of PPARs by this compound is an area that requires further investigation. The activation of PPARs by a fatty acid ligand typically leads to the heterodimerization with the retinoid X receptor (RXR) and subsequent binding to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.

Conclusion

This technical guide provides a foundational understanding of this compound, from its fundamental chemical properties to detailed experimental protocols for its synthesis and analysis. While its direct role in specific signaling pathways remains an area for future research, its classification as a VLCFA places it within the important context of lipid metabolism and potential regulation of nuclear receptors like PPARs. The methodologies and information presented herein are intended to support researchers and drug development professionals in their investigations involving this particular fatty acid.

References

The Pivotal Role of Very Long-Chain Fatty Acids in Cellular Function and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical players in a multitude of biological processes.[1] While less abundant than their long-chain counterparts, VLCFAs have unique structural and functional roles that are indispensable for cellular homeostasis.[2] They are integral components of cellular membranes, precursors to signaling molecules, and are essential for the integrity of physiological barriers.[3][4] Dysregulation of VLCFA metabolism is implicated in a range of severe inherited disorders, neurodegenerative diseases, and inflammatory conditions, making the enzymes involved in their synthesis and degradation attractive targets for therapeutic intervention.[1][5] This guide provides an in-depth overview of the biological activities of VLCFAs, with a focus on their metabolism, cellular functions, and pathological implications. Detailed experimental protocols for VLCFA analysis and visualization of key pathways are included to facilitate further research in this critical area of lipid biology.

Introduction to Very Long-Chain Fatty Acids

Fatty acids are carboxylic acids with aliphatic chains of varying lengths and degrees of saturation. They are broadly classified based on their carbon chain length, with very long-chain fatty acids (VLCFAs) possessing 22 or more carbon atoms.[1] A sub-classification of ultra long-chain fatty acids (ULCFAs) includes those with 26 or more carbons, which are typically found in specific tissues such as the skin, retina, brain, and testes.[2][6] VLCFAs are found as constituents of various cellular lipids, including sphingolipids and glycerophospholipids, and can also serve as precursors for lipid mediators.[1][2] Their unique biophysical properties allow them to influence membrane structure and function in ways that shorter-chain fatty acids cannot.[2]

Metabolism of Very Long-Chain Fatty Acids

The cellular concentration of VLCFAs is tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation in peroxisomes.

Biosynthesis: The Elongase Pathway

VLCFA synthesis occurs through a four-step elongation cycle catalyzed by a complex of enzymes embedded in the endoplasmic reticulum (ER) membrane.[1][7] The rate-limiting step is the initial condensation reaction, which is catalyzed by one of seven fatty acid elongase enzymes (ELOVL1-7) in mammals. Each ELOVL enzyme exhibits specificity for fatty acid substrates of different chain lengths and saturation levels, which contributes to the diversity of VLCFA species in different tissues.[8]

The four core reactions in the elongation cycle are:

  • Condensation: Catalyzed by a β-ketoacyl-CoA synthase (KCS), also known as an elongase.[7]

  • Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA.[7]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[7]

  • Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the original substrate.[7]

VLCFA_Elongation_Pathway cluster_ER Endoplasmic Reticulum Acyl-CoA (Cn) Acyl-CoA (Cn) 3-Ketoacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2) Acyl-CoA (Cn)->3-Ketoacyl-CoA (Cn+2) ELOVL (KCS) + Malonyl-CoA Malonyl-CoA Malonyl-CoA 3-Hydroxyacyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2) 3-Ketoacyl-CoA (Cn+2)->3-Hydroxyacyl-CoA (Cn+2) KCR (NADPH) trans-2-Enoyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2) 3-Hydroxyacyl-CoA (Cn+2)->trans-2-Enoyl-CoA (Cn+2) HCD Acyl-CoA (Cn+2) Acyl-CoA (Cn+2) trans-2-Enoyl-CoA (Cn+2)->Acyl-CoA (Cn+2) ECR (NADPH)

VLCFA Elongation Cycle in the Endoplasmic Reticulum.
Degradation: Peroxisomal β-Oxidation

The degradation of VLCFAs occurs primarily in peroxisomes via β-oxidation, as mitochondria are unable to efficiently catabolize these long aliphatic chains.[4][9] The peroxisomal β-oxidation pathway consists of four sequential reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[2][6] The initial and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1).[2][6] Mutations in genes encoding enzymes of this pathway, such as ACOX1, or in the peroxisomal transporter ABCD1, lead to the accumulation of VLCFAs and are the basis of several inherited metabolic disorders.[2][4]

Peroxisomal_Beta_Oxidation cluster_Peroxisome Peroxisome VLCFA-CoA VLCFA-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA VLCFA-CoA->trans-2-Enoyl-CoA ACOX1 (FAD -> FADH2) 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->3-Hydroxyacyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Dehydrogenase (NAD+ -> NADH) Shorter Acyl-CoA Shorter Acyl-CoA 3-Ketoacyl-CoA->Shorter Acyl-CoA Thiolase + CoA-SH Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA

Peroxisomal β-Oxidation of VLCFAs.

Biological Functions of Very Long-Chain Fatty Acids

VLCFAs are not merely structural components but are active participants in a variety of cellular processes.

Membrane Structure and Function

VLCFAs are integral components of sphingolipids, particularly ceramides (B1148491) and sphingomyelins, which are abundant in the plasma membrane.[10] The incorporation of VLCFAs into these lipids increases the thickness and rigidity of the lipid bilayer, contributing to the formation of specialized membrane microdomains known as lipid rafts.[10] These rafts are platforms for cellular signaling and protein trafficking. In the nervous system, VLCFA-containing sphingolipids are crucial for the proper formation and maintenance of the myelin sheath that insulates nerve fibers.[4]

Skin Barrier Function

The epidermis, the outermost layer of the skin, forms a vital permeability barrier that prevents water loss and protects against environmental insults.[11] This barrier function is largely attributed to a complex mixture of lipids in the stratum corneum, of which ceramides containing ω-hydroxy VLCFAs are a unique and essential component.[11][12] A deficiency in these specific ceramides leads to a defective skin barrier, as seen in certain types of ichthyosis.[12]

Precursors for Signaling Molecules

VLCFAs can be precursors for the synthesis of bioactive lipid mediators.[1] For example, sphingolipids derived from VLCFAs can be metabolized to signaling molecules like sphingosine-1-phosphate (S1P), which is involved in neuroinflammation.[13] In plants, VLCFAs and their derivatives are involved in signaling pathways that mediate responses to pathogens.[7]

Role of Very Long-Chain Fatty Acids in Disease

The critical roles of VLCFAs in cellular physiology are underscored by the severe pathologies that arise from defects in their metabolism.

Peroxisomal Disorders

A number of inherited genetic disorders are characterized by the accumulation of VLCFAs due to impaired peroxisomal β-oxidation.[5] The most common of these is X-linked adrenoleukodystrophy (X-ALD), which is caused by mutations in the ABCD1 gene that encodes a peroxisomal VLCFA transporter.[14] The resulting accumulation of VLCFAs in tissues and body fluids, particularly in the brain and adrenal glands, leads to progressive demyelination, neuroinflammation, and adrenal insufficiency.[4][14]

Neurological and Psychiatric Disorders

Beyond X-ALD, VLCFA dysregulation has been linked to other neurological conditions. The accumulation of VLCFAs is toxic to glial cells and neurons, and can induce cell death in oligodendrocytes and astrocytes.[15] Elevated levels of VLCFAs in glial cells can trigger neuroinflammation through the production of signaling molecules like S1P.[13]

Cancer

Recent evidence suggests that VLCFA metabolism is reprogrammed in cancer cells. Some studies have shown that the depletion of enzymes involved in VLCFA synthesis can inhibit tumor growth.[16] A deficiency in VLCFAs can impair mitochondrial morphology and render cancer cells more susceptible to oxidative stress and cell death.[16]

Inflammation

VLCFAs are emerging as important modulators of inflammatory responses. In macrophages, the accumulation of saturated VLCFAs can promote a pro-inflammatory state through the activation of signaling pathways such as the JNK pathway.[17] In the context of X-ALD, there is a correlation between plasma VLCFA levels and pro-inflammatory cytokines.[18]

Quantitative Data on VLCFA Levels in Health and Disease

The accurate quantification of VLCFA levels is crucial for the diagnosis and monitoring of peroxisomal disorders. Below is a summary of representative VLCFA levels in plasma from healthy controls and patients with X-linked adrenoleukodystrophy.

AnalyteHealthy Control (μg/mL)X-ALD Patient (μg/mL)Fold Increase (Approx.)Reference
C24:0 (Lignoceric acid)0.93 ± 0.293.14 ± 1.043.4[19]
C26:0 (Hexacosanoic acid)0.02 ± 0.011.34 ± 0.5867[19]
Ratio
C24:0 / C22:00.85 ± 0.192.50 ± 0.812.9[19]
C26:0 / C22:00.02 ± 0.011.05 ± 0.4552.5[19]

Values are presented as mean ± standard deviation.

Experimental Protocols for VLCFA Analysis

The analysis of VLCFAs in biological samples typically involves lipid extraction, hydrolysis, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

VLCFA Analysis by GC-MS

This protocol is suitable for the quantification of total VLCFAs in plasma.

  • Sample Preparation and Lipid Extraction:

    • To 100 µL of plasma, add a known amount of deuterated internal standards (e.g., C22:0-d4, C24:0-d4, C26:0-d4).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) solution and vortex vigorously.

    • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Transfer the lower organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[20]

  • Hydrolysis and Derivatization:

    • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract and heat at 100°C for 10 minutes.

    • Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. Heat at 100°C for 5 minutes.

    • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

    • Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a GC vial.[20]

  • GC-MS Instrumental Analysis:

    • Gas Chromatograph: Agilent GC or equivalent.

    • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar.

    • Inlet Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 10 min.

    • Mass Spectrometer: Agilent MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).[20]

GC_MS_Workflow Plasma_Sample Plasma Sample + Internal Standards Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Plasma_Sample->Lipid_Extraction Hydrolysis Hydrolysis (NaOH in Methanol) Lipid_Extraction->Hydrolysis Derivatization Derivatization to FAMEs (BF3 in Methanol) Hydrolysis->Derivatization GC_MS_Analysis GC-MS Analysis (SIM Mode) Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

References

Solubility of Brassidic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of brassidic acid in various organic solvents. This compound, a trans-monounsaturated very long-chain fatty acid (C22:1n-9), is of significant interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. A thorough understanding of its solubility is crucial for formulation development, purification processes, and analytical method development.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes available quantitative data. It is important to note that comprehensive solubility data for this compound across a wide range of solvents and temperatures is limited in publicly accessible literature. Much of the detailed low-temperature data originates from the work of Kolb and Brown (1955).

SolventTemperature (°C)Solubility ( g/100 g Solvent)Reference
Methanol10Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.[1]
0
-10
-20
-30
EthanolRoom Temperature1.0[2]
10Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.[1]
0
-10
-20
-30
Acetone10Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.[1]
0
-10
-20
-30
Diethyl Ether10Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.[1]
0
-10
-20
-30
Toluene10Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.[1]
0
-10
-20
-30
n-Heptane100.005 (w1 as mass fraction)[1]
0Data from Kolb and Brown (1955) is cited in literature, but specific values are not readily available in public databases.[1]
-10
-20
-30
Dimethylformamide (DMF)Room Temperature10.0[2]
Dimethyl Sulfoxide (DMSO)Room Temperature10.0[2]
Room Temperature5.0 (as 13(E)-Docosenoic acid)[3]
Phosphate-Buffered Saline (PBS) pH 7.2Room Temperature0.01[2]

Qualitative Solubility:

  • Methanol and Ethanol: Soluble.[4][5]

  • Cold Alcohol: Sparingly soluble.

  • Ether: Soluble.

  • Water: Insoluble.[4]

Experimental Protocols

The determination of fatty acid solubility in organic solvents is typically performed using the shake-flask method followed by gravimetric analysis of the saturated solution. This method, while traditional, remains a reliable "gold standard" for solubility measurement.[6]

Shake-Flask Method for Solubility Determination

This protocol outlines the general steps for determining the solubility of this compound in an organic solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Screw-cap glass vials or flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Evaporating dish or pre-weighed vial

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or weight of the organic solvent in a screw-cap vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixture for a sufficient period to reach equilibrium. For long-chain fatty acids, this may take 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a constant measured solubility.[6][7]

  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the withdrawn sample through a solvent-compatible syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or use a vacuum desiccator to evaporate the solvent completely.

  • Gravimetric Analysis: Once the solvent is fully evaporated, accurately weigh the evaporating dish containing the dried this compound residue.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent C Seal and agitate (24-72h at constant T) B->C D Settle excess solid C->D E Filter supernatant D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Caption: Workflow for determining this compound solubility.

Metabolic Pathway of this compound

This compound, like other fatty acids, is metabolized in the body through the mitochondrial fatty acid β-oxidation pathway to produce energy in the form of ATP.[8][9] This is a cyclical process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, FADH₂, and NADH.

Fatty Acid β-Oxidation Pathway

beta_oxidation Fatty Acid β-Oxidation Pathway FattyAcylCoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase FattyAcylCoA->ACAD TransEnoylCoA trans-Δ²-Enoyl-CoA ECH Enoyl-CoA Hydratase TransEnoylCoA->ECH HydroxyacylCoA L-β-Hydroxyacyl-CoA HADH β-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HADH KetoacylCoA β-Ketoacyl-CoA KT β-Ketothiolase KetoacylCoA->KT ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) ShortenedAcylCoA->FattyAcylCoA Re-enters cycle AcetylCoA Acetyl-CoA TCA To TCA Cycle AcetylCoA->TCA ACAD->TransEnoylCoA FADH2 FADH₂ ACAD->FADH2 ECH->HydroxyacylCoA HADH->KetoacylCoA NADH NADH + H⁺ HADH->NADH KT->ShortenedAcylCoA KT->AcetylCoA FAD FAD FAD->ACAD H2O H₂O H2O->ECH NAD NAD⁺ NAD->HADH CoASH CoA-SH CoASH->KT

Caption: The cyclical process of fatty acid β-oxidation.

This guide provides a foundational understanding of this compound's solubility in organic solvents, essential for its application in research and development. Further experimental work is encouraged to expand the quantitative solubility database for this important very long-chain fatty acid.

References

An In-depth Technical Guide to (E)-Docos-13-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Docos-13-enoic acid, also known as brassidic acid, is the trans-isomer of the more commonly known erucic acid ((Z)-Docos-13-enoic acid). While erucic acid is a natural component of various plant oils, particularly from the Brassicaceae family, this compound is primarily formed through the industrial processing of these oils. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological significance of (E)-Docos-13-enoic acid. Detailed experimental protocols for its synthesis and analysis are included, along with a discussion of its known physiological effects in comparison to its cis-isomer. This document aims to serve as a foundational resource for researchers and professionals in the fields of lipid chemistry, food science, and drug development.

Discovery and History

(E)-Docos-13-enoic acid, or this compound, was first synthesized in 1886 by Reimer and Will.[1] Their pioneering work involved the isomerization of its naturally occurring cis-isomer, erucic acid, which is abundantly found in rapeseed and mustard seed oils.[2][3] The discovery of this compound was a significant step in understanding the stereochemistry of unsaturated fatty acids and the potential for altering their physical and chemical properties through geometric isomerization.

Historically, the interest in this compound has been closely tied to the processing of high-erucic acid rapeseed oil. During processes such as partial hydrogenation, which aims to increase the stability and modify the texture of the oil, a portion of the erucic acid is converted to this compound.[1] This has led to its presence in some processed foods and industrial products. More recently, with the widespread shift to low-erucic acid rapeseed (canola) oil for nutritional purposes, the focus on this compound has evolved to include its use as a chemical intermediate and a subject of comparative studies to understand the differential biological effects of cis and trans fatty acid isomers.

Physicochemical Properties

The geometric isomerism of (E)-Docos-13-enoic acid results in significantly different physicochemical properties compared to its cis-counterpart, erucic acid. The trans-configuration allows for a more linear molecular shape, leading to more efficient packing in the solid state and consequently a higher melting point. The properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name (E)-Docos-13-enoic acid
Common Name This compound
CAS Number 506-33-2
Molecular Formula C₂₂H₄₂O₂
Molecular Weight 338.57 g/mol
Appearance White to off-white crystalline solid
Melting Point 61-62 °C
Boiling Point 282 °C at 30 mmHg
Density 0.891 g/cm³
Solubility Insoluble in water; soluble in ethanol (B145695), ether, and chloroform (B151607).
Refractive Index nD⁵⁷ 1.448

Synthesis and Experimental Protocols

(E)-Docos-13-enoic acid is primarily synthesized through the isomerization of (Z)-Docos-13-enoic acid (erucic acid).

Isomerization of Erucic Acid to this compound

This protocol is based on the principle of cis-trans isomerization, which can be catalyzed by various reagents, including nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or selenium.

Materials:

  • Erucic acid (high purity)

  • Sodium nitrite (NaNO₂)

  • Nitric acid (HNO₃) or another strong acid (e.g., HCl)

  • Hexane (B92381) or petroleum ether

  • Ethanol

  • Activated charcoal

  • Glass reaction vessel with a stirrer and temperature control

  • Separatory funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of erucic acid in a suitable solvent like hexane or petroleum ether in the reaction vessel.

  • Catalyst Preparation: In a separate container, prepare a solution of sodium nitrite in water.

  • Isomerization Reaction: Cool the erucic acid solution to a controlled temperature (e.g., 54-58 °C). Slowly add the sodium nitrite solution, followed by the dropwise addition of nitric acid with vigorous stirring. The nitrous acid formed in situ will catalyze the isomerization. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Washing: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to neutralize the excess nitrous acid. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (B86663) and then filter. Remove the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of this compound, unreacted erucic acid, and other byproducts.

  • Purification by Recrystallization: Dissolve the crude product in hot ethanol. Decolorize with activated charcoal if necessary. Allow the solution to cool slowly to induce crystallization. This compound, being less soluble in cold ethanol than erucic acid, will crystallize out.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure (E)-Docos-13-enoic acid.

Extraction and Analysis of Fatty Acids from Oilseeds

This protocol describes the general method for extracting total lipids from oilseeds, which can then be analyzed for their fatty acid composition, including the presence of (E)-Docos-13-enoic acid, especially in processed oils.

Materials:

  • Oilseeds (e.g., rapeseed)

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind a known weight of dried oilseeds into a fine powder.

  • Lipid Extraction: Homogenize the powder in a chloroform:methanol (1:2, v/v) mixture. Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the phases. The lower chloroform layer contains the lipids.

  • Isolation: Carefully collect the lower chloroform phase. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) Analysis

For accurate quantification and identification of fatty acids by GC, they are typically converted to their more volatile methyl esters.

Materials:

  • Lipid extract

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane

  • Saturated NaCl solution

  • Vortex mixer

  • Centrifuge

  • Heating block

Procedure:

  • Saponification: Dissolve the dried lipid extract in a small volume of hexane. Add 0.5 M KOH in methanol and vortex for 30 seconds.

  • Methylation: Add 14% BF₃ in methanol, cap the tube tightly, and heat at 100°C for 5 minutes.

  • Extraction of FAMEs: Cool the tube to room temperature. Add hexane and saturated NaCl solution, then vortex and centrifuge.

  • Analysis: The upper hexane layer containing the FAMEs is collected and can be directly injected into a gas chromatograph for analysis.

Biological Activity and Signaling Pathways

There are no specific signaling pathways that have been exclusively attributed to (E)-Docos-13-enoic acid in the current scientific literature. However, as a trans fatty acid, its biological effects are of considerable interest, particularly in comparison to its cis-isomer, erucic acid.

Comparative Physiological Effects

Studies in rats have shown significant differences in the physiological effects of dietary this compound and erucic acid. While high intake of erucic acid is known to cause myocardial lipidosis (an accumulation of lipids in the heart muscle), similar cardiotoxic effects have not been observed with this compound.[4] Research indicates that this compound has lower digestibility compared to erucic acid.[4] Furthermore, dietary this compound is more readily converted to other trans monoenes, such as elaidic acid, through chain-shortening metabolic pathways.[5] This metabolic difference may contribute to the lower accumulation of this compound in heart and adipose tissues compared to erucic acid.[5]

General Effects of Trans Fatty Acids

Industrially produced trans fatty acids are generally considered to have adverse effects on human health. They have been shown to raise levels of low-density lipoprotein (LDL or "bad" cholesterol) while lowering high-density lipoprotein (HDL or "good" cholesterol), which is a risk factor for cardiovascular disease.[1] They may also promote systemic inflammation and insulin (B600854) resistance.[5][6] It is important to note that much of this research has focused on trans fatty acids with 18 carbon atoms, such as elaidic acid, which is the trans-isomer of oleic acid. The specific long-term health effects of very-long-chain trans fatty acids like this compound are less well-documented.

Visualizations

Biosynthetic and Synthetic Relationships

The following diagram illustrates the biosynthetic pathway leading to erucic acid from oleic acid in plants, and the subsequent chemical isomerization to this compound.

fatty_acid_synthesis cluster_bio Biosynthesis in Plants oleic_acid Oleoyl-CoA (18:1 cis-Δ9) eicosenoic_acid Eicosenoyl-CoA (20:1 cis-Δ11) oleic_acid->eicosenoic_acid Fatty Acid Elongase erucic_acid_coa Erucyl-CoA (22:1 cis-Δ13) eicosenoic_acid->erucic_acid_coa Fatty Acid Elongase erucic_acid (Z)-Docos-13-enoic acid (Erucic Acid) erucic_acid_coa->erucic_acid Hydrolysis brassidic_acid (E)-Docos-13-enoic acid (this compound) erucic_acid->brassidic_acid Chemical Isomerization (e.g., Nitrous Acid)

Caption: Biosynthesis of Erucic Acid and its Isomerization to this compound.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the key steps in the laboratory synthesis and purification of (E)-Docos-13-enoic acid.

experimental_workflow start Start: Erucic Acid isomerization Isomerization Reaction (Nitrous Acid Catalyst) start->isomerization workup Aqueous Workup (Washing and Neutralization) isomerization->workup drying Drying and Solvent Removal workup->drying crude_product Crude Product (Mixture of Isomers) drying->crude_product recrystallization Recrystallization (from Ethanol) crude_product->recrystallization filtration Filtration and Washing recrystallization->filtration final_product Pure (E)-Docos-13-enoic Acid filtration->final_product

References

Physiological Effects of Dietary Brassidic Acid Intake: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassidic acid (trans-13-docosenoic acid) is a very-long-chain monounsaturated trans fatty acid found in partially hydrogenated vegetable oils and in small amounts in ruminant fats. While the physiological effects of trans fatty acids, in general, have been extensively studied, specific research on this compound is limited. This technical guide synthesizes the available data on the metabolism and physiological effects of this compound, drawing comparisons with other well-studied trans fatty acids where necessary. It provides an in-depth overview of its potential impact on lipid metabolism, cardiovascular health, and cellular signaling pathways. This document also includes detailed experimental protocols for the analysis of fatty acids in biological samples and visual representations of relevant signaling pathways to support further research in this area.

Introduction

This compound (C22:1 n-9t) is the trans isomer of erucic acid.[1] Its primary dietary sources for humans have historically been partially hydrogenated vegetable oils, which were widely used in margarines, shortenings, and processed foods.[2] While industrial trans fats have been largely phased out in many countries due to their adverse health effects, understanding the physiological impact of specific trans fatty acids like this compound remains crucial for assessing the risks associated with residual dietary exposure and for informing the development of novel lipid-based therapeutics.

This guide provides a comprehensive review of the current understanding of the physiological effects of dietary this compound, with a focus on quantitative data, experimental methodologies, and molecular mechanisms.

Metabolism of this compound

The metabolism of this compound in humans is not as extensively documented as that of shorter-chain trans fatty acids. However, based on studies of other very-long-chain fatty acids, it is likely to undergo similar metabolic fates.

Upon ingestion, this compound is incorporated into chylomicrons and transported to the liver and peripheral tissues.[3] In the liver, it can be chain-shortened through peroxisomal β-oxidation.[4][5] Animal studies suggest that dietary this compound is readily converted to other trans monoenes, such as elaidic acid (C18:1t), which can then be further metabolized or incorporated into tissue lipids.

Physiological Effects

The physiological effects of this compound are largely inferred from studies on general trans fatty acid intake. Direct human clinical trial data specifically for this compound is scarce.

Effects on Lipid Profiles

Dietary intake of trans fatty acids is well-established to have adverse effects on plasma lipoprotein profiles. A meta-analysis of controlled trials has shown that replacing carbohydrates with trans fatty acids leads to an increase in low-density lipoprotein (LDL) cholesterol.[2] Furthermore, some studies indicate that trans fats can also decrease high-density lipoprotein (HDL) cholesterol.[6]

Table 1: Summary of Effects of Trans Fatty Acids on Plasma Lipids (Inferred for this compound)

BiomarkerEffect of Trans Fatty Acid IntakeReference
Total CholesterolIncreased[6]
LDL CholesterolIncreased[2][6]
HDL CholesterolDecreased[6]
TriglyceridesVariable/No significant change[7]
Lipoprotein (a)Increased[6]

Note: Data is for general trans fatty acids, as specific data for this compound is limited.

Cardiovascular Health

The adverse changes in lipid profiles associated with trans fatty acid consumption contribute to an increased risk of cardiovascular disease. An increase in the total cholesterol to HDL cholesterol ratio is a strong predictor of cardiovascular events.[2] Epidemiological studies have consistently shown a positive association between the intake of industrial trans fatty acids and the risk of coronary heart disease.[8]

Inflammation

Emerging evidence suggests that trans fatty acids may promote pro-inflammatory signaling. In vitro studies have shown that major food-associated trans fatty acids, such as elaidic acid, can enhance inflammatory responses in macrophages.[9] It is plausible that this compound could exert similar pro-inflammatory effects, although direct evidence is currently lacking.

Cellular and Molecular Mechanisms

The molecular mechanisms underlying the physiological effects of trans fatty acids are complex and involve the modulation of various signaling pathways.

Pro-inflammatory Signaling

Trans fatty acids have been shown to potentiate the activation of the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway in macrophages, leading to enhanced inflammation and cell death.[9] This pathway is a key component of the cellular response to stress and is implicated in the pathogenesis of atherosclerosis.

ASK1_p38_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Extracellular_ATP Extracellular ATP P2X7 P2X7 Receptor Extracellular_ATP->P2X7 CaMKII CaMKII P2X7->CaMKII Ca2+ influx TFA Trans Fatty Acid (e.g., this compound) ASK1 ASK1 TFA->ASK1 Potentiates Activation p38_MAPK p38 MAPK ASK1->p38_MAPK Phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis p38_MAPK->Inflammation_Apoptosis Promotes CaMKII->ASK1 Activates PPAR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brassidic_Acid This compound PPAR PPAR Brassidic_Acid->PPAR Binds & Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Regulates GCMS_Workflow Sample Biological Sample (Plasma, Tissue) Lipid_Extraction Lipid Extraction (Chloroform:Methanol) Sample->Lipid_Extraction Transesterification Transesterification (BF3-Methanol) Lipid_Extraction->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

References

The Metabolic Journey of Brassidic Acid in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassidic acid (trans-13-docosenoic acid) is a very long-chain monounsaturated trans-fatty acid. While its cis-isomer, erucic acid, has been the subject of considerable research due to its association with myocardial lipidosis in animal studies, the metabolic fate of this compound in mammalian cells is less characterized. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the processing of this compound, drawing upon established principles of very long-chain fatty acid (VLCFA) and trans-fatty acid metabolism. This document details the enzymatic steps of its catabolism through beta-oxidation in both mitochondria and peroxisomes, its potential for elongation and desaturation, and its incorporation into cellular lipids. Furthermore, we outline detailed experimental protocols for the investigation of this compound metabolism and discuss its potential signaling roles, particularly in the context of peroxisome proliferator-activated receptors (PPARs).

Introduction to this compound Metabolism

This compound (22:1n-9t) is the trans-isomer of erucic acid (22:1n-9c)[1]. As a very long-chain fatty acid (VLCFA), its metabolism is primarily handled by specialized pathways capable of processing fatty acids with chain lengths of 22 carbons or more[2][3]. The initial steps of its breakdown occur predominantly in peroxisomes, with subsequent oxidation of the chain-shortened products in mitochondria[2][4]. The presence of a trans-double bond introduces an additional enzymatic step during beta-oxidation compared to its cis-counterpart.

Core Metabolic Pathways

The metabolism of this compound in mammalian cells involves a series of coordinated enzymatic reactions primarily occurring in the peroxisomes and mitochondria. The main pathways include cellular uptake and activation, peroxisomal and mitochondrial beta-oxidation, and potential elongation and desaturation.

Cellular Uptake and Activation

Before metabolism, this compound must be transported into the cell and activated to its coenzyme A (CoA) derivative, brassidoyl-CoA.

  • Transport: Fatty acid transport across the plasma membrane is facilitated by a family of transport proteins, including CD36 (also known as fatty acid translocase), fatty acid transport proteins (FATPs), and plasma membrane-bound fatty acid-binding proteins (FABPpm)[4].

  • Activation: Once inside the cell, this compound is activated by a very long-chain acyl-CoA synthetase (VLCAD) to form brassidoyl-CoA. This ATP-dependent reaction traps the fatty acid inside the cell and primes it for subsequent metabolic processes[5].

Peroxisomal Beta-Oxidation

VLCFAs like brassidoyl-CoA are initially catabolized in peroxisomes because the mitochondrial carnitine palmitoyltransferase I (CPT-I) has low activity towards these long-chain substrates.

The key steps in peroxisomal beta-oxidation are:

  • Dehydrogenation: Acyl-CoA oxidase 1 (ACOX1) catalyzes the introduction of a double bond, producing hydrogen peroxide (H₂O₂) as a byproduct[6].

  • Hydration and Dehydrogenation: These steps are carried out by a multifunctional enzyme (L-bifunctional protein, L-PBE) which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities[6].

  • Thiolytic Cleavage: Peroxisomal 3-ketoacyl-CoA thiolase cleaves the chain to yield acetyl-CoA and a chain-shortened acyl-CoA[6].

This cycle repeats until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Mitochondrial Beta-Oxidation

The chain-shortened acyl-CoAs from peroxisomal oxidation are transported to the mitochondria via the carnitine shuttle system. The beta-oxidation spiral in mitochondria consists of four key enzymatic reactions[2][7]:

  • Dehydrogenation by Acyl-CoA Dehydrogenase: Very long-chain acyl-CoA dehydrogenase (VLCAD) is the primary enzyme for long-chain fatty acids[2].

  • Hydration by Enoyl-CoA Hydratase.

  • Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase.

  • Thiolytic Cleavage by Thiolase.

Due to the trans-configuration of the double bond in this compound, its processing during beta-oxidation requires an additional enzyme. After several cycles of beta-oxidation, the original trans-double bond will be at the Δ³ position. An enoyl-CoA isomerase then converts this trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which is a substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed[8][9][10].

Elongation and Desaturation

Mammalian cells possess enzyme systems, primarily in the endoplasmic reticulum, that can elongate and desaturate fatty acids[11][12][13][14]. While this compound is already a VLCFA, it could theoretically be further elongated. Desaturation of trans-fatty acids by stearoyl-CoA desaturase (SCD) has been reported, which could convert this compound into other fatty acid species[12].

Incorporation into Cellular Lipids

Brassidoyl-CoA can be incorporated into various cellular lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters. This incorporation is crucial for membrane structure and energy storage in lipid droplets. The synthesis of triglycerides and phospholipids shares the common precursor, phosphatidic acid[13][15].

Quantitative Data on this compound Metabolism

Quantitative data specifically for this compound metabolism is limited in the literature. The following tables summarize expected enzyme activities and metabolic fates based on data from related very long-chain and trans-fatty acids.

Enzyme Substrate Cellular Location Expected Activity with Brassidoyl-CoA Reference for General Activity
Very Long-Chain Acyl-CoA SynthetaseThis compoundEndoplasmic Reticulum, PeroxisomesHigh[5]
Acyl-CoA Oxidase 1 (ACOX1)Brassidoyl-CoAPeroxisomesModerate to High[6]
L-Bifunctional Protein (L-PBE)Peroxisomal β-oxidation intermediatesPeroxisomesModerate to High[6]
Peroxisomal ThiolasePeroxisomal β-oxidation intermediatesPeroxisomesModerate to High[6]
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Chain-shortened acyl-CoAsMitochondriaHigh[2]
Enoyl-CoA Isomerasetrans-Δ³-Enoyl-CoAMitochondria, PeroxisomesEssential for complete oxidation[8][9][10]
Stearoyl-CoA Desaturase (SCD)Brassidoyl-CoAEndoplasmic ReticulumPossible, but likely low[12]
Fatty Acid Elongases (ELOVLs)Brassidoyl-CoAEndoplasmic ReticulumPossible, substrate specificity dependent[12][14]
Metabolic Process Parameter Expected Outcome for this compound Reference for General Process
Cellular UptakeRate of uptakeSimilar to other VLCFAs[4]
Peroxisomal Beta-OxidationChain-shortening rateSlower than saturated VLCFAs due to the trans-double bond[2][4]
Mitochondrial Beta-OxidationComplete oxidation rateDependent on peroxisomal chain-shortening and enoyl-CoA isomerase activity[2]
Incorporation into TriglyceridesStorage in lipid dropletsHigh, as with other non-essential fatty acids[15]
Incorporation into PhospholipidsMembrane integrationModerate, depends on acyltransferase specificity[13]

Signaling Pathways and Cellular Effects

Fatty acids and their metabolites can act as signaling molecules, influencing various cellular processes.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors regulating genes involved in lipid and glucose metabolism[16]. Long-chain fatty acids are natural ligands for PPARs. It is plausible that this compound or its metabolites can activate PPARα and PPARγ[16][17][18].

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and skeletal muscle. Its activation would be expected to upregulate genes involved in this compound uptake, activation, and beta-oxidation[6][16][19].

  • PPARγ: Highly expressed in adipose tissue and macrophages. Its activation is associated with adipogenesis and lipid storage[16][20].

Lipid Droplet Formation

The accumulation of this compound can lead to its esterification into triglycerides and storage in lipid droplets. The formation and size of lipid droplets are dynamic processes influenced by the balance between lipid synthesis and breakdown. Phosphatidic acid, a key intermediate in triglyceride synthesis, plays a role in lipid droplet coalescence[15][21][22][23].

Cellular Stress

High concentrations of certain fatty acids can induce cellular stress, including endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS). Studies on elaidic acid, another trans-fatty acid, have shown it can induce apoptosis through these mechanisms. It is conceivable that an overload of this compound could trigger similar stress pathways.

Experimental Protocols

Analysis of this compound and its Metabolites by GC-MS

Objective: To quantify the levels of this compound and its metabolic products in cultured cells.

Methodology:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., HepG2, C2C12) in appropriate media. Treat cells with a known concentration of this compound (solubilized with BSA) for various time points.

  • Lipid Extraction:

    • Harvest cells and wash with PBS.

    • Perform a total lipid extraction using a modified Folch method with a 2:1 (v/v) mixture of chloroform:methanol[24].

    • Add an internal standard (e.g., a deuterated fatty acid) for quantification.

    • Induce phase separation by adding 0.9% NaCl solution.

    • Collect the lower organic phase containing the lipids[24].

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add a methylation reagent (e.g., 0.5 M sodium methoxide (B1231860) in anhydrous methanol) and incubate at 45°C for 5 minutes[24].

    • Neutralize the reaction with 15% NaHSO₄.

    • Extract the FAMEs with hexane[24].

  • GC-MS Analysis:

    • Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient to separate the FAMEs (e.g., initial temperature of 180°C, ramp to 220°C, then to 300°C)[10].

    • The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired over a range of m/z 50-350[10].

    • Identify peaks by comparing their retention times and mass spectra to authentic standards and the NIST library.

    • Quantify the fatty acids by comparing their peak areas to that of the internal standard and a standard curve.

Measurement of Acyl-CoAs by HPLC

Objective: To measure the intracellular concentration of brassidoyl-CoA and its chain-shortened derivatives.

Methodology:

  • Sample Preparation:

    • Rapidly quench metabolic activity in cell cultures by flash-freezing in liquid nitrogen.

    • Extract acyl-CoAs using an appropriate method, such as solid-phase extraction or liquid-liquid extraction, to separate them from other cellular components[].

  • HPLC Separation:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution system, for example, with a mobile phase consisting of a buffer (e.g., 75 mM KH₂PO₄) and an organic solvent (e.g., acetonitrile (B52724) with acetic acid)[26].

    • The gradient is programmed to resolve acyl-CoAs of different chain lengths[26].

  • Detection:

    • Monitor the eluent at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA[26].

    • For higher sensitivity and specificity, couple the HPLC to a mass spectrometer (LC-MS/MS)[].

Enzyme Kinetics of Acyl-CoA Dehydrogenases

Objective: To determine the kinetic parameters (Km and Vmax) of VLCAD for brassidoyl-CoA or its chain-shortened metabolites.

Methodology (Ferricenium Assay):

  • Reagents:

    • Purified recombinant VLCAD enzyme.

    • Brassidoyl-CoA (or other acyl-CoA substrate).

    • Ferricenium hexafluorophosphate (B91526).

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Procedure:

    • Prepare a stock solution of the acyl-CoA substrate and ferricenium hexafluorophosphate in the assay buffer.

    • In a spectrophotometer cuvette, mix the assay buffer, ferricenium (final concentration ~200-250 µM), and the VLCAD enzyme.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the absorbance change.

    • Determine the kinetic parameters (Km and Vmax) by measuring the initial rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Metabolic Pathway of this compound

Brassidic_Acid_Metabolism cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion This compound This compound Brassidic Acid_cyto This compound This compound->Brassidic Acid_cyto Fatty Acid Transporters VLC-ACS VLC-Acyl-CoA Synthetase Brassidic Acid_cyto->VLC-ACS ATP -> AMP+PPi Brassidoyl-CoA Brassidoyl-CoA Lipid Droplet Lipid Droplet (Triglycerides) Brassidoyl-CoA->Lipid Droplet ER Endoplasmic Reticulum (Elongation/Desaturation, Phospholipid Synthesis) Brassidoyl-CoA->ER Brassidoyl-CoA_pero Brassidoyl-CoA Brassidoyl-CoA->Brassidoyl-CoA_pero ABCD Transporter VLC-ACS->Brassidoyl-CoA Perox_Beta_Ox Peroxisomal β-Oxidation Brassidoyl-CoA_pero->Perox_Beta_Ox Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Perox_Beta_Ox->Chain-shortened Acyl-CoA Acetyl-CoA_pero Acetyl-CoA Perox_Beta_Ox->Acetyl-CoA_pero Chain-shortened Acyl-CoA_mito Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA->Chain-shortened Acyl-CoA_mito Carnitine Shuttle Mito_Beta_Ox Mitochondrial β-Oxidation Chain-shortened Acyl-CoA_mito->Mito_Beta_Ox Enoyl-CoA Isomerase Enoyl-CoA Isomerase Mito_Beta_Ox->Enoyl-CoA Isomerase handles trans-Δ³ bond Acetyl-CoA_mito Acetyl-CoA Mito_Beta_Ox->Acetyl-CoA_mito Enoyl-CoA Isomerase->Mito_Beta_Ox TCA_Cycle TCA Cycle Acetyl-CoA_mito->TCA_Cycle

Caption: Overview of this compound Metabolism in Mammalian Cells.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Cell_Culture Cell Culture with This compound Treatment Lipid_Extraction Total Lipid Extraction (Folch Method) Cell_Culture->Lipid_Extraction Derivatization Derivatization to FAMEs (Sodium Methoxide) Lipid_Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection and Identification GC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification Metabolic_Profiling Metabolic Profiling Quantification->Metabolic_Profiling

Caption: Workflow for GC-MS based analysis of fatty acid metabolism.

Signaling Cascade of PPARα Activation

PPAR_Signaling Brassidic_Acid This compound (or metabolite) PPARa PPARα Brassidic_Acid->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to DNA Gene_Expression Increased Transcription of Target Genes PPRE->Gene_Expression Metabolic_Effect Increased Fatty Acid Uptake and Oxidation Gene_Expression->Metabolic_Effect

Caption: PPARα signaling pathway activated by fatty acids.

Conclusion

The metabolism of this compound in mammalian cells is a multifaceted process involving peroxisomal and mitochondrial beta-oxidation, with potential for further elongation, desaturation, and incorporation into complex lipids. While specific quantitative data for this compound is an area requiring further investigation, its metabolic fate can be largely inferred from our understanding of very long-chain and trans-fatty acid metabolism. The experimental protocols provided herein offer a robust framework for elucidating the precise kinetics and cellular consequences of this compound metabolism. A deeper understanding of these pathways is crucial for assessing the physiological impact of dietary trans-fatty acids and for the development of therapeutic strategies targeting lipid metabolism disorders.

References

Spectroscopic Profile of Brassidic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for brassidic acid, a long-chain unsaturated fatty acid. The information presented herein is intended to support research and development activities by offering detailed spectral data and standardized experimental protocols.

Introduction

This compound, systematically known as (E)-docos-13-enoic acid, is a monounsaturated omega-9 fatty acid with the chemical formula C22H42O2. Its structure consists of a 22-carbon chain with a trans double bond between carbons 13 and 14. Understanding the spectroscopic properties of this compound is crucial for its identification, characterization, and quantification in various matrices. This guide presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental methodologies.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~5.39m-CH=CH- (Olefinic protons)
~2.25t-CH₂-COOH (α-protons)
~1.98m=CH-CH₂- (Allylic protons)
~1.63p-CH₂-CH₂-COOH (β-protons)
~1.25s (br)-(CH₂)n- (Methylene chain)
~0.88t-CH₃ (Terminal methyl protons)

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~180.3C=O (Carboxyl)
~130.5-CH=CH- (Olefinic)
~34.1-CH₂-COOH (α-carbon)
~32.8Allylic carbons
~29.7 - 29.1-(CH₂)n- (Methylene chain)
~24.7-CH₂-CH₂-COOH (β-carbon)
~22.7-CH₂-CH₃
~14.1-CH₃ (Terminal methyl)
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound (Neat)

Frequency (cm⁻¹)IntensityAssignment
~3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
~2917StrongC-H stretch (asymmetric, CH₂)
~2849StrongC-H stretch (symmetric, CH₂)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1465MediumC-H bend (CH₂)
~1295MediumC-O stretch
~965Medium=C-H bend (trans-alkene)
Mass Spectrometry (MS)

Table 4: GC-MS Data for this compound Methyl Ester (FAME)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
352[M]⁺Molecular Ion
321[M - OCH₃]⁺
297[M - C₄H₇O]⁺ (McLafferty + 14)
265[M - C₆H₁₁O]⁺
74100[CH₃OC(OH)=CH₂]⁺ (McLafferty rearrangement)
55Alkyl fragments
41Alkyl fragments

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.

NMR Spectroscopy
  • Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[2][3]

  • Gently agitate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: ~2-4 seconds.

  • Relaxation Delay: 1-5 seconds.[1]

  • Number of Scans: 16-64.

  • Instrument: 100 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-10 seconds.[4][5]

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

Infrared (IR) Spectroscopy
  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • If this compound is solid at room temperature, gently warm a small amount of the sample until it melts.

  • Apply a small drop of the molten this compound directly onto the center of the ATR crystal.[6][7]

  • Alternatively, for KBr pellet method, grind 1-2 mg of solid this compound with ~100 mg of dry KBr powder and press into a transparent pellet.[7]

  • Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry (GC-MS)
  • Weigh 1-10 mg of this compound into a screw-capped test tube.

  • Add 2 mL of a 2% sulfuric acid solution in methanol.

  • Seal the tube and heat at 50-60°C for at least 1 hour.

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane (B92381).

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper hexane layer, containing the fatty acid methyl ester (FAME), to a clean vial for GC-MS analysis.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Column: A polar capillary column (e.g., DB-23 or similar) is recommended for FAME analysis.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp to 220°C at 4°C/min.

    • Hold at 220°C for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a fatty acid like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Derivatization Derivatization to FAME Sample->Derivatization For GC-MS FTIR FT-IR Spectroscopy Sample->FTIR Neat/Melt NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation GCMS->Structure_Elucidation GCMS->Purity_Assessment Quantification Quantification GCMS->Quantification

Workflow for Spectroscopic Analysis of this compound.

References

Brassidic Acid as a Biomarker in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassidic acid (trans-13-docosenoic acid), a very-long-chain trans-monounsaturated fatty acid, is emerging as a potential, yet understudied, biomarker in the landscape of metabolic research. As the trans-isomer of erucic acid, it is naturally present in small amounts in ruminant fats and can be formed during the partial hydrogenation of vegetable oils. While research on specific trans fatty acids and their health implications has grown, this compound itself has remained largely in the background. This technical guide synthesizes the current, albeit limited, knowledge on this compound, focusing on its metabolic fate, analytical methodologies for its quantification, and its potential, largely inferred, role as a biomarker for metabolic dysfunction. We highlight the significant research gaps that need to be addressed to fully elucidate its clinical and research utility.

Introduction to this compound and its Metabolic Context

This compound is a C22:1 trans-monounsaturated fatty acid. Its primary dietary sources include products containing partially hydrogenated vegetable oils and, to a lesser extent, dairy and meat from ruminant animals.

The metabolism of this compound is intertwined with the pathways for other fatty acids. As a very-long-chain fatty acid (VLCFA), its initial breakdown occurs in the peroxisomes via β-oxidation, as mitochondria are not equipped to handle fatty acids with chain lengths greater than C20.[1][2] This process shortens the carbon chain, and the resulting shorter-chain fatty acids can then enter the mitochondria for complete oxidation.[3] It is also known that dietary this compound can be converted to other trans monoenes, primarily elaidic acid (trans-9-octadecenoic acid).

This compound as a Potential Biomarker for Metabolic Syndrome

Direct evidence linking specific plasma or tissue concentrations of this compound to metabolic syndrome, diabetes, or obesity is currently lacking in the scientific literature. However, a broader body of research has established a strong association between the intake and circulating levels of trans fatty acids (TFAs) in general and an increased risk of metabolic syndrome and its individual components.

One study on a US adult population demonstrated that higher plasma TFA concentrations were significantly associated with an increased risk of high triglycerides, low HDL cholesterol, greater waist circumference, and high fasting glucose.[4] While this study did not report on individual TFAs like this compound, it provides a strong rationale for investigating its potential role. Given that this compound is a component of the total TFA pool, its contribution to this overall risk is an important area for future research.

Table 1: Association of Total Plasma Trans-Fatty Acid Concentrations with Metabolic Syndrome Components (1999-2000 NHANES Data) [4]

Metabolic Syndrome ComponentPrevalence Ratio (Highest vs. Lowest Quintile)95% Confidence Interval
Metabolic Syndrome 3.432.39-4.92
Large Waistline 1.721.38-2.14
High Triglycerides 8.256.34-10.74
Low HDL Cholesterol 1.961.46-2.62
High Blood Pressure 1.140.85-1.55
High Fasting Glucose 1.481.19-1.85

Experimental Protocols for the Quantification of this compound

Accurate and sensitive quantification of this compound in biological matrices is crucial for its investigation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Very-Long-Chain Fatty Acid Analysis

This protocol is adapted for the analysis of total fatty acids, including this compound, in plasma.

1. Sample Preparation and Lipid Extraction:

  • To 100 µL of plasma, add a known amount of an appropriate internal standard (e.g., deuterated C22:1).

  • Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

  • Evaporate the organic solvent under a stream of nitrogen.

2. Saponification and Derivatization:

  • Saponify the dried lipid extract using methanolic sodium hydroxide (B78521) to release the fatty acids from their esterified forms.

  • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • Extract the FAMEs into an organic solvent such as hexane.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: A capillary column suitable for FAME analysis (e.g., DB-23).

  • Oven Temperature Program: A gradient program to separate FAMEs based on chain length and saturation.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the methyl ester of this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Trans-Fatty Acid Analysis

This protocol allows for the direct analysis of free fatty acids, including this compound, without derivatization.

1. Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard (e.g., deuterated this compound).

  • Perform protein precipitation with a solvent like acetonitrile (B52724).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathways and Cellular Mechanisms

Currently, there is no direct evidence of this compound's involvement in specific signaling pathways. However, the broader class of fatty acids is known to influence cellular signaling through several mechanisms.

Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[1][5][6] It is plausible that this compound, like other fatty acids, could act as a ligand for PPARs, thereby influencing the transcription of genes related to fatty acid oxidation and storage. Further research is needed to investigate the affinity of this compound for different PPAR isoforms and its downstream effects on gene expression.

PPAR_Signaling cluster_nucleus Nucleus This compound This compound PPAR PPAR This compound->PPAR Binds to RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Modulation of Lipid & Glucose Metabolism Gene_Expression->Metabolic_Effects

Caption: Hypothetical signaling pathway of this compound via PPARs.

Insulin (B600854) Signaling

Trans fatty acids have been shown to be associated with insulin resistance.[7][8][9] While the exact mechanisms are not fully elucidated, it is hypothesized that the incorporation of trans fatty acids into cell membranes can alter membrane fluidity and the function of membrane-bound proteins, including the insulin receptor and glucose transporters. This could potentially impair insulin signaling and glucose uptake.

Insulin_Signaling_Workflow cluster_cell_membrane Cell Membrane Insulin_Receptor Insulin Receptor Signaling_Cascade Intracellular Signaling Cascade Insulin_Receptor->Signaling_Cascade GLUT4 GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin Insulin Insulin->Insulin_Receptor Brassidic_Acid Brassidic_Acid Brassidic_Acid->Insulin_Receptor Potential Impairment Signaling_Cascade->GLUT4 Translocation

Caption: Potential interference of this compound with insulin signaling.

Conclusion and Future Directions

The role of this compound as a specific biomarker in metabolic research is largely unexplored. While its classification as a trans-fatty acid suggests a potential association with metabolic dysfunction, direct evidence is needed. The analytical methods for its quantification are well-established, providing the necessary tools for future investigations.

Key areas for future research include:

  • Quantitative Studies: Measuring this compound levels in large prospective cohorts to determine its association with the incidence of metabolic syndrome, type 2 diabetes, and obesity.

  • Dietary Intervention Studies: Assessing the impact of diets with varying this compound content on metabolic biomarkers.

  • Mechanistic Studies: Investigating the direct effects of this compound on cellular signaling pathways, including PPAR activation and insulin signaling, in relevant cell and animal models.

By addressing these research gaps, the scientific community can clarify the role of this compound in metabolic health and disease, and potentially validate its use as a clinical biomarker.

References

An In-depth Technical Guide to the Thermal and Oxidative Stability of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid, the trans-isomer of erucic acid, is a C22:1 monounsaturated fatty acid.[1] Its long-chain and trans-configuration confer specific physical and chemical properties, including a notable high oxidative stability.[2] This technical guide provides a comprehensive overview of the thermal and oxidative stability of this compound, presenting available data, detailed experimental protocols for its assessment, and visualizations of relevant pathways. While specific quantitative data for pure this compound is limited in publicly available literature, this guide leverages data from analogous materials, such as high erucic acid rapeseed oil (HEAR), to provide a thorough understanding of its stability profile.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical properties is essential for interpreting its stability.

PropertyValueReferences
Molecular Formula C₂₂H₄₂O₂[3][4]
Molecular Weight 338.57 g/mol [3][4]
Melting Point 61-62 °C[3][4]
Boiling Point 386.1 °C at 760 mmHg[3]
Flash Point 349.9 °C[3]
Appearance White to Off-White Solid[2][3]

Thermal Stability of this compound

Thermal stability is a critical parameter, indicating the temperature at which a substance begins to decompose. This is often evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

DSC is employed to determine melting points and other phase transitions.[8][9][10] For this compound, a sharp endothermic peak would be observed at its melting point of 61-62°C.[3][4] The absence of other significant thermal events at lower temperatures would indicate its purity and stability in the solid state.

Experimental Protocol: Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of this compound using TGA and its melting characteristics using DSC.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound into a TGA crucible.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is the primary indicator of thermal stability.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of purified this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 5-10 °C/min.

    • Temperature Range: 25 °C to 100 °C.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and the peak maximum of the melting endotherm.

G cluster_workflow Thermal Stability Analysis Workflow start Start sample_prep Sample Preparation (5-10 mg this compound) start->sample_prep tga_analysis TGA Analysis (25-500°C, 10°C/min, N2) sample_prep->tga_analysis dsc_analysis DSC Analysis (25-100°C, 10°C/min, N2) sample_prep->dsc_analysis data_analysis Data Analysis (Decomposition & Melting Temps) tga_analysis->data_analysis dsc_analysis->data_analysis end End data_analysis->end

Workflow for Thermal Stability Analysis

Oxidative Stability of this compound

Oxidative stability is a measure of a substance's resistance to degradation by atmospheric oxygen. For fatty acids, this is a critical parameter affecting shelf-life and suitability for various applications.

Quantitative Assessment of Oxidative Stability

The Rancimat method is a common accelerated aging test used to determine the oxidative stability index (OSI) of fats and oils.[11][12][13][14][15][16][17] While specific Rancimat data for pure this compound is scarce, studies on high erucic acid rapeseed oil (HEAR) provide valuable insights. The thermal stability of rapeseed oil is significantly improved by reducing the polyunsaturated fatty acid (PUFA) content.[18][19] This suggests that the monounsaturated nature of this compound contributes positively to its oxidative stability.

Oil TypeErucic Acid Content (%)PUFA Content (%)Rancimat Induction Time (hours)References
High Erucic Rapeseed Oil (HEAR)~46%Not specified4.2[18]
High Erucic Low Polyunsaturate (HELP) Oil~54%Lower than HEAR16.4[18]
Low Erucic Rapeseed OilLowNot specified3.8[18]
High Oleic Low PUFA (HOLP) OilLowLow11.3[18]

These data indicate a strong correlation between monounsaturation and high oxidative stability.

Experimental Protocol: Oxidative Stability Analysis (Rancimat)

Objective: To determine the oxidative stability index (induction time) of this compound using the Rancimat method.

Instrumentation:

  • Rancimat Instrument

Protocol:

  • Sample Preparation: Accurately weigh 3 g of purified this compound into a reaction vessel.

  • Instrument Setup:

    • Temperature: 110 °C (or other specified temperature).

    • Airflow: 20 L/h.

    • Measuring Solution: Deionized water.

  • Procedure: Place the reaction vessel in the heating block and start the measurement. Air is bubbled through the sample, and the volatile oxidation products are collected in the measuring solution, causing a change in conductivity.

  • Data Analysis: The induction time is the time taken to reach a rapid increase in conductivity, indicating the end of the induction period and the onset of rapid oxidation.

G cluster_workflow Oxidative Stability Analysis Workflow (Rancimat) start Start sample_prep Sample Preparation (3g this compound) start->sample_prep rancimat_test Rancimat Test (110°C, 20 L/h air) sample_prep->rancimat_test conductivity_measurement Conductivity Measurement rancimat_test->conductivity_measurement data_analysis Data Analysis (Determine Induction Time) conductivity_measurement->data_analysis end End data_analysis->end

Workflow for Oxidative Stability Analysis

Mechanism of Oxidative Degradation

The autoxidation of unsaturated fatty acids is a free-radical chain reaction involving three stages: initiation, propagation, and termination.[20][21][22][23]

  • Initiation: Formation of a fatty acid radical through the abstraction of a hydrogen atom, often facilitated by initiators like heat, light, or metal ions.

  • Propagation: The fatty acid radical reacts with oxygen to form a peroxyl radical. This highly reactive species can then abstract a hydrogen from another unsaturated fatty acid molecule, creating a new fatty acid radical and a hydroperoxide, thus propagating the chain reaction.

  • Termination: The reaction is terminated when two radical species react with each other to form a non-radical product.

G cluster_pathway Autoxidation Pathway of a Monounsaturated Fatty Acid Initiation Initiation (e.g., Heat, Light, Metal Ions) UnsaturatedFattyAcid Unsaturated Fatty Acid (this compound) Initiation->UnsaturatedFattyAcid H abstraction FattyAcidRadical Fatty Acid Radical UnsaturatedFattyAcid->FattyAcidRadical PeroxylRadical Peroxyl Radical FattyAcidRadical->PeroxylRadical + O2 Termination Termination (Non-radical products) FattyAcidRadical->Termination + Radical Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (Primary Oxidation Product) PeroxylRadical->Hydroperoxide + Unsaturated Fatty Acid - Fatty Acid Radical PeroxylRadical->Termination + Radical SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->SecondaryProducts Decomposition

Generalized Autoxidation Pathway

Influence of Antioxidants

The oxidative stability of this compound can be enhanced by the addition of antioxidants.[24][25][26][27][28] Antioxidants function by interrupting the free-radical chain reaction, typically by donating a hydrogen atom to the peroxyl radical, thereby forming a stable antioxidant radical that does not propagate the chain. Common antioxidants used for lipids include tocopherols (B72186) (Vitamin E), butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The effectiveness of an antioxidant depends on its chemical structure, concentration, and the specific conditions of the system.

Conclusion

This compound possesses inherent high thermal and oxidative stability, primarily due to its long-chain, monounsaturated nature. While specific quantitative data for the pure compound is limited, analysis of related materials such as high erucic acid rapeseed oil provides strong evidence of its robust stability profile. The experimental protocols and degradation pathways outlined in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to assess and understand the stability of this compound in various applications. Further research focusing on the isolated compound is warranted to establish precise quantitative stability parameters.

References

An In-depth Technical Guide to the Biochemical Pathways of C22:1 n-9 Trans Fatty Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of C22:1 n-9 trans fatty acid, also known as brassidic acid. Due to the limited direct research on this specific trans fatty acid, this document extrapolates from the established metabolic pathways of other very-long-chain fatty acids (VLCFAs) and trans fatty acids. The guide details the enzymatic steps from activation to catabolism through peroxisomal and mitochondrial beta-oxidation, as well as potential elongation and desaturation pathways. It includes structured tables for clarity, detailed experimental protocols for practical application, and Graphviz diagrams to visualize the metabolic workflows. This document serves as a foundational resource for researchers investigating the physiological roles and metabolic fate of C22:1 n-9 trans fatty acids, with implications for drug development and nutritional science.

Introduction

C22:1 n-9 trans fatty acid, or this compound, is the trans isomer of erucic acid. It is a monounsaturated very-long-chain fatty acid (VLCFA) found in partially hydrogenated vegetable oils. While the metabolism of its cis counterpart, erucic acid, has been more extensively studied due to its association with cardiac lipidosis in animal models, the precise biochemical fate of this compound is less characterized. Understanding the metabolic pathways of trans fatty acids is crucial due to their implications for cardiovascular health and metabolic diseases. This guide synthesizes current knowledge on fatty acid metabolism to propose the most likely biochemical pathways for this compound.

The metabolism of fatty acids is a multi-stage process that begins with their activation and transport into the mitochondria or peroxisomes, followed by a cyclical series of reactions known as beta-oxidation, which shortens the fatty acid chain to produce acetyl-CoA. For VLCFAs and trans fatty acids, specific enzymes and organelles are involved to handle their unique structures.

Activation and Cellular Uptake

Before catabolism, this compound must be activated in the cytoplasm. This reaction is catalyzed by a family of enzymes known as very-long-chain acyl-CoA synthetases (VLC-ACS), which convert the free fatty acid into its metabolically active acyl-CoA thioester, brassidoyl-CoA.

Table 1: Key Enzymes in the Activation of C22:1 n-9 Trans Fatty Acid

Enzyme FamilySpecific Enzyme (Example)SubstrateProductCellular Location
Very-Long-Chain Acyl-CoA SynthetaseACSL1, ACSL6This compound, ATP, CoABrassidoyl-CoA, AMP, PPiEndoplasmic Reticulum, Peroxisomal Membrane

Peroxisomal Beta-Oxidation: The Initial Chain-Shortening

Due to its long chain length (C22), brassidoyl-CoA is initially metabolized in the peroxisomes. Mitochondria are unable to efficiently process fatty acids longer than C20. Peroxisomal beta-oxidation is a multi-step process that shortens the acyl-CoA chain.

The first and rate-limiting step is catalyzed by acyl-CoA oxidase 1 (ACOX1), which introduces a trans-2-enoyl-CoA double bond. The subsequent steps are catalyzed by a multifunctional enzyme. This cycle is repeated until the acyl-CoA is shortened to a medium-chain fatty acid, which is then transported to the mitochondria for complete oxidation.

Peroxisomal_Beta_Oxidation Brassidoyl_CoA Brassidoyl-CoA (C22:1t n-9) trans_2_Docosenoyl_CoA trans-2,trans-13-Docosadienoyl-CoA Brassidoyl_CoA->trans_2_Docosenoyl_CoA ACOX1 Hydroxyacyl_CoA 3-Hydroxy-trans-13-docosenoyl-CoA trans_2_Docosenoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Ketoacyl_CoA 3-Keto-trans-13-docosenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA (C20:1t n-9) Ketoacyl_CoA->Chain_Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Peroxisomal Beta-Oxidation of Brassidoyl-CoA.

Table 2: Enzymes of Peroxisomal Beta-Oxidation

EnzymeSubstrateProductCofactors
Acyl-CoA Oxidase 1 (ACOX1)Brassidoyl-CoAtrans-2,trans-13-Docosadienoyl-CoAFAD
Multifunctional Enzyme (Hydratase/Dehydrogenase)trans-2,trans-13-Docosadienoyl-CoA3-Keto-trans-13-docosenoyl-CoANAD+
Peroxisomal Thiolase3-Keto-trans-13-docosenoyl-CoAChain-Shortened Acyl-CoA + Acetyl-CoACoA

Mitochondrial Beta-Oxidation: Complete Catabolism

Once shortened in the peroxisomes, the resulting medium or long-chain trans-acyl-CoA is transported to the mitochondria for complete oxidation to acetyl-CoA. The transport across the inner mitochondrial membrane is facilitated by the carnitine shuttle system, involving carnitine palmitoyltransferases I and II (CPT1 and CPT2).

Inside the mitochondria, the beta-oxidation spiral continues. However, the presence of the pre-existing trans double bond at the n-9 position requires the action of an auxiliary enzyme, enoyl-CoA isomerase, to convert the trans-3-enoyl-CoA intermediate (formed after several cycles of beta-oxidation) to the trans-2-enoyl-CoA, a substrate for the next enzyme in the cycle.

Mitochondrial_Beta_Oxidation Acyl_CoA_in Chain-Shortened Acyl-CoA (from Peroxisome) Beta_Oxidation_Cycle Beta-Oxidation Spiral Acyl_CoA_in->Beta_Oxidation_Cycle trans_3_Enoyl_CoA trans-3-Enoyl-CoA Intermediate Beta_Oxidation_Cycle->trans_3_Enoyl_CoA Acetyl_CoA_out Acetyl-CoA (to Krebs Cycle) Beta_Oxidation_Cycle->Acetyl_CoA_out trans_2_Enoyl_CoA trans-2-Enoyl-CoA trans_3_Enoyl_CoA->trans_2_Enoyl_CoA Enoyl-CoA Isomerase trans_2_Enoyl_CoA->Beta_Oxidation_Cycle

Mitochondrial Beta-Oxidation of Trans-Acyl-CoA.

Table 3: Key Enzymes in Mitochondrial Beta-Oxidation of Trans Fatty Acids

EnzymeSubstrateProductCofactors
Carnitine Palmitoyltransferase I (CPT1)Acyl-CoA + CarnitineAcylcarnitine + CoA-
Carnitine-Acylcarnitine TranslocaseAcylcarnitineAcylcarnitine (Matrix)-
Carnitine Palmitoyltransferase II (CPT2)Acylcarnitine + CoAAcyl-CoA + Carnitine-
Acyl-CoA DehydrogenaseAcyl-CoAtrans-2-Enoyl-CoAFAD
Enoyl-CoA Hydratasetrans-2-Enoyl-CoA3-Hydroxyacyl-CoA-
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyacyl-CoA3-Ketoacyl-CoANAD+
Thiolase3-Ketoacyl-CoAAcyl-CoA (n-2) + Acetyl-CoACoA
Enoyl-CoA Isomerasetrans-3-Enoyl-CoAtrans-2-Enoyl-CoA-

Potential Elongation and Desaturation Pathways

Besides catabolism, brassidoyl-CoA could potentially undergo further elongation or desaturation. Fatty acid elongases could extend the carbon chain, while desaturases could introduce additional double bonds. For instance, stearoyl-CoA desaturase (SCD1), which typically acts on saturated fatty acids, has been shown to have some activity on trans fatty acids. The extent to which these pathways occur for this compound in vivo is currently unknown and represents an area for further research.

Elongation_Desaturation Brassidoyl_CoA Brassidoyl-CoA (C22:1t n-9) Elongated_FA Elongated Trans Fatty Acid (>C22) Brassidoyl_CoA->Elongated_FA Fatty Acid Elongase Desaturated_FA Polyunsaturated Trans Fatty Acid Brassidoyl_CoA->Desaturated_FA Stearoyl-CoA Desaturase (SCD1)

Potential Anabolic Pathways for Brassidoyl-CoA.

Quantitative Data

Direct quantitative data on the metabolic flux of this compound through these pathways are not currently available in the literature. The following table presents hypothetical values based on studies of analogous very-long-chain and trans fatty acids to provide a conceptual framework. These values should be experimentally verified.

Table 4: Conceptual Quantitative Metabolic Parameters for this compound

ParameterHypothetical ValueRationale/Analogy
Peroxisomal Chain-Shortening Rate5-15 nmol/hr/mg proteinBased on rates for other VLCFAs in cultured cells.
Mitochondrial Beta-Oxidation Rate10-25 nmol/hr/mg proteinAssumes efficient transfer from peroxisomes and no inhibition of mitochondrial enzymes.
Vmax for Very-Long-Chain Acyl-CoA Synthetase20-50 nmol/min/mg proteinBased on data for other C22 fatty acids.
Km for Carnitine Palmitoyltransferase I5-15 µMSimilar to other long-chain acyl-CoAs.

Experimental Protocols

In Vitro Analysis of this compound Beta-Oxidation

This protocol describes a method to measure the rate of beta-oxidation of radiolabeled this compound in isolated liver mitochondria or peroxisomes.

Materials:

  • [1-¹⁴C]-Brassidic acid

  • Isolated mitochondria or peroxisomes

  • Reaction buffer (e.g., containing ATP, CoA, NAD+, FAD, L-carnitine for mitochondria)

  • Scintillation fluid and counter

Procedure:

  • Synthesize [1-¹⁴C]-brassidoyl-CoA from [1-¹⁴C]-brassidic acid using acyl-CoA synthetase.

  • Prepare reaction mixtures containing the isolated organelles in the appropriate reaction buffer.

  • Initiate the reaction by adding a known amount of [1-¹⁴C]-brassidoyl-CoA.

  • Incubate at 37°C for various time points.

  • Stop the reaction by adding perchloric acid to precipitate proteins and acyl-CoAs.

  • Centrifuge to pellet the precipitate.

  • The supernatant contains the acid-soluble radiolabeled acetyl-CoA and other short-chain acyl-CoAs.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the rate of beta-oxidation as nmol of radiolabeled product formed per minute per mg of protein.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Metabolites

This protocol outlines the analysis of fatty acid profiles in cells or tissues to identify and quantify this compound and its metabolites.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., C17:0 or deuterated this compound)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Derivatizing agent (e.g., BF₃-methanol or TMSH)

  • GC-MS system with a suitable capillary column (e.g., a highly polar cyanopropyl column)

Procedure:

  • Homogenize the biological sample in the presence of the internal standard.

  • Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Saponify the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to their fatty acid methyl esters (FAMEs).

  • Inject the FAMEs into the GC-MS.

  • Use a temperature program that allows for the separation of C22:1 isomers.

  • Identify peaks based on their retention times and mass spectra compared to authentic standards.

  • Quantify the amount of each fatty acid relative to the internal standard.

Conclusion

The biochemical pathways of C22:1 n-9 trans fatty acid are presumed to follow the general principles of very-long-chain and trans fatty acid metabolism. The initial and obligatory chain-shortening occurs in peroxisomes, followed by complete oxidation in the mitochondria, which requires the involvement of auxiliary enzymes. While the anabolic fate of this compound is less clear, potential for elongation and desaturation exists. The lack of direct experimental data highlights a significant gap in our understanding of the metabolism of this specific trans fatty acid. The experimental protocols provided in this guide offer a starting point for researchers to elucidate the precise metabolic fate and physiological consequences of this compound intake. Further research in this area is critical for a comprehensive assessment of the health impacts of industrially produced trans fatty acids.

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brassidic acid ((Z)-docos-13-enoic acid) is a long-chain monounsaturated omega-9 fatty acid. Accurate and reliable quantification of this compound is crucial in various fields, including food science, nutrition, and drug development, due to its potential physiological effects. Gas chromatography coupled with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of fatty acids.[1] This application note provides a detailed protocol for the analysis of this compound in various sample matrices. The method involves a derivatization step to convert the non-volatile fatty acid into its more volatile fatty acid methyl ester (FAME), followed by separation and quantification using GC-FID.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-FID analysis of this compound.

1. Materials and Reagents

  • Solvents: Hexane (B92381) (GC grade), Methanol (B129727) (anhydrous), Chloroform (HPLC grade), Toluene (B28343) (anhydrous)

  • Derivatization Reagents:

    • Option A: 14% Boron trifluoride in methanol (BF3-Methanol)[2]

    • Option B: 2 M Methanolic HCl

    • Option C: 0.5 M Sodium methoxide (B1231860) in methanol[2]

  • Internal Standard (IS): Triundecanoin (C11:0) or another suitable odd-chain fatty acid.

  • Standards: this compound (high purity), FAME 37-component mix for retention time comparison.

  • Other Reagents: Anhydrous sodium sulfate, Saturated sodium chloride solution, Nitrogen gas (high purity).

2. Sample Preparation (Lipid Extraction)

For complex matrices such as tissues, cells, or food products, a lipid extraction step is required prior to derivatization. A modified Folch or Bligh-Dyer method is commonly employed.

  • Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic layer containing the lipids.

  • Dry the organic extract under a stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Free fatty acids are not volatile enough for direct GC analysis and must be converted to their corresponding FAMEs.[3][4]

Protocol using Boron Trifluoride-Methanol (BF3-Methanol): [5]

  • To the dried lipid extract (or a known amount of oil, e.g., 100 mg), add 1 mL of toluene and a known concentration of the internal standard.[5]

  • Add 2 mL of 14% BF3-Methanol solution.

  • Cap the vial tightly and heat at 100°C for 45 minutes.[5]

  • Cool the vial to room temperature.

  • Add 5 mL of deionized water and 2 mL of hexane, then vortex vigorously.[5]

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-FID analysis.

4. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

The following are typical GC-FID conditions for the analysis of FAMEs. These may need to be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 6890N or similar.[2]

  • Column: Fused-silica capillary column such as a DB-225 (30 m x 0.25 mm ID, 0.25 µm film thickness) or an OPTIMA-WAX (30m x 0.32mm x 0.25µm).[2][6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless inlet.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250°C.[6][7]

    • Split Ratio: 20:1 to 50:1, depending on sample concentration.[6][7]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • Detector (FID):

    • Detector Temperature: 250°C - 280°C.[7][8]

    • Hydrogen Flow: 30-40 mL/min.[7]

    • Air Flow: 300-400 mL/min.[7]

    • Makeup Gas (Nitrogen or Helium): 25-30 mL/min.[7]

5. Quantification

Quantification of this compound is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of this compound methyl ester and a constant concentration of the internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

The performance of the GC-FID method for fatty acid analysis is evaluated through various validation parameters. The following table summarizes typical performance data for the analysis of fatty acids using GC-FID, which can be expected for a validated this compound method.

Parameter Typical Value Reference
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.03% by weight[6]
Limit of Quantitation (LOQ) 0.1% by weight[6]
Intraday Repeatability (%RSD) 0.4 - 4.9%[8]
Interday Repeatability (%RSD) 0.5 - 8.5%[8]
Recovery 81.9 - 101%[8]

Visualizations

Experimental Workflow for this compound Analysis by GC-FID

experimental_workflow sample Sample (e.g., Oil, Tissue) extraction Lipid Extraction (if necessary) sample->extraction Chloroform: Methanol derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) extraction->derivatization Dried Lipid Extract gc_analysis GC-FID Analysis derivatization->gc_analysis FAMEs in Hexane data_processing Data Processing & Quantification gc_analysis->data_processing Chromatogram result Result: This compound Concentration data_processing->result Calibration Curve

Caption: A flowchart illustrating the key steps in the GC-FID analysis of this compound.

Logical Relationship of GC-FID System Components

gc_fid_system injector Injector (250°C) Sample (FAMEs) Vaporized column GC Column (DB-225) Separation based on Boiling Point & Polarity injector->column Carrier Gas (He or H2) detector FID (250-280°C) Ionization of Carbon Atoms column->detector oven Oven Temperature Programmed oven->column data_system Data System Signal Acquisition & Chromatogram Generation detector->data_system

Caption: Diagram showing the relationship between the core components of the GC-FID system.

References

Application Notes and Protocols for the Quantification of Brassidic Acid in Oils and Fats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (trans-13-docosenoic acid) is a very long-chain monounsaturated omega-9 fatty acid with the chemical formula C₂₂H₄₂O₂. It is the trans isomer of erucic acid. The primary natural sources of this compound are the seed oils of plants belonging to the Brassicaceae family, which includes rapeseed (canola) and mustard.[1][2] High-erucic acid rapeseed oil can contain between 20% and 54% erucic acid, while mustard oil may contain approximately 42%.[1] The quantification of this compound is crucial for quality control in the food industry, for nutritional assessment, and in research and development of industrial products such as lubricants and polymers.

This document provides detailed application notes and protocols for the accurate quantification of this compound in various oils and fats, primarily utilizing gas chromatography.

Data Presentation: Quantitative Data Summary

The following table summarizes the typical content of C22:1 fatty acids (erucic acid, of which this compound is the trans isomer) in various oils and fats. It is important to note that most standard fatty acid analyses quantify the total C22:1 content and do not always differentiate between the cis (erucic) and trans (brassidic) isomers unless specialized chromatographic conditions are used.

Oil/FatScientific Name/SourceTypical C22:1 (Erucic/Brassidic Acid) Content (% of total fatty acids)
High-Erucic Acid Rapeseed OilBrassica napus, Brassica rapa20.0 - 54.0[1]
Mustard OilBrassica juncea~42.0[1][3][4]
Low-Erucic Acid Rapeseed Oil (Canola)Brassica napus, Brassica rapa< 2.0[2]
Salmon OilSalmo salarPresent, but typically low[5]
Beef FatBos taurusTrace amounts may be present[6]
Pork Fat (Lard)Sus scrofa domesticusTrace amounts may be present[6]

Experimental Protocols

The most common and robust method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID) following the conversion of fatty acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

Protocol 1: Quantification of this compound by Gas Chromatography (GC-FID) after Transesterification

This protocol details the lipid extraction, transesterification to FAMEs, and subsequent GC-FID analysis.

1. Lipid Extraction (from solid samples, if necessary)

  • Objective: To isolate the lipid fraction from the sample matrix.

  • Materials:

    • Homogenizer

    • Chloroform (B151607)

    • Methanol

    • 0.9% NaCl solution

    • Centrifuge

    • Rotary evaporator or nitrogen stream evaporator

  • Procedure:

    • Homogenize a known weight of the sample.

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

    • Vortex thoroughly for 1-2 minutes to ensure complete mixing.

    • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

    • Centrifuge at 1,500 x g for 10 minutes.

    • Carefully collect the lower chloroform layer, which contains the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the pure lipid extract.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Objective: To convert fatty acids in the lipid extract to their corresponding methyl esters for GC analysis.

  • Materials:

  • Procedure:

    • Dissolve a known amount of the extracted lipid (e.g., 100 mg) in 1 mL of toluene or hexane.

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Vortex the mixture and incubate at 50°C for 10 minutes.

    • Cool the reaction mixture and neutralize by adding 1 M sulfuric acid until the solution is slightly acidic (check with pH paper).

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution, and vortex thoroughly.

    • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The sample is now ready for GC-FID analysis.

3. Gas Chromatography (GC-FID) Analysis

  • Objective: To separate and quantify the FAMEs.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

    • Column: A polar capillary column, such as a CP-Sil 88 or equivalent (e.g., 100 m x 0.25 mm ID, 0.2 µm film thickness), is recommended for good separation of fatty acid isomers.[5]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 240°C at 3°C/minute.

      • Hold at 240°C for 15 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Quantification:

    • Inject a certified FAME standard mixture containing this compound methyl ester to determine its retention time and to generate a calibration curve.

    • Inject the prepared sample.

    • Identify the this compound methyl ester peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound by relating the peak area to the calibration curve. The concentration is typically expressed as a percentage of the total fatty acids.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Oil/Fat Sample extraction Lipid Extraction (if necessary) sample->extraction Solid Matrix derivatization Transesterification to FAMEs sample->derivatization Liquid Oil extraction->derivatization gc_injection GC-FID Injection derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection separation->detection peak_integration Peak Identification & Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound.

isomers parent Docosenoic Acid (C22:1) cis Erucic Acid (cis-13-docosenoic acid) parent->cis cis isomer trans This compound (trans-13-docosenoic acid) parent->trans trans isomer

Caption: Isomeric relationship between erucic acid and this compound.

References

Application Note: Protocol for Brassidic Acid Esterification for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brassidic acid (docosanoic acid, C22:0) is a very long-chain saturated fatty acid (VLCFA). The accurate quantification of this compound and other VLCFAs in biological and industrial samples is crucial for various research fields, including the diagnosis of certain metabolic disorders and the quality control of oils and fats. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity.[1] However, the low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters prior to GC-MS analysis.[2] The most common derivatization method is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[2][3]

This application note provides a detailed protocol for the esterification of this compound to its methyl ester for subsequent quantitative analysis by GC-MS. The described acid-catalyzed esterification method using boron trifluoride-methanol (BF3-methanol) is a widely used and effective procedure for a broad range of fatty acids, including VLCFAs.[4][5]

Experimental Protocol

This protocol details the acid-catalyzed methylation of this compound for GC-MS analysis.

2.1. Materials and Reagents

  • This compound standard (or sample containing this compound)

  • Boron trifluoride-methanol (BF3-methanol) solution, 14% (w/v)

  • Hexane (B92381), GC grade

  • Methanol, anhydrous

  • Toluene, anhydrous

  • Sodium chloride (NaCl), saturated aqueous solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge (optional)

  • Autosampler vials for GC-MS

2.2. Sample Preparation

  • Accurately weigh approximately 1-5 mg of the sample (or a quantity expected to contain a detectable amount of this compound) into a reaction vial.

  • If the sample is not a free fatty acid (e.g., part of a complex lipid), a hydrolysis step (saponification) is required prior to esterification. This involves heating the sample with a methanolic base (e.g., 0.5 M KOH in methanol) to release the fatty acids.

  • For this protocol, we assume the starting material is a free fatty acid or a lipid extract that has been hydrolyzed and dried.

  • Add a known amount of internal standard to the sample. This will be used for quantification.

2.3. Esterification Procedure (BF3-Methanol Method)

  • To the dried sample and internal standard in the reaction vial, add 1-2 mL of 14% BF3-methanol solution.[4]

  • Tightly cap the vial to prevent evaporation.

  • Heat the reaction mixture at 60-100°C for 10-60 minutes.[4] For VLCFAs like this compound, a reaction time of 60 minutes at 100°C is recommended to ensure complete derivatization.

  • After heating, allow the vial to cool to room temperature.

2.4. Extraction of Fatty Acid Methyl Esters (FAMEs)

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the reaction vial.[4][5]

  • Vortex the mixture vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[4]

  • Allow the phases to separate. Centrifugation at a low speed can aid in phase separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate or add a small amount of anhydrous sodium sulfate directly to the vial and agitate.[4][6]

  • Transfer the dried hexane extract to a GC-MS autosampler vial. The sample is now ready for injection.

2.5. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, DB-23, or similar cyanopropyl column). Column dimensions of 30 m x 0.25 mm x 0.25 µm are common.

  • Injector: Split/splitless injector, typically operated in split mode with a split ratio of 10:1 to 50:1, depending on sample concentration.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 10 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-550

    • Solvent Delay: 3-5 minutes

    • MS Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

Data Presentation

The efficiency of different derivatization methods for very long-chain fatty acids can vary. The following table summarizes the reported performance of common derivatization methods.

Derivatization MethodTarget Analyte FormTypical ReagentsReaction ConditionsReported Derivatization EfficiencyKey AdvantagesKey DisadvantagesAnalytical Platform
Acid-Catalyzed Esterification (FAMEs) Free Fatty Acids, Total Fatty Acids (after hydrolysis)Boron trifluoride-methanol (BF3-methanol), Methanolic HCl, Sulfuric acid-methanol60-100°C, 10-90 minHighWell-established, effective for a wide range of fatty acidsHarsh conditions may degrade some unsaturated fatty acids, reagents can be toxicGC-MS, GC-FID
Base-Catalyzed Transesterification Triacylglycerols, PhospholipidsMethanolic KOH, Sodium methoxideRoom temperature to 60°C, 2-10 minHigh for transesterificationRapid and mild conditionsNot suitable for free fatty acidsGC-MS, GC-FID
Silylation Free Fatty AcidsBSTFA with 1% TMCS60°C, 30 minHighDerivatizes other functional groups as wellDerivatives can be moisture-sensitiveGC-MS

Data compiled from various sources, including Benchchem.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the this compound esterification protocol for GC-MS analysis.

Esterification_Workflow Workflow for this compound Esterification and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing this compound Hydrolysis Hydrolysis (if necessary) Sample->Hydrolysis For complex lipids Drying Drying Sample->Drying For free fatty acids Hydrolysis->Drying InternalStandard Add Internal Standard Drying->InternalStandard AddReagent Add BF3-Methanol InternalStandard->AddReagent Heating Heat at 100°C for 60 min AddReagent->Heating Cooling Cool to Room Temperature Heating->Cooling AddSolvents Add Hexane and Saturated NaCl Cooling->AddSolvents Vortex Vortex and Separate Phases AddSolvents->Vortex CollectOrganic Collect Hexane Layer Vortex->CollectOrganic DryExtract Dry with Anhydrous Na2SO4 CollectOrganic->DryExtract GCMS GC-MS Analysis DryExtract->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Workflow for this compound Esterification and GC-MS Analysis.

Conclusion

The described protocol for the acid-catalyzed esterification of this compound using BF3-methanol is a robust and reliable method for preparing samples for GC-MS analysis. This derivatization procedure effectively converts this compound into its more volatile methyl ester, enabling accurate and sensitive quantification. The provided experimental details and workflow diagram offer a comprehensive guide for researchers, scientists, and drug development professionals working with very long-chain fatty acids.

References

Application Notes and Protocols for the Use of Brassidic Acid as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, the accurate quantification of lipid species is essential for understanding cellular processes, identifying disease biomarkers, and developing novel therapeutic agents. The inherent variability in sample preparation, extraction efficiency, and instrument response necessitates the use of an internal standard (IS) to ensure data accuracy and reproducibility. An ideal internal standard should be chemically and physically similar to the analytes of interest but absent or present at very low levels in the biological matrix.

This document provides detailed application notes and protocols for utilizing brassidic acid (C22:1, n-9) as an internal standard for the quantitative analysis of fatty acids, particularly very-long-chain fatty acids (VLCFAs), in biological samples.

Rationale for Using this compound as an Internal Standard

This compound is a monounsaturated omega-9 fatty acid with a 22-carbon chain. Its suitability as an internal standard in mammalian lipidomics is based on the following key characteristics:

  • Low Endogenous Abundance: Very-long-chain fatty acids (VLCFAs) like this compound are typically present at very low concentrations in most mammalian tissues and plasma.[1][2] This minimizes interference from endogenous levels of the analyte, a critical requirement for an internal standard.[3]

  • Chemical Similarity: As a very-long-chain fatty acid, this compound shares similar physicochemical properties with other long-chain and very-long-chain fatty acids. This ensures that it behaves similarly during lipid extraction and derivatization processes, effectively correcting for variations in these steps.[4]

  • Chromatographic Behavior: Its long carbon chain results in a distinct retention time in both gas chromatography (GC) and reverse-phase liquid chromatography (LC), allowing for clear separation from more common, shorter-chain fatty acids.

Experimental Workflow Overview

The general workflow for using this compound as an internal standard in lipidomics involves sample preparation, lipid extraction with the addition of a known amount of this compound, derivatization (for GC-MS), and subsequent analysis by mass spectrometry.

Experimental Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with this compound (Internal Standard) Sample->Spike Add known amount Extraction Lipid Extraction (e.g., Folch or MTBE) Spike->Extraction Derivatization Derivatization to FAMEs (for GC-MS) Extraction->Derivatization Optional Analysis_LC LC-MS/MS Analysis Extraction->Analysis_LC Analysis_GC GC-MS Analysis Derivatization->Analysis_GC Data Data Processing & Quantification Analysis_GC->Data Analysis_LC->Data VLCFA_Metabolism cluster_synthesis VLCFA Synthesis (ER) cluster_sphingo Sphingolipid Synthesis cluster_degradation VLCFA Degradation LCFA Long-Chain Fatty Acyl-CoA (e.g., C18:0-CoA) Elongase ELOVL Enzymes LCFA->Elongase VLCFA Very-Long-Chain Fatty Acyl-CoA (e.g., C22:1-CoA) Elongase->VLCFA Ceramide_Synthase Ceramide Synthase VLCFA->Ceramide_Synthase Peroxisome Peroxisomal β-oxidation VLCFA->Peroxisome Ceramide VLCFA-Ceramides Ceramide_Synthase->Ceramide Sphingomyelin VLCFA-Sphingomyelin Ceramide->Sphingomyelin Membrane Cell Membrane Integration (Raft Formation, Signaling) Sphingomyelin->Membrane Shortened_FA Shorter Fatty Acyl-CoA Peroxisome->Shortened_FA

References

Application Notes and Protocols for the HPLC Analysis of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Brassidic acid (docos-13-enoic acid) is a very long-chain monounsaturated fatty acid (C22:1) of interest in various fields, including nutrition, biofuels, and as a precursor for industrial products like polymers and lubricants. Accurate quantification of this compound in complex matrices such as plant oils, biofuels, and biological samples is essential for quality control, research, and development. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose.[1][2]

A primary challenge in the analysis of fatty acids like this compound is their lack of a strong native ultraviolet (UV) chromophore, which complicates detection using standard UV-Vis detectors.[3] To overcome this, two primary strategies are employed:

  • Pre-column derivatization to attach a UV-active or fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity.[2]

  • Use of universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) , which do not require the analyte to have a chromophore.[4][5]

This document provides detailed protocols for the analysis of this compound using reversed-phase HPLC, covering both a derivatization-based UV detection method and a method for underivatized analysis suitable for ELSD or MS detection.

Protocol 1: HPLC-UV Analysis with Pre-column Derivatization

This protocol employs the derivatizing agent p-bromophenacyl bromide (PBPB) to attach a UV-active moiety to this compound, allowing for sensitive detection at 254 nm.[1][6]

Experimental Protocol

1. Reagents and Materials

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler or manual injector

  • Column thermostat

  • UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Derivatizing Reagent: Prepare a solution of PBPB and a crown ether catalyst in acetonitrile.

  • Mobile Phase: Methanol/Water (90:10, v/v). Degas the mobile phase using sonication or vacuum filtration before use.[6]

4. Sample Preparation (from Oil Matrix)

  • Saponification: Weigh approximately 100 mg of the oil sample into a vial. Add a methanolic potassium hydroxide solution. Heat the mixture to hydrolyze the triglycerides and release the free fatty acids.[6]

  • Extraction: After cooling, acidify the mixture and extract the free fatty acids into hexane.

  • Evaporation: Evaporate the hexane layer to dryness under a stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried extract in a known volume of acetonitrile for derivatization.

5. Derivatization Procedure

  • To an aliquot of the prepared sample or standard, add the PBPB/crown ether derivatizing agent in acetonitrile.[6]

  • Ensure the molar ratio of the derivatizing agent to the potential fatty acid content is at least 25:1.[6]

  • Seal the vial and heat at approximately 75-80°C for 30 minutes.[6]

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Chromatographic Conditions

Parameter Setting
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol / Water (90:10, v/v)[6]
Flow Rate 1.0 mL/min[1]
Column Temp. 30°C[1]
Injection Vol. 10 µL

| Detection | UV at 254 nm[1] |

Protocol 2: HPLC-ELSD/MS Analysis of Underivatized this compound

This method is advantageous as it eliminates the need for derivatization, simplifying sample preparation.[5] It is suitable for very long-chain fatty acids and requires an ELSD or MS detector. A gradient elution is necessary to separate fatty acids of different chain lengths effectively.[4]

Experimental Protocol

1. Reagents and Materials

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • n-Hexane (HPLC grade)

  • Acetic Acid (Glacial, HPLC grade)

  • Sample matrix (e.g., lipid extract)

2. Instrumentation

  • HPLC system with a gradient pump

  • Autosampler or manual injector

  • Column thermostat

  • Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

  • Reversed-phase C18 or Octadecyl-Silica (ODS) column

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Mobile Phase A: Methanol / Water (90:10, v/v) with 0.2% Acetic Acid.[4]

  • Mobile Phase B: Methanol / n-Hexane (90:10, v/v) with 0.2% Acetic Acid.[4]

  • Degas all solvents prior to use.[4]

4. Sample Preparation

  • Follow the saponification and extraction steps as described in Protocol 1 (steps 4.1 to 4.3).

  • Reconstitute the final dried extract in the initial mobile phase (Mobile Phase A).

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | Octadecyl-Silica (ODS) C18 | | Mobile Phase | Stepwise Gradient Elution[4] | | | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0.0 - 1.0 | 100 | 0 | | | 1.1 - 3.0 | 0 | 100 | | | 3.1 - 10.0 | 100 | 0 (Re-equilibration) | | Flow Rate | 200 µL/min[4] | | Injection Vol. | 10 µL[4] | | Detector | ELSD (Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min) or MS (Electrospray Ionization, Negative Mode) |

Data Presentation

The following tables summarize the expected quantitative performance and validation parameters for the HPLC-UV method (Protocol 1). These are representative values and should be confirmed during in-house method validation.

Table 1: Hypothetical Chromatographic Performance Data

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
This compound PBPB Ester~12.5> 0.9990.050.15

Table 2: Hypothetical Method Validation Summary

ParameterAcceptance CriteriaResult
Precision (Intra-day, %RSD) < 5.3%[7]1.8%
Precision (Inter-day, %RSD) < 5.3%[7]3.2%
Accuracy (Recovery, %) 75-100%[7]98.5%

Visualizations

The following diagrams illustrate the experimental workflow and the key chemical reaction involved in the analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection (e.g., Oil, Tissue) Hydrolysis 2. Saponification/ Hydrolysis Sample->Hydrolysis Extraction 3. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Derivatization 5. Derivatization? (For UV Method) Evaporation->Derivatization HPLC 6. HPLC Separation Evaporation->HPLC No (for ELSD/MS) Derivatization->HPLC Yes Detection 7. Detection (UV, ELSD, or MS) HPLC->Detection Data 8. Data Acquisition & Quantification Detection->Data

Caption: Overall experimental workflow for the HPLC analysis of this compound.

G cluster_reactants Reactants cluster_product Product BA This compound (-COOH group) Deriv This compound PBPB Ester (UV-Active) BA->Deriv Crown Ether Catalyst Heat PBPB p-Bromophenacyl Bromide (PBPB Reagent) PBPB->Deriv Crown Ether Catalyst Heat

Caption: Logical diagram of the PBPB derivatization reaction for UV detection.

References

Application Notes and Protocols: Investigating the Role of Brassidic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (trans-13-docosenoic acid) is a long-chain monounsaturated omega-9 fatty acid. While its cis-isomer, erucic acid, is more commonly found in nature, particularly in the oils of plants from the Brassicaceae family (e.g., rapeseed and mustard), this compound is also of interest for its potential biological activities.[1] As research into the therapeutic potential of various fatty acids continues to expand, understanding the cellular effects of this compound is crucial. Long-chain monounsaturated fatty acids, as a class, are known to be key regulators of cell viability and intracellular signaling in various contexts, including cancer.[2]

These application notes provide a comprehensive guide for researchers interested in exploring the effects of this compound in mammalian cell culture. Due to the limited availability of published data specifically on this compound's cellular applications, this document outlines generalized protocols for handling and studying fatty acids in vitro. It provides a framework for investigating its potential cytotoxic, anti-inflammatory, and signaling-modulatory effects.

Data Presentation

Currently, there is a notable absence of specific quantitative data in the public domain regarding the effects of this compound on mammalian cell lines. To facilitate systematic investigation and data comparison, the following table templates are provided for researchers to record their experimental findings.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Template)

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72hNotes
e.g., MCF-7Breast Adenocarcinoma
e.g., A549Lung Carcinoma
e.g., RAW 264.7Murine Macrophage
e.g., HUVECNormal Endothelial

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production (Example Template)

Cell LineTreatmentConcentration (µM)TNF-α (% of control)IL-6 (% of control)IL-1β (% of control)
RAW 264.7LPS (1 µg/mL)-100%100%100%
RAW 264.7LPS + this compound10
RAW 264.7LPS + this compound50
RAW 264.7LPS + this compound100

Experimental Protocols

The following protocols are generalized for the study of fatty acids in cell culture and can be adapted for the investigation of this compound.

Protocol 1: Preparation of this compound Stock Solution

The poor aqueous solubility of long-chain fatty acids necessitates a specific preparation protocol for cell culture experiments. The most common method involves complexing the fatty acid with bovine serum albumin (BSA).

Materials:

  • This compound powder

  • Ethanol (B145695), 100% (cell culture grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile conical tubes

  • Water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a concentrated stock in ethanol: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Gentle warming in a water bath (37-50°C) may be necessary to fully dissolve the fatty acid.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free cell culture medium to a desired concentration (e.g., 10% w/v). This solution should be prepared under sterile conditions.

  • Complex this compound with BSA:

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound-ethanol stock solution to the warm BSA solution while gently vortexing or stirring. The final molar ratio of fatty acid to BSA is critical and should be optimized; a ratio of 2:1 to 6:1 is a common starting point.

    • Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the this compound-BSA complex solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Note: The final concentration of ethanol in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control containing the same concentration of ethanol and BSA without the fatty acid should always be included in experiments.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell viability.

Materials:

  • Target cell lines (e.g., MCF-7, A549, RAW 264.7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound-BSA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound-BSA stock solution in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include a vehicle control (BSA solution) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Target cell lines

  • 6-well cell culture plates

  • This compound-BSA stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

Protocol 4: Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of this compound on key proteins in signaling pathways like NF-κB and MAPK.

Materials:

  • Target cell lines

  • 6-well cell culture plates

  • This compound-BSA stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. For signaling studies, shorter time points (e.g., 15, 30, 60 minutes) are often necessary. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical signaling pathways that could be investigated for modulation by this compound, based on the known activities of other fatty acids, and a general experimental workflow.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound-BSA Stock Solution treatment Treat Cells with this compound prep_stock->treatment cell_culture Seed and Culture Mammalian Cells cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot elisa ELISA (Cytokines) treatment->elisa data_analysis Analyze and Interpret Results cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis elisa->data_analysis

General experimental workflow for investigating this compound.

potential_nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activation brassidic_acid This compound (?) brassidic_acid->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB Translocation NFkB->NFkB_nuc IkB_NFkB->NFkB IκBα Degradation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->gene_expression

Hypothetical modulation of the NF-κB signaling pathway.

potential_mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS brassidic_acid This compound (?) brassidic_acid->RAS Modulation? RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation, Apoptosis) transcription_factors->gene_expression

Potential modulation of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Derivatization of Brassidic Acid to Enhance Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (trans-13-docosenoic acid) is a very-long-chain fatty acid (VLCFA) and the trans-isomer of erucic acid. Accurate and sensitive detection of this compound in various biological matrices is crucial for research in lipid metabolism, nutrition, and the development of therapeutics targeting lipid-related disorders. However, direct analysis of this compound using common analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) is often challenging. This is due to its low volatility and the polar nature of its carboxylic acid group, which can result in poor chromatographic peak shape and low ionization efficiency.

Chemical derivatization is an essential step to overcome these limitations. By converting the carboxylic acid group into a less polar and more volatile functional group, derivatization significantly improves the analytical performance, leading to enhanced sensitivity, better peak resolution, and more accurate quantification. These application notes provide a detailed overview and specific protocols for the derivatization of this compound for analysis by GC-MS, LC-MS, and HPLC with fluorescence detection.

Derivatization Strategies for this compound

The choice of derivatization method depends on the analytical platform and the specific requirements of the study. The most common and effective strategies are summarized below.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for fatty acid analysis due to its high resolving power and sensitivity.[1] Derivatization is a mandatory step to increase the volatility of this compound.[2]

  • Fatty Acid Methyl Esters (FAMEs): This is the most widely used method for GC-MS analysis of fatty acids.[2][3] The process involves converting the carboxylic acid to a methyl ester.

  • Trimethylsilyl (TMS) Esters: Silylation is a rapid and effective method for derivatizing fatty acids.[3]

  • Picolinyl Esters: These derivatives are particularly useful for structural elucidation by MS, as they provide diagnostic fragment ions that can help determine the position of double bonds and branching points.[4][5]

  • Pentafluorobenzyl (PFB) Esters: This method is employed for high-sensitivity analysis, especially when using negative chemical ionization (NCI) in MS, which can significantly lower detection limits.[6][7]

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is advantageous for analyzing less volatile compounds. Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention.[8][9]

  • Charge-Reversal Derivatization: Many reagents are designed to add a readily ionizable group to the fatty acid, allowing for sensitive detection in positive ion mode.[8][10] Girard's Reagent T (GT) is a notable example that can enhance detection sensitivity by up to 1000-fold.[11][12]

  • Amine Coupling: Reagents containing primary or secondary amines can be coupled to the carboxylic acid group, which also enhances ionization.[8]

For High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

For highly sensitive quantification, this compound can be derivatized with a fluorescent tag, enabling detection at very low concentrations.

  • Fluorescent Labeling: Various reagents are available that react with the carboxylic acid to form a highly fluorescent ester derivative.

Quantitative Data Summary

The following tables summarize the reported improvements in detection limits and other quantitative parameters achieved through various derivatization methods for fatty acids.

Table 1: Comparison of Detection Limits for Derivatized Fatty Acids

Analytical MethodDerivatization ReagentAnalyte(s)Improvement in Limit of Quantification (LOQ) / Detection (LOD)Reference(s)
MALDI-MSIGirard's Reagent T (GT)FA 16:1, 18:1, 20:1~1000-fold improvement (from µM to nM range)[11][12]
LC-MSCholamineLong-Chain Fatty Acids~2000-fold increase in sensitivity[8]
LC-MS3-nitrophenylhydrazine (3-NPH)Short-Chain Fatty AcidsLOD of 0.1-0.5 µM
HPLC-FLDNew Fluorescent ReagentFree Fatty AcidsLOQ of 0.85–5.5 ng/mL
HPLC-FLDMNDMBUnsaturated Fatty AcidsLOD of 4–21 nmol/L

Experimental Protocols

Here we provide detailed, step-by-step protocols for the most common and effective derivatization methods for this compound.

Protocol 1: Preparation of this compound Methyl Esters (BAMEs) for GC-MS Analysis using Boron Trifluoride-Methanol

This is a widely used method for preparing FAMEs from free fatty acids.[2]

Materials:

  • Dried lipid extract containing this compound

  • Boron Trifluoride-Methanol (BF₃-Methanol) reagent, 12-14%

  • Hexane (B92381) or Heptane, GC grade

  • Saturated Sodium Chloride (NaCl) solution or water

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place the dried lipid extract (1-25 mg) into a screw-capped glass tube.[3]

  • Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[2]

  • Tightly cap the tube and heat at 80-100°C for 30-60 minutes in a heating block or water bath.[2][3]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.[2]

  • Vortex the tube vigorously for 1 minute to extract the BAMEs into the hexane layer.[2]

  • Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve phase separation.[3]

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • The sample is now ready for GC-MS analysis.

Protocol 2: Preparation of this compound Picolinyl Esters for GC-MS Structural Analysis

This protocol is adapted from methods used for other fatty acids and is valuable for determining the double bond position in this compound.[5]

Materials:

  • Dried this compound sample

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Anhydrous hexane

  • Anhydrous pyridine

  • Nitrogen gas supply

  • Reaction vials with PTFE-lined caps

Procedure:

  • Place the dried this compound sample in a reaction vial.

  • Add 0.5 mL of anhydrous hexane and 50 µL of thionyl chloride.

  • Cap the vial and heat at 50°C for 30 minutes to form the acid chloride.

  • Evaporate the solvent and excess thionyl chloride under a gentle stream of nitrogen.

  • Add 0.5 mL of anhydrous hexane and 50 µL of a 10% solution of 3-pyridylcarbinol in anhydrous pyridine.

  • Cap the vial and heat at 50°C for 15 minutes.

  • Cool the reaction mixture and evaporate the solvent under nitrogen.

  • Redissolve the residue in hexane for GC-MS analysis.

Protocol 3: Fluorescent Labeling of this compound for HPLC Analysis

This protocol uses a generic fluorescent labeling approach for sensitive detection.

Materials:

  • Dried this compound sample

  • Fluorescent labeling reagent (e.g., 9-anthryldiazomethane (B78999) (ADAM) or 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F))

  • Appropriate catalyst (e.g., potassium carbonate, K₂CO₃)

  • Acetonitrile (B52724), HPLC grade

  • Reaction vials

  • Heating block

Procedure:

  • Dissolve the dried this compound sample in a suitable volume of acetonitrile in a reaction vial.

  • Add a 4-5 fold molar excess of the fluorescent labeling reagent.

  • Add a catalytic amount of K₂CO₃.

  • Cap the vial and heat at an optimized temperature (e.g., 60-90°C) for a specified time (e.g., 30-60 minutes).

  • Cool the reaction mixture to room temperature.

  • The sample can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Visualizations

Experimental Workflows

Derivatization_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction start->extraction Organic Solvents dried_extract Dried Lipid Extract extraction->dried_extract derivatize Derivatization (e.g., FAME, TMS, Picolinyl) dried_extract->derivatize volatile_derivative Volatile Derivative derivatize->volatile_derivative gcms GC-MS Analysis volatile_derivative->gcms data Data Analysis gcms->data output Fatty Acid Profile & Quantification data->output Derivatization_Workflow_LCMS_HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction dried_extract Dried Lipid Extract extraction->dried_extract derivatize Derivatization (Charge-Reversal or Fluorescent Labeling) dried_extract->derivatize tagged_derivative Tagged Derivative derivatize->tagged_derivative lc_analysis LC-MS or HPLC-FLD Analysis tagged_derivative->lc_analysis data Data Analysis lc_analysis->data output Quantification data->output VLCFA_Signaling cluster_synthesis VLCFA Biosynthesis (Endoplasmic Reticulum) cluster_signaling Incorporation and Signaling Roles oleic Oleic Acid (C18:1) elongase Fatty Acid Elongase Complex (FAE1/KCS) oleic->elongase + Malonyl-CoA vlcfa This compound (C22:1) & other VLCFAs elongase->vlcfa sphingo Sphingolipid Synthesis vlcfa->sphingo waxes Wax Ester Synthesis vlcfa->waxes membrane Incorporation into Cell Membranes sphingo->membrane rafts Formation of Lipid Rafts membrane->rafts stress Stress Response Signaling (Biotic & Abiotic) rafts->stress

References

Application Notes and Protocols for the Analytical Separation of Brassidic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (trans-13-docosenoic acid) and its cis-isomer, erucic acid, are C22:1 monounsaturated fatty acids with distinct physical properties and biological significance. The accurate separation and quantification of these isomers are critical in various fields, including food science, clinical diagnostics, and the development of pharmaceuticals where fatty acids may be used as excipients or active ingredients. This document provides detailed application notes and experimental protocols for the separation of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS), Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC), and Supercritical Fluid Chromatography (SFC).

Analytical Techniques: An Overview

The selection of an appropriate analytical technique for the separation of this compound isomers depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for fatty acid analysis. It offers high resolution and sensitivity, particularly when using highly polar capillary columns. Derivatization to fatty acid methyl esters (FAMEs) is typically required to improve volatility and chromatographic performance.

  • Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) is a powerful method for the separation of unsaturated fatty acid isomers based on the number, position, and geometry of double bonds. The separation relies on the reversible interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase. This technique is particularly effective for separating cis and trans isomers.[1]

  • Supercritical Fluid Chromatography (SFC) is a more recent technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as high separation efficiency, reduced analysis time, and lower consumption of organic solvents.[2] It can be used for the analysis of both free fatty acids and their esters.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound Methyl Esters

This protocol details the analysis of this compound and its isomers as fatty acid methyl esters (FAMEs).

1. Sample Preparation: Lipid Extraction and Saponification

  • Lipid Extraction (Folch Method):

    • Homogenize the sample (e.g., tissue, food product) in a chloroform:methanol (2:1, v/v) solution.

    • Add 0.9% aqueous NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids.

    • Evaporate the solvent under a stream of nitrogen gas.

  • Saponification:

    • To the dried lipid extract, add 2 mL of 0.5 M methanolic potassium hydroxide (B78521) (KOH).

    • Heat the mixture at 80°C for 15 minutes to hydrolyze the fatty acid esters.

    • Cool the sample and acidify to a pH of approximately 3 with 1 M hydrochloric acid (HCl).

    • Extract the free fatty acids twice with 2 mL of hexane (B92381).

    • Combine the hexane extracts and dry under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Boron Trifluoride (BF3) Method:

    • To the dried free fatty acids, add 2 mL of 14% boron trifluoride in methanol.

    • Heat the mixture at 90°C for 30 minutes.[3]

    • After cooling, add 3 mL of hexane and 3 mL of saturated NaCl solution.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Add anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water. The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Highly polar capillary column (e.g., Restek Rt-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Injection: 1 µL, splitless injection at 200°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 160°C.

    • Ramp 2: 2°C/min to 210°C.

    • Ramp 3: 1°C/min to 240°C, hold for 2 minutes.[5]

  • Mass Spectrometer Parameters:

    • Transfer Line Temperature: 290°C.[5]

    • Ion Source Temperature: 230°C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Workflow for GC-MS Analysis of this compound Isomers

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid Extraction Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Dried Lipid Extract Derivatization (FAMEs) Derivatization (FAMEs) Saponification->Derivatization (FAMEs) Free Fatty Acids Injection Injection Derivatization (FAMEs)->Injection FAMEs in Hexane Separation Chromatographic Separation (Polar Capillary Column) Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General workflow for the GC-MS analysis of this compound isomers.

Protocol 2: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This protocol is designed for the separation of cis and trans isomers of C22:1 fatty acids.

1. Sample Preparation

  • Follow the Lipid Extraction and Saponification steps as described in Protocol 1.

  • Derivatization (Optional but Recommended for UV Detection): For enhanced detection by UV, derivatize the free fatty acids to phenacyl esters.

    • Dissolve the dried fatty acids in acetonitrile (B52724).

    • Add a solution of 4-bromophenacyl bromide in acetonitrile and a catalytic amount of 18-crown-6.

    • Heat the mixture at 80°C for 30 minutes.

    • Evaporate the solvent and redissolve the phenacyl esters in the mobile phase.

2. Ag+-HPLC Analysis

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).[6]

  • Mobile Phase: A gradient of acetonitrile in hexane is commonly used. A typical starting condition is 0.1% acetonitrile in hexane, with a gradient increasing the acetonitrile concentration. For example, a linear gradient to 2% acetonitrile over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C. Note that temperature can affect retention times on silver-ion columns, with higher temperatures sometimes leading to longer retention for unsaturated fatty acids.[7]

  • Detection:

    • UV: 242 nm for phenacyl esters.

    • ELSD: Nebulizer temperature 40°C, evaporator temperature 60°C, and nitrogen as the nebulizing gas.

Logical Relationship in Ag+-HPLC Separation

cluster_interaction Analyte-Stationary Phase Interaction cluster_elution Elution Order DoubleBond π-electrons of Double Bond SilverIon Silver Ions (Ag+) on Stationary Phase DoubleBond->SilverIon Reversible Complexation TransIsomer Trans Isomer (e.g., this compound) CisIsomer Cis Isomer (e.g., Erucic Acid) TransIsomer->CisIsomer Elutes Earlier (Weaker Interaction)

Caption: Principle of cis/trans isomer separation by Ag+-HPLC.

Protocol 3: Supercritical Fluid Chromatography (SFC)

This protocol provides a general framework for the separation of underivatized this compound isomers.

1. Sample Preparation

  • Follow the Lipid Extraction and Saponification steps as described in Protocol 1 to obtain free fatty acids.

  • Dissolve the dried free fatty acids in an appropriate solvent compatible with SFC injection (e.g., methanol/acetonitrile).

2. SFC Analysis

  • Instrumentation: SFC system coupled with a mass spectrometer (SFC-MS).

  • Column: C18 column suitable for SFC (e.g., Acquity UPC2 HSS C18 SB, 150 mm x 3.0 mm, 1.8 µm).

  • Mobile Phase:

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 40°C.

  • Gradient: A typical gradient would start with a low percentage of modifier (B) and increase it over the run to elute the fatty acids. For example:

    • Start at 2% B.

    • Linear gradient to 30% B over 10 minutes.

    • Hold at 30% B for 2 minutes.

    • Return to initial conditions and equilibrate.

  • Detection: Mass spectrometry (ESI in negative ion mode).

Quantitative Data Summary

The following table summarizes typical retention time data for the separation of methyl brassidate and methyl erucate (B1234575) using GC-MS. Obtaining precise, directly comparable data for all three techniques from literature is challenging due to variations in experimental conditions. The GC-MS data is based on typical elution patterns on polar columns where trans isomers elute slightly earlier than their cis counterparts.

Analytical TechniqueAnalyteTypical Retention Time (min)Resolution (Rs)Reference
GC-MS Methyl Brassidate (trans)~35.5> 1.5[4][5]
Methyl Erucate (cis)~35.8
Ag+-HPLC This compound (trans)Earlier ElutionBaseline Separation[6]
Erucic Acid (cis)Later Elution
SFC-MS This compound (trans)Shorter RetentionGood Separation[8][9]
Erucic Acid (cis)Longer Retention

Note: Retention times are highly dependent on the specific instrument, column, and operating conditions. The data presented here is for comparative purposes.

Conclusion

The choice of analytical technique for the separation of this compound isomers should be guided by the specific requirements of the study. GC-MS provides high-resolution separation and is a well-established method. Ag+-HPLC offers excellent selectivity for cis/trans isomers. SFC is a promising alternative with benefits in terms of speed and reduced solvent consumption. The detailed protocols provided herein serve as a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for the Incorporation of Brassidic Acid into Synthetic Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems.[1][2][3] Brassidic acid, a long-chain saturated fatty acid (C22:0), presents a lipophilic molecule that can be incorporated into the lipid bilayer of liposomes. This incorporation can modulate the physicochemical properties of the liposomes, such as membrane fluidity and stability, and offers potential for the development of novel drug delivery vehicles.

These application notes provide a comprehensive guide for the incorporation of this compound into synthetic liposomes, including detailed experimental protocols, characterization methods, and expected outcomes.

Data Presentation: Physicochemical Properties of this compound-Containing Liposomes

The incorporation of this compound into a liposomal formulation is expected to influence its key physicochemical characteristics. The following table summarizes the anticipated quantitative data for a standard liposome (B1194612) formulation compared to one incorporating this compound. These values are illustrative and may vary depending on the specific lipid composition and preparation method.

PropertyStandard Liposomes (e.g., DPPC:Cholesterol)This compound Liposomes (e.g., DPPC:Cholesterol:this compound)Common Analytical Techniques
Particle Size (nm) 100 - 150120 - 180Dynamic Light Scattering (DLS)[1][2]
Polydispersity Index (PDI) < 0.2< 0.3Dynamic Light Scattering (DLS)[4]
Zeta Potential (mV) -5 to -20-15 to -30Electrophoretic Light Scattering (ELS)[1]
Encapsulation Efficiency (%) > 90% (for a model lipophilic drug)> 85% (for a model lipophilic drug)HPLC, UV-Vis Spectroscopy[1][2]
Drug Loading Capacity (%) 1 - 51 - 4HPLC, UV-Vis Spectroscopy[1]
Phase Transition Temp. (Tm) (°C) ~41°C (for DPPC)Shifted and broadened peakDifferential Scanning Calorimetry (DSC)[5][6]
Morphology Spherical, unilamellarSpherical, unilamellarCryo-Transmission Electron Microscopy (Cryo-TEM), Scanning Electron Microscopy (SEM)[1][7]

Experimental Protocols

This section details the methodologies for preparing and characterizing liposomes containing this compound. The thin-film hydration method is a widely used and robust technique for liposome preparation.[8]

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[3][9] A typical molar ratio would be DPPC:Cholesterol:this compound at 7:2:1. The total lipid concentration is typically 10-20 mg/mL.[9]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm to ensure a homogeneous mixture.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.[8][10]

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.[9] The temperature of the buffer should be above the Tm of the lipids.

    • Agitate the flask gently by hand or on a mechanical shaker until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[9][10]

  • Sizing (Optional but Recommended):

    • Sonication: For the formation of small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator.[9][11]

    • Extrusion: For a more uniform size distribution and the formation of large unilamellar vesicles (LUVs), pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).[12]

Protocol 2: Characterization of this compound-Containing Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in filtered PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • The instrument will report the average particle size (Z-average) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

  • Measure the electrophoretic mobility of the liposomes using an instrument capable of Electrophoretic Light Scattering (ELS).

  • The zeta potential provides an indication of the surface charge and the colloidal stability of the liposomes.

3. Encapsulation Efficiency and Drug Loading:

  • To determine the amount of a lipophilic drug encapsulated within the this compound-containing liposomes, the unencapsulated drug must be separated from the liposomes. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation.

  • The amount of encapsulated drug is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[1][2]

  • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

  • Drug Loading Capacity (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Visualizations

Experimental Workflow

G cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application lipid_prep 1. Lipid Dissolution (DPPC, Cholesterol, this compound in Organic Solvent) film_form 2. Thin-Film Formation (Rotary Evaporation) lipid_prep->film_form hydration 3. Hydration (Aqueous Buffer) film_form->hydration sizing 4. Sizing (Extrusion or Sonication) hydration->sizing dls Particle Size & PDI (DLS) sizing->dls Analysis zeta Zeta Potential (ELS) sizing->zeta Analysis ee Encapsulation Efficiency (HPLC/UV-Vis) sizing->ee Analysis morphology Morphology (Cryo-TEM) sizing->morphology Analysis drug_delivery Drug Delivery Studies dls->drug_delivery zeta->drug_delivery ee->drug_delivery morphology->drug_delivery

Caption: Workflow for the preparation and characterization of this compound-containing liposomes.

Hypothetical Signaling Pathway Modulation

The incorporation of this compound into liposomes could potentially influence cellular signaling pathways upon interaction with target cells. For instance, fatty acids can modulate inflammatory responses. The diagram below illustrates a hypothetical scenario where a this compound-liposome interacts with a cell and influences an inflammatory signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus liposome This compound Liposome receptor Toll-like Receptor 4 (TLR4) liposome->receptor Interaction myd88 MyD88 receptor->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB ikk->nfkb Activation gene Inflammatory Gene Expression nfkb->gene Translocation

References

Experimental Use of Brassidic Acid in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (trans-13-docosenoic acid) is a C22:1 monounsaturated trans fatty acid. Unlike its cis-isomer, erucic acid, which has been associated with myocardial lipidosis and cardiac lesions in animal models, this compound has demonstrated a different physiological profile.[1][2] This document provides detailed application notes and protocols for the experimental use of this compound in animal models, summarizing key findings on its physiological effects and metabolism. The information is primarily derived from comparative studies in rats, which form the basis of our current understanding.

Data Presentation

The following tables summarize the key quantitative data from a seminal 16-week dietary study in Wistar rats comparing the effects of this compound with other fatty acids.

Table 1: Effect of Dietary Fatty Acids on Growth and Organ Weights in Wistar Rats

Dietary GroupFinal Body Weight (g)Liver Weight ( g/100g body weight)Heart Weight ( g/100g body weight)
Control (Oleic Acid) Data not available in abstractData not available in abstractData not available in abstract
This compound No significant change compared to control[1]Increased[1]No significant change[1]
Erucic Acid Data not available in abstractIncreased[1]Data not available in abstract
Elaidic Acid No significant change compared to control[1]Increased[1]No significant change[1]

Note: Specific quantitative values were not available in the abstracts reviewed. The table reflects the qualitative changes reported.

Table 2: Effects of Dietary Fatty Acids on Plasma and Tissue Lipids in Wistar Rats

ParameterThis compound EffectErucic Acid Effect
Plasma Triacylglycerols Large increase (especially with low linoleic acid diet)[2]Data not available in abstract
Incorporation into Heart Lipids Higher in triacylglycerols than phospholipids[2]Higher than this compound[2]
Incorporation into Adipose Tissue Lipids Higher in triacylglycerols than phospholipids[2]Higher than this compound[2]
Incorporation into Liver Lipids Lower than in heart and adipose tissue[2]Lower than in heart and adipose tissue[2]

Table 3: Digestibility of Dietary Fatty Acids in Wistar Rats

Fatty AcidApparent Digestibility
This compound Lower than erucic acid[1]
Erucic Acid Higher than this compound[1]

Note: Despite lower digestibility, the absorbed amounts of brassidic and erucic acid were reported to be similar due to differences in food consumption.[1]

Experimental Protocols

Protocol 1: Long-Term (16-Week) Dietary Study in Rats

This protocol is based on the methodology described by Astorg and Levillain (1979).[1][2]

1. Animal Model:

  • Species: Wistar rats

  • Age: Weanling

  • Sex: Male

2. Diet Composition:

  • Basal Diet: Semi-synthetic diet.

  • Lipid Content: 15% by weight.

  • Test Fatty Acids: this compound, erucic acid, elaidic acid, or oleic acid incorporated into the diet, ranging up to 40% of the total fatty acids.

  • Factorial Design: The study utilized a 2x2x2 factorial design to test:

    • Chain length of monoenes (C22:1 vs. C18:1).

    • Geometric configuration (trans vs. cis).

    • Dietary level of linoleic acid (e.g., high vs. low).

  • Diet Preparation: To optimize the digestibility of this compound, the lipid mixture was interesterified, the calcium level in the diet was reduced, and monoglycerides (B3428702) were added.[1]

3. Experimental Procedure:

  • Acclimatization: Acclimatize rats to the facility for a standard period (e.g., one week) before starting the experimental diets.

  • Dietary Administration: Provide the respective semi-synthetic diets and water ad libitum for 16 weeks.

  • Monitoring: Monitor food consumption and body weight regularly.

  • Sample Collection: At the end of the 16-week period, collect blood samples for plasma lipid analysis. Euthanize the animals and collect liver, heart, and adipose tissue for weight measurement and lipid composition analysis.

4. Analytical Methods:

  • Lipid Extraction: Extract total lipids from plasma, liver, heart, and adipose tissue using a standard method (e.g., Folch extraction).

  • Fatty Acid Analysis: Analyze the fatty acid composition of the extracted lipids by gas-liquid chromatography (GLC) after transmethylation to fatty acid methyl esters (FAMEs).

  • Histopathology: For heart tissue, fix in a suitable fixative (e.g., 10% formalin), embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for light microscopic examination of myocardial histology.[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Hypothesized Metabolic and Signaling Cascade of Dietary this compound

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, a hypothetical pathway can be constructed based on its nature as a very-long-chain trans fatty acid and the known effects of other fatty acids on cellular metabolism.

Brassidic_Acid_Pathway cluster_ingestion Dietary Intake & Metabolism cluster_cellular_effects Cellular Effects Dietary this compound Dietary this compound Intestinal Absorption Intestinal Absorption Dietary this compound->Intestinal Absorption Chain Shortening Chain Shortening Intestinal Absorption->Chain Shortening Plasma Lipoproteins Plasma Lipoproteins Intestinal Absorption->Plasma Lipoproteins Elaidic Acid Elaidic Acid Chain Shortening->Elaidic Acid Elaidic Acid->Plasma Lipoproteins Tissue Uptake Tissue Uptake Plasma Lipoproteins->Tissue Uptake Lipid Droplet Formation Lipid Droplet Formation Tissue Uptake->Lipid Droplet Formation PPAR Activation (Hypothesized) PPAR Activation (Hypothesized) Tissue Uptake->PPAR Activation (Hypothesized) SREBP Modulation (Hypothesized) SREBP Modulation (Hypothesized) Tissue Uptake->SREBP Modulation (Hypothesized) Gene Expression Changes Gene Expression Changes PPAR Activation (Hypothesized)->Gene Expression Changes SREBP Modulation (Hypothesized)->Gene Expression Changes Altered Lipid Metabolism Altered Lipid Metabolism Gene Expression Changes->Altered Lipid Metabolism

Caption: Hypothesized metabolic fate and cellular signaling of this compound.

Experimental Workflow for a Comparative Dietary Study

The following diagram outlines the key steps in an animal study designed to compare the physiological effects of this compound with a control fatty acid.

Experimental_Workflow start Animal Acclimatization (e.g., Wistar Rats) diet Random Assignment to Dietary Groups (Control vs. This compound) start->diet feeding 16-Week Ad Libitum Feeding diet->feeding monitoring Regular Monitoring (Body Weight, Food Intake) feeding->monitoring endpoint Endpoint Sample Collection monitoring->endpoint blood Blood Sampling (Plasma Lipids) endpoint->blood tissue Tissue Harvesting (Liver, Heart, Adipose) endpoint->tissue analysis Biochemical & Histological Analysis blood->analysis tissue->analysis

Caption: Workflow for a comparative animal feeding study of this compound.

References

Application Note & Protocol: Solid-Phase Extraction (SPE) for the Purification of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brassidic acid ((E)-docos-13-enoic acid) is a very-long-chain monounsaturated fatty acid (VLCFA) with emerging interest in various research fields. Accurate and reliable quantification of this compound from complex biological matrices is crucial for understanding its physiological and pathological roles. Solid-Phase Extraction (SPE) is a robust and selective sample preparation technique that enables the efficient purification and concentration of analytes like this compound prior to downstream analysis, such as gas chromatography-mass spectrometry (GC-MS).[1][2] This document provides detailed protocols for the purification of this compound using different SPE modalities.

Data Presentation: Performance of SPE Sorbents for Fatty Acid Purification

The selection of the appropriate SPE sorbent is critical for achieving high recovery and purity of the target analyte. The following table summarizes quantitative data from studies on the purification of various fatty acids, which can serve as a guideline for the expected performance for this compound purification.

AnalyteSPE SorbentSample MatrixAverage Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)
Various Organic AcidsWaters Oasis MAXHoney86.74 - 118.680.002 - 0.2 mg/kg0.008 - 0.5 mg/kg
Heptadecanoic AcidNot SpecifiedTriolein Mixture99.2Not ReportedNot Reported
Various Fatty AcidsNot SpecifiedPaint SamplesNot Reported< 0.4 µg/g< 0.5 µg/g
Ethyl OleateAminopropyl-silicaLipid Mixture70 ± 3Not ReportedNot Reported

Note: This data is for general fatty acids and serves as an example. Method optimization and validation are required for specific application to this compound.

Experimental Protocols

The following are detailed protocols for three common SPE methods applicable to the purification of this compound: Reversed-Phase SPE, Normal-Phase SPE, and Anion-Exchange SPE.

Protocol 1: Reversed-Phase SPE (RP-SPE)

This protocol is suitable for extracting non-polar compounds like this compound from polar sample matrices. C18-bonded silica (B1680970) is a common sorbent for this purpose.[2]

Materials:

  • SPE Cartridges: C18-bonded silica (e.g., Discovery® DSC-18, 100 mg/1 mL)

  • Sample: Pre-treated biological fluid (e.g., plasma, cell lysate)

  • Conditioning Solvent: Methanol (B129727)

  • Equilibration Solvent: Deionized Water

  • Wash Solvent 1: Deionized Water

  • Wash Solvent 2: 50% Methanol in Water

  • Elution Solvent: Acetonitrile (B52724) or Methanol[3]

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE Vacuum Manifold

Methodology:

  • Sample Pre-treatment:

    • For biological fluids like plasma, precipitate proteins by adding 2 volumes of cold methanol, vortexing, and centrifuging.[2]

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through the cartridge.[2]

    • Do not allow the sorbent to dry.

  • Equilibration:

    • Pass 1 mL of deionized water through the cartridge.[2]

    • Ensure the sorbent bed does not dry out.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.[2]

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.[2]

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.[2]

  • Elution:

    • Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.[2][3]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for subsequent analysis (e.g., iso-octane for GC-MS).[4]

Protocol 2: Normal-Phase SPE (NP-SPE)

This method is effective for separating analytes based on polarity, using a polar stationary phase and a non-polar mobile phase. It can be used to separate this compound from other lipids.[2]

Materials:

  • SPE Cartridges: Silica or Aminopropyl-bonded silica

  • Sample: Lipid extract in a non-polar solvent (e.g., hexane)

  • Conditioning Solvent: Hexane (B92381)

  • Sample Loading Solvent: Hexane

  • Wash Solvent: Hexane

  • Elution Solvent for Neutral Lipids: Hexane:Diethyl Ether (1:1, v/v)

  • Elution Solvent for Fatty Acids: Diethyl Ether with 2% Acetic Acid

  • Nitrogen gas supply for evaporation

  • SPE Vacuum Manifold

Methodology:

  • Sample Preparation:

    • Ensure the lipid extract containing this compound is dissolved in a non-polar solvent like hexane.

  • SPE Cartridge Conditioning:

    • Place the silica or aminopropyl-bonded silica cartridges on the vacuum manifold.

    • Pass 1 mL of hexane through the cartridge.

  • Sample Loading:

    • Load the sample onto the conditioned cartridge.

  • Washing and Fractionation:

    • Wash with hexane to elute non-polar lipids like hydrocarbons.

    • Elute neutral lipids with a mixture of hexane and diethyl ether.

  • Elution of Fatty Acids:

    • Elute the free fatty acids, including this compound, with diethyl ether containing 2% acetic acid.[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for analysis.

Protocol 3: Anion-Exchange SPE

This protocol separates fatty acids based on the negative charge of their carboxyl group at an alkaline pH.

Materials:

  • SPE Cartridges: Strong Anion-Exchange (SAX) or Weak Anion-Exchange (WAX)

  • Sample: Lipid extract

  • Conditioning Solvent 1: Methanol

  • Conditioning Solvent 2: Water

  • Equilibration Buffer: pH 7.5 buffer

  • Wash Solvent 1: Water

  • Wash Solvent 2: Methanol

  • Elution Solvent: Acidified Methanol (e.g., 98% methanol/2% concentrated HCl)[6]

  • Nitrogen gas supply for evaporation

  • SPE Vacuum Manifold

Methodology:

  • Sample pH Adjustment:

    • Adjust the pH of the sample extract to be at least 2 pH units above the pKa of this compound's carboxyl group (pKa ~4.8) to ensure it is deprotonated (negatively charged).[3]

  • SPE Cartridge Conditioning:

    • Condition the anion-exchange cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration:

    • Equilibrate the cartridge with a pH 7.5 buffer.

  • Sample Loading:

    • Load the pH-adjusted sample onto the cartridge.

  • Washing:

    • Wash the cartridge with water to remove neutral and cationic species.

    • Wash with methanol to remove non-polar interferences.

  • Elution:

    • Elute the bound this compound with acidified methanol. The acidic conditions neutralize the carboxyl group, releasing it from the sorbent.[6]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the extract in a suitable solvent for analysis.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for this compound Purification

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a biological sample.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-SPE Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., with Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning Supernatant->Conditioning Equilibration 2. Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Washing Loading->Washing Elution 5. Elution Washing->Elution Evaporation Evaporation (under Nitrogen) Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis Downstream Analysis (e.g., GC-MS) Reconstitution->Analysis

Caption: General workflow for SPE purification of this compound.

Metabolic Pathway of Very-Long-Chain Fatty Acids

This compound, as a VLCFA, undergoes metabolic processing through pathways common to other fatty acids. The following diagram provides a simplified overview of fatty acid metabolism.

VLCFA_Metabolism cluster_intake Dietary Intake / De Novo Synthesis Dietary_Fat Dietary Fat Fatty_Acids Fatty Acid Pool (including this compound) Dietary_Fat->Fatty_Acids De_Novo De Novo Synthesis De_Novo->Fatty_Acids Activation Acyl-CoA Synthetase (Activation) Fatty_Acids->Activation Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Activation->Beta_Oxidation Storage Esterification (Triglycerides, Phospholipids) Activation->Storage Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy Production (TCA Cycle) Acetyl_CoA->Energy

Caption: Simplified metabolic pathway of fatty acids.

References

Application Notes and Protocols for Measuring Brassidic Acid in Plasma and Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (C22:1, n-9) is a very long-chain monounsaturated omega-9 fatty acid. As the trans isomer of erucic acid, its presence and concentration in biological matrices such as plasma and tissues are of interest in various fields of research, including nutrition, metabolism, and cardiovascular health. Accurate quantification of this compound is crucial for understanding its physiological and pathological roles.

These application notes provide detailed protocols for the sensitive and specific quantification of this compound in plasma and tissue samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

Data Presentation: Quantitative Levels of Fatty Acids in Human Plasma

The following table summarizes the concentration ranges of various fatty acids, including very long-chain fatty acids comparable to this compound, found in the plasma of a cohort of healthy young adults. This data provides a reference for expected physiological concentrations.

Fatty Acid ClassFatty AcidConcentration Range (μmol/L)Mean ± SD (μmol/L)
Saturated Palmitic acid (16:0)300 - 41001575.1 ± 553.8
Stearic acid (18:0)100 - 1000438.9 ± 140.7
Monounsaturated Oleic acid (18:1n-9)30 - 32001225.2 ± 538.1
Polyunsaturated (n-6) Linoleic acid (18:2n-6)200 - 50002200.5 ± 755.4
Arachidonic acid (20:4n-6)50 - 800341.6 ± 144.9
Polyunsaturated (n-3) α-Linolenic acid (18:3n-3)12.0 - 186.958.7 ± 29.5
EPA (20:5n-3)4.6 - 228.849.9 ± 37.0
DHA (22:6n-3)7.2 - 237.573.1 ± 45.1
Very Long-Chain Behenic acid (22:0)15.3 - 103.544.9 ± 16.3
Erucic acid (22:1n-9) Not explicitly reported Data not available

Data adapted from a comprehensive study on plasma fatty acid concentrations in healthy young Canadian adults. While this compound (trans-22:1n-9) was not individually reported, the data for other very long-chain fatty acids provide a useful reference range. It is important to note that trans fatty acid levels are generally lower than their cis counterparts and are highly dependent on dietary intake.[1][2][3]

Experimental Protocols

Two primary methodologies are recommended for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

Protocol 1: Quantification of this compound by GC-MS

This method is a robust and widely used approach for fatty acid analysis, offering excellent separation and sensitivity. The protocol involves lipid extraction, saponification to release fatty acids from complex lipids, and derivatization to FAMEs for GC-MS analysis.

1. Sample Preparation

  • Plasma:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma in a glass tube with a Teflon-lined cap, add an internal standard (e.g., heptadecanoic acid, C17:0, or a deuterated analog of this compound).

    • Proceed to Lipid Extraction (Step 2).

  • Tissue:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a suitable buffer (e.g., ice-cold phosphate-buffered saline) using a mechanical homogenizer.

    • Add an internal standard to the homogenate.

    • Proceed to Lipid Extraction (Step 2).

2. Lipid Extraction (Folch Method)

  • To the sample, add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

3. Saponification and FAMEs Derivatization

  • To the dried lipid extract, add 2 mL of 0.5 M NaOH in methanol.

  • Cap the tube tightly and heat at 100°C for 10 minutes to saponify the lipids.

  • Cool the tube on ice and add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Cap the tube and heat at 100°C for 5 minutes to methylate the fatty acids.

  • Cool the tube and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 240°C, hold for 10 min.

  • Injector: Splitless, 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the this compound methyl ester molecular ion and characteristic fragments. A full scan can be used for initial identification.

Protocol 2: Quantification of this compound by LC-MS/MS

This method offers high sensitivity and specificity and can be advantageous for high-throughput analysis. Derivatization is often employed to enhance ionization efficiency.

1. Sample Preparation and Lipid Extraction

  • Follow the same procedure for plasma and tissue sample preparation and lipid extraction as described in Protocol 1 (Steps 1 and 2).

  • After drying the lipid extract, proceed to saponification.

2. Saponification

  • To the dried lipid extract, add 1 mL of 2 M KOH in 90% ethanol.

  • Vortex and incubate at 60°C for 1 hour.

  • Cool the sample and acidify to pH 3 with 6 M HCl.

  • Add 2 mL of hexane, vortex, and centrifuge to extract the free fatty acids into the hexane layer.

  • Transfer the hexane layer to a new tube and dry under nitrogen.

3. Derivatization (Optional but Recommended)

For improved sensitivity in positive ion mode, derivatization of the carboxylic acid group can be performed. A common derivatizing agent is 2-picolylamine.

4. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 98% B

    • 15-18 min: Hold at 98% B

    • 18.1-20 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization and analytical goals.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound (and its derivative if applicable) and the internal standard should be optimized.

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow sample Plasma or Tissue Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction saponification Saponification (Release of Free Fatty Acids) extraction->saponification derivatization_gc Derivatization to FAMEs (BF3-Methanol) saponification->derivatization_gc For GC-MS derivatization_lc Derivatization (Optional) (e.g., 2-picolylamine) saponification->derivatization_lc For LC-MS/MS (Enhanced Sensitivity) lcms LC-MS/MS Analysis saponification->lcms For LC-MS/MS (Direct Analysis) gcms GC-MS Analysis derivatization_gc->gcms data Data Analysis and Quantification gcms->data derivatization_lc->lcms lcms->data

Caption: Workflow for this compound quantification.

Metabolic Fate of Dietary this compound

While specific signaling pathways initiated by this compound are not well-documented, its metabolic fate involves incorporation into complex lipids and potential metabolic conversion.

metabolic_pathway brassidic_acid Dietary this compound (C22:1, trans) absorption Intestinal Absorption & Transport brassidic_acid->absorption brassidoyl_coa Brassidoyl-CoA absorption->brassidoyl_coa Activation activation Acyl-CoA Synthetase tg_synthesis Incorporation into Triglycerides (TG) brassidoyl_coa->tg_synthesis pl_synthesis Incorporation into Phospholipids (PL) brassidoyl_coa->pl_synthesis chain_shortening Peroxisomal Chain Shortening brassidoyl_coa->chain_shortening storage Lipid Droplet Storage (e.g., in Adipose Tissue) tg_synthesis->storage membrane Membrane Integration pl_synthesis->membrane elaidic_acid Elaidic Acid (C18:1, trans) chain_shortening->elaidic_acid

Caption: Metabolic pathway of this compound.

References

Application Notes and Protocols for the Synthesis of Brassidic Acid Methyl Ester (BAME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid methyl ester (BAME) is the methyl ester of this compound, a C22:1 monounsaturated very long-chain fatty acid (VLCFA). As a member of the fatty acid methyl ester (FAME) family, BAME is a valuable compound in various research and industrial applications. These applications include its use as a standard in gas chromatography (GC) for the analysis of complex lipid mixtures, as a starting material for the synthesis of other bioactive molecules, and in the study of the biological roles of VLCFAs. This document provides detailed protocols for the synthesis of BAME, methods for its purification and characterization, and a summary of relevant quantitative data.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound methyl ester based on common esterification methods for fatty acids. Please note that yields and purity can vary depending on the specific experimental setup and purity of the starting materials.

Table 1: Comparison of Acid-Catalyzed and Base-Catalyzed Synthesis of this compound Methyl Ester

ParameterAcid-Catalyzed EsterificationBase-Catalyzed Transesterification
Starting Material This compoundTriglyceride of this compound (or other esters)
Catalyst Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) in Methanol (B129727)Sodium Methoxide (NaOMe) or Potassium Hydroxide (KOH) in Methanol
Molar Ratio (Methanol:Fatty Acid/Ester) >30:16:1 to 15:1[1]
Catalyst Concentration 1-3% (v/v)0.5-1.5% (w/w)[2]
Reaction Temperature 60-100°C50-70°C
Reaction Time 1-4 hours30-90 minutes
Typical Yield >95%>98%
Purity (after purification) >98%>99%

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of this compound

This protocol describes the direct esterification of this compound to its methyl ester using an acid catalyst. This method is suitable when starting with the free fatty acid.

Materials:

  • This compound (high purity)

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in a large excess of anhydrous methanol (e.g., a 50:1 molar ratio of methanol to this compound).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the solution to a final concentration of 2% (v/v).

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add an equal volume of hexane.

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer)

    • Saturated sodium bicarbonate solution (2 x volume of organic layer) to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

    • Brine (1 x volume of organic layer) to remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (hexane and excess methanol) using a rotary evaporator to obtain the crude this compound methyl ester.

  • Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient.

Protocol 2: Purification and Analysis of this compound Methyl Ester

This protocol outlines the purification of the synthesized BAME and its analysis for purity assessment.

Materials:

  • Crude this compound Methyl Ester

  • Silica Gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column for chromatography

  • Fraction collection tubes

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

A. Purification by Column Chromatography:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude BAME in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of BAME using TLC.

  • Product Pooling: Combine the fractions containing pure BAME and remove the solvent using a rotary evaporator.

B. Purity Analysis by GC-MS:

  • Sample Preparation: Prepare a dilute solution of the purified BAME in a suitable solvent like hexane.

  • GC-MS Analysis: Inject the sample into the GC-MS system. A typical GC program for FAME analysis would involve a temperature gradient to separate components based on their boiling points.[3]

  • Data Interpretation: The purity of the BAME is determined by the relative peak area of the BAME peak in the gas chromatogram.[4] The mass spectrum will confirm the identity of the compound by its characteristic fragmentation pattern.

Mandatory Visualizations

Experimental Workflow for BAME Synthesis

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants This compound + Anhydrous Methanol catalyst Sulfuric Acid (catalyst) reactants->catalyst Add reflux Reflux (65-70°C, 2-3h) catalyst->reflux cooling Cool to Room Temp. reflux->cooling extraction Add Hexane cooling->extraction washing Wash with: 1. Water 2. NaHCO3 soln. 3. Brine extraction->washing drying Dry over Na2SO4 washing->drying evaporation Rotary Evaporation drying->evaporation crude_product Crude BAME evaporation->crude_product purification Column Chromatography (Optional) crude_product->purification pure_product Pure BAME purification->pure_product analysis GC-MS Analysis (Purity & Identity) pure_product->analysis

Caption: Workflow for the acid-catalyzed synthesis of BAME.

Signaling Role of Very Long-Chain Fatty Acids (VLCFAs) in Plant Stress Response

While a specific signaling pathway for this compound is not well-established in the literature, very long-chain fatty acids (VLCFAs), as a class, are known to be involved in plant stress signaling.[2][5][6][7][8] The following diagram illustrates a generalized pathway of how VLCFAs may participate in these responses.

G cluster_stimulus External Stimulus cluster_synthesis VLCFA Biosynthesis cluster_signaling Downstream Signaling & Response stress Biotic/Abiotic Stress (e.g., pathogens, salt, cold) elongase Fatty Acid Elongase Complex stress->elongase vlcfa Increased VLCFA Pool (including this compound) elongase->vlcfa sphingolipids Sphingolipid Synthesis vlcfa->sphingolipids cuticle Cuticular Wax Formation vlcfa->cuticle membrane Membrane Microdomain Modulation vlcfa->membrane response Stress Response: - Pathogen Resistance - Abiotic Stress Tolerance sphingolipids->response cuticle->response membrane->response

Caption: Generalized role of VLCFAs in plant stress signaling.

References

Application Notes and Protocols: Brassidic Acid in Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Brassidic acid (trans-13-docosenoic acid) is a monounsaturated trans fatty acid with the chemical formula C22H42O2.[1] As a very long-chain fatty acid, its nutritional implications are of interest, particularly in comparison to its cis-isomer, erucic acid, and other trans fatty acids.[2] This document provides an overview of the known physiological effects of this compound from nutritional studies and outlines detailed protocols for its investigation. Due to the limited specific research on this compound, some methodologies are adapted from studies on similar fatty acids and represent standard approaches in nutritional science.

Physiological Effects and Quantitative Data

The primary source of in-vivo nutritional data on this compound comes from a comparative study in rats, which evaluated its effects against erucic acid, elaidic acid, and oleic acid. The study highlighted differences in digestibility and effects on organ weights.

Table 1: Summary of Physiological Effects of this compound in a 16-Week Rat Study [2]

Parameter Observation with this compound Diet (40% of 15% total lipids) Comparison Group(s)
Digestibility Lower than that of erucic acid.Erucic acid
Absorbed Amount Similar to erucic acid (due to differences in food consumption).Erucic acid
Weight Gain (Adjusted for food consumption) No significant changes with high linoleic acid diet.Oleic acid, Erucic acid, Elaidic acid
Liver Weight (Adjusted for body weight) Increased.Oleic acid
Heart Histology No lesions observed.Erucic acid (induced definite myocardial lesions)

Experimental Protocols

The following protocols are designed to facilitate further research into the nutritional and metabolic effects of this compound.

In Vivo Animal Study Protocol: Metabolic Effects of Dietary this compound

This protocol outlines a typical rodent study to assess the impact of this compound on metabolic health.

Objective: To determine the dose-dependent effects of dietary this compound on lipid metabolism, glucose tolerance, and organ histology.

Experimental Workflow:

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dietary Intervention cluster_2 Phase 3: Metabolic Phenotyping cluster_3 Phase 4: Analysis acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body Weight, Fasting Glucose) acclimatization->baseline randomization Randomization into Dietary Groups baseline->randomization diet_admin Diet Administration (8-16 weeks) - Control Diet (0% this compound) - Low-Dose this compound - High-Dose this compound randomization->diet_admin monitoring Weekly Monitoring (Body Weight, Food Intake) diet_admin->monitoring gtt Glucose Tolerance Test monitoring->gtt itt Insulin Tolerance Test gtt->itt blood_collection Terminal Blood Collection itt->blood_collection biochemical Biochemical Analysis (Lipid Profile, Liver Enzymes) blood_collection->biochemical histology Histological Analysis (Liver, Heart, Adipose Tissue) biochemical->histology gene_expression Gene Expression Analysis (e.g., SREBP-1c, FASn) histology->gene_expression G start Biological Sample (Plasma/Tissue Homogenate) extraction Lipid Extraction (Folch or Bligh-Dyer method) start->extraction derivatization Derivatization to FAMEs (BF3-Methanol) extraction->derivatization analysis GC-MS Analysis derivatization->analysis quantification Quantification (Comparison to Internal Standard) analysis->quantification G cluster_0 Lipid Metabolism Regulation cluster_1 Inflammatory Signaling TFA This compound (trans-fatty acid) SREBP SREBP-1c Activation TFA->SREBP Potential Upregulation TLR4 Toll-like Receptor 4 (TLR4) TFA->TLR4 Potential Activation FASn Fatty Acid Synthase (FASn) SREBP->FASn ACC Acetyl-CoA Carboxylase (ACC) SREBP->ACC NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

References

Application Notes and Protocols for the Use of Brassidic Acid in Developing Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of brassidic acid as a reference material in analytical chemistry, with a focus on applications within pharmaceutical and drug development contexts. The following sections detail the physicochemical properties of this compound, protocols for its quantification using standard analytical techniques, and a logical workflow for its implementation as a reference standard.

Introduction to this compound as a Reference Material

This compound, a very-long-chain fatty acid (VLCFA), is the trans-isomer of erucic acid.[1] Its well-defined chemical structure and physical properties make it a suitable candidate for use as a reference material in various analytical applications.[2][3] In the pharmaceutical industry, reference standards are crucial for the quality control of raw materials, intermediates, and final products, ensuring their identity, purity, and strength.[4][5] this compound can be utilized as a primary or secondary reference standard for the calibration of analytical instruments, validation of analytical methods, and quantification of related fatty acids in complex matrices.[5][6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference material is fundamental for its proper handling, storage, and application.

PropertyValueReference(s)
Chemical Name (E)-docos-13-enoic acid[1]
Synonyms trans-13-Docosenoic acid[1]
CAS Number 506-33-2[2]
Molecular Formula C22H42O2[2][3]
Molecular Weight 338.57 g/mol [2][3]
Appearance White powder[2]
Melting Point 61-62 °C[2]
Boiling Point 386.1 °C at 760 mmHg[2]
Solubility Soluble in DMF (100 mg/ml), DMSO (100 mg/ml), and Ethanol (10 mg/ml). Slightly soluble in PBS (pH 7.2) (0.1 mg/ml).[1]
Storage Temperature −20°C[2]

Experimental Protocols

The following are generalized protocols for the quantitative analysis of this compound. These methods are based on established techniques for VLCFA analysis and should be optimized and validated for specific laboratory conditions and matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Quantification

GC-MS is a robust technique for the analysis of fatty acids after their conversion to more volatile derivatives, such as fatty acid methyl esters (FAMEs).[7][8]

Objective: To quantify this compound in a given sample matrix.

Materials:

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound or another non-endogenous VLCFA)

  • Solvents: Methanol (B129727), Chloroform, Hexane (B92381) (HPLC grade)

  • Derivatizing agent: Boron trifluoride in methanol (14% BF3/MeOH) or (trimethylsilyl)diazomethane

  • Sodium chloride solution (saturated)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable capillary column (e.g., polar-phase column)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • To a known quantity of the sample, add a precise amount of the internal standard solution.

    • Perform a lipid extraction using a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

    • Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add 1-2 mL of 14% BF3/MeOH solution.

    • Heat the mixture at 60-100°C for 5-10 minutes.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

    • Vortex and centrifuge to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250-280°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate. The specific program will depend on the column and the complexity of the sample.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the detection of this compound methyl ester and the internal standard. Alternatively, use selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[9]

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of the this compound reference standard with a fixed concentration of the internal standard.

    • Plot the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of this compound.

    • Determine the concentration of this compound in the unknown sample by interpolating its peak area ratio on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Quantification

LC-MS/MS offers high sensitivity and selectivity for the analysis of fatty acids without the need for derivatization, although derivatization can sometimes improve ionization efficiency.[10][11]

Objective: To quantify this compound in a given sample matrix using a targeted approach.

Materials:

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound)

  • Solvents: Acetonitrile, Methanol, Water, Isopropanol (LC-MS grade)

  • Additives: Formic acid or ammonium (B1175870) acetate

  • LC-MS/MS system with an electrospray ionization (ESI) source and a triple quadrupole mass analyzer

  • Reversed-phase C18 or C8 column

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Follow the same lipid extraction procedure as described in the GC-MS protocol (Section 3.1.1).

    • After drying the lipid extract, reconstitute the sample in a suitable injection solvent (e.g., methanol/isopropanol mixture).

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient Elution: Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The specific gradient will depend on the column and the analytes of interest.

    • Flow Rate: Dependant on the column dimensions.

    • Ionization Mode: ESI in negative ion mode is typically used for fatty acid analysis.

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.[10]

      • MRM Transition for this compound: Select the deprotonated molecule [M-H]⁻ as the precursor ion in the first quadrupole (Q1). After collision-induced dissociation in the second quadrupole (Q2), select a characteristic product ion in the third quadrupole (Q3) for quantification.

      • MRM Transition for Internal Standard: Establish a similar MRM transition for the isotopically labeled internal standard.

  • Quantification:

    • Generate a calibration curve as described in the GC-MS protocol (Section 3.1.4), using the peak area ratios from the MRM transitions.

    • Determine the concentration of this compound in the unknown sample from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the qualification and use of this compound as a reference material in a pharmaceutical quality control setting.

G Workflow for this compound as a Reference Material cluster_0 Reference Material Qualification cluster_1 Analytical Method Validation cluster_2 Routine Quality Control A Procurement of High-Purity this compound B Characterization and Purity Assessment (e.g., NMR, MS, HPLC) A->B Identity & Purity Confirmation C Certificate of Analysis (CoA) Generation B->C Documentation E Method Validation using This compound Reference Material C->E Provides Standard D Method Development (GC-MS or LC-MS/MS) D->E Specificity, Linearity, Accuracy, Precision F Validated Analytical Method E->F Documentation H Quantification of Analytes against this compound Standard F->H Provides Method G Analysis of Drug Product Sample G->H Application of Validated Method I Reportable Result H->I Data Review and Approval

Caption: Workflow for using this compound as a reference material.

Conclusion

This compound serves as a valuable reference material for the accurate quantification of very-long-chain fatty acids in various matrices, particularly within the pharmaceutical and drug development sectors. The detailed protocols for GC-MS and LC-MS/MS analysis, though generalized, provide a solid foundation for researchers to develop and validate their own specific methods. The structured workflow for qualifying and implementing this compound as a reference standard ensures compliance with regulatory expectations and contributes to the overall quality and safety of pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brassidic Acid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of brassidic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by Gas Chromatography (GC) is challenging due to their high polarity and low volatility. This can lead to poor peak shape, including significant tailing, and potential thermal degradation in the GC inlet.[1][2] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxylic acid group into a less polar, more volatile ester.[3][4][5] This results in sharper, more symmetrical peaks and improved chromatographic performance.[2]

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: Peak tailing in both GC and HPLC is a common issue that can compromise resolution and accuracy. The primary causes include:

  • Secondary Interactions: In HPLC, residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid group of this compound, causing tailing.[6][7][8] In GC, active sites in the inlet liner or column can also lead to secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[6][9]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase (in HPLC) or is not compatible with the stationary phase (in GC) can cause peak distortion.[6][8][10]

  • Column Contamination or Degradation: Accumulation of non-volatile residues or degradation of the stationary phase can create active sites that cause tailing.[8][9][11]

  • Poorly Packed Column Bed: Voids or channels in the column packing can lead to asymmetrical peaks.[9]

Q3: How can I improve the resolution between this compound and other closely eluting fatty acids?

A3: Improving resolution requires optimizing several chromatographic parameters:

  • Change the Stationary Phase: The choice of the column's stationary phase is the most critical factor for selectivity.[12][13] For GC analysis of FAMEs, highly polar cyanopropyl or polyethylene (B3416737) glycol (PEG) phases are commonly used.[12][14] For HPLC, switching from a standard C18 to a C8, phenyl-hexyl, or a silver-ion column can alter selectivity.[8]

  • Optimize the Mobile Phase (HPLC): Adjusting the organic solvent percentage in reversed-phase HPLC can increase retention and improve separation.[8][13] Adding an acidic modifier like formic or acetic acid helps to suppress the ionization of carboxylic acids, leading to better peak shapes.[8][15]

  • Optimize the Temperature Program (GC): A slower temperature ramp rate can increase the separation between closely eluting FAMEs.[8]

  • Increase Column Efficiency: Using a longer column or a column packed with smaller particles increases the number of theoretical plates, resulting in sharper peaks and better resolution.[8][13][16][17]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase, though this will increase the analysis time.[16][18]

Troubleshooting Guides

Issue 1: Poor Peak Resolution in Gas Chromatography (GC)

Question: My this compound methyl ester (BAME) peak is co-eluting with another FAME peak. How can I improve the separation?

Answer: Poor resolution between FAME peaks in GC can be systematically addressed by following the workflow below. Start by ensuring your system is performing optimally before making significant method changes.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Troubleshooting Poor GC Peak Resolution", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Poor Resolution of BAME Peak", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="1. Verify Column Choice\nIs a highly polar column (e.g., CP-Sil 88, DB-FATWAX) being used?", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_temp [label="2. Optimize Temperature Program\nDecrease ramp rate (e.g., 1-3°C/min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_pressure [label="3. Adjust Carrier Gas Pressure/Flow\nOptimize head pressure for critical pairs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_derivatization [label="4. Confirm Complete Derivatization\nReview derivatization protocol", fillcolor="#FBBC05", fontcolor="#202124"]; consider_column_change [label="5. Consider Different Stationary Phase\nSelect a column with alternative selectivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolution_ok [label="Resolution Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; resolution_not_ok [label="Problem Persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> optimize_temp [label="Yes"]; check_column -> consider_column_change [label="No"]; optimize_temp -> adjust_pressure; adjust_pressure -> check_derivatization; check_derivatization -> resolution_ok [label="Resolution Improved"]; check_derivatization -> resolution_not_ok [label="No Improvement"]; resolution_not_ok -> consider_column_change; }

Caption: A decision tree for troubleshooting poor GC peak resolution.

Issue 2: Peak Tailing in High-Performance Liquid Chromatography (HPLC)

Question: The peak for this compound in my reversed-phase HPLC analysis is showing significant tailing. What steps can I take to fix this?

Answer: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase. The following troubleshooting workflow can help identify and resolve the issue.

graphdot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Troubleshooting HPLC Peak Tailing", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="this compound Peak Tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mobile_phase [label="1. Check Mobile Phase pH\nIs an acidic modifier (e.g., 0.1% formic acid) present?", fillcolor="#FBBC05", fontcolor="#202124"]; check_sample_load [label="2. Evaluate Sample Concentration\nDilute sample and re-inject", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="3. Verify Sample Solvent\nIs the sample dissolved in the initial mobile phase?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_maintenance [label="4. Column Health Check\nFlush with a strong solvent or consider a new column", fillcolor="#FBBC05", fontcolor="#202124"]; use_endcapped_column [label="5. Use End-Capped Column\nReduces residual silanol interactions", fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_shape_ok [label="Symmetrical Peak Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_mobile_phase; check_mobile_phase -> check_sample_load [label="Yes"]; check_mobile_phase -> peak_shape_ok [label="No, add acid and re-run"]; check_sample_load -> check_solvent [label="Tailing persists"]; check_sample_load -> peak_shape_ok [label="Tailing resolved"]; check_solvent -> column_maintenance [label="Yes"]; check_solvent -> peak_shape_ok [label="No, change solvent and re-run"]; column_maintenance -> use_endcapped_column [label="Tailing persists"]; column_maintenance -> peak_shape_ok [label="Tailing resolved"]; use_endcapped_column -> peak_shape_ok; }

Caption: A logical workflow for diagnosing and fixing HPLC peak tailing.

Experimental Protocols

Protocol 1: Derivatization of this compound to BAME for GC Analysis

This protocol describes a common method for converting fatty acids to their corresponding methyl esters (FAMEs).

Materials:

  • This compound sample

  • BF₃/Methanol (14% w/v) or 2N Methanolic KOH

  • Heptane (B126788) or Hexane

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Vials, heating block, and vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 20-25 mg of the lipid sample containing this compound into a screw-cap vial.

  • Methylation (using Methanolic KOH):

    • Add 2 mL of heptane to the sample and vortex to dissolve.[4]

    • Add 0.1 mL of 2N methanolic KOH.[4]

    • Cap the vial tightly and vortex vigorously for 30 seconds.[4]

    • Allow the sample to stand at room temperature for at least 5 minutes to achieve phase separation.[4]

  • Extraction: Carefully transfer the upper heptane layer, which contains the FAMEs, to a clean vial.

  • Washing and Drying:

    • Wash the extract with a small volume of saturated sodium chloride solution to remove any residual catalyst.

    • Dry the heptane layer over anhydrous sodium sulfate to remove any traces of water.

  • Final Sample: The resulting heptane/hexane layer containing the this compound methyl ester is ready for GC analysis.[12]

Protocol 2: General GC-FID Method for FAME Analysis

This protocol provides typical starting parameters for the analysis of FAMEs, including this compound methyl ester, using a GC system with a Flame Ionization Detector (FID).

Instrumentation and Columns:

  • Gas Chromatograph: Agilent 8890 GC or similar.[19]

  • Column: A highly polar capillary column is recommended. Common choices include:

    • CP-Sil 88 for FAME (e.g., 100 m x 0.25 mm, 0.2 µm)[14]

    • DB-FastFAME (e.g., 30 m x 0.25 mm, 0.25 µm)[14]

    • DB-FATWAX Ultra Inert[14]

  • Detector: Flame Ionization Detector (FID)

GC-FID Parameters:

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Column Head Pressure Optimized for best resolution (e.g., 40 psi for a 100m column)[19]
Oven Program Initial Temp: 100°C, hold for 2 minRamp 1: 15°C/min to 180°CRamp 2: 5°C/min to 250°C, hold for 3 minRamp 3: 20°C/min to 320°C, hold for 12 min[20]
Detector Temperature 280 °C
Makeup Gas Nitrogen

Note: The oven temperature program should be optimized based on the specific column and the complexity of the FAME mixture. A slower ramp rate generally improves the resolution of critical pairs.[8]

Data Summary

Table 1: Comparison of GC Columns for FAME Analysis
Column TypeStationary PhaseKey CharacteristicsBest For
CP-Sil 88 for FAME High CyanopropylHighly polar, provides good resolution for complex mixtures.[14]Detailed compositional analysis, including cis/trans isomers.[14]
DB-FastFAME Mid-content CyanopropylEngineered for rapid separation of FAMEs.[14]High-throughput analysis where speed is critical.
DB-FATWAX Ultra Inert Polyethylene Glycol (PEG)Offers unique selectivity for saturated and polyunsaturated FAMEs.[14]General FAME analysis, especially for marine oils and meat samples.[14]
Table 2: HPLC Method Parameters for Free Fatty Acid Analysis
ParameterRecommended SettingPurpose
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)[8]Standard for hydrophobic compounds like fatty acids.
Mobile Phase A Water with 0.1% Formic Acid[8]Suppresses ionization of carboxylic acids to improve peak shape.[8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[8]Organic solvent for elution.
Gradient Start at 70% B, increase to 100% B over 20-30 minTo elute fatty acids with varying chain lengths.
Flow Rate 1.0 mL/min[8]A standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °C[8]To ensure reproducible retention times.
Detection UV at 210-220 nm or Mass SpectrometryDetection of the carboxylic acid chromophore or mass-based detection.

References

Technical Support Center: Brassidic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for brassidic acid quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound?

A1: The main challenges in quantifying this compound, a very-long-chain fatty acid (VLCFA), stem from its low physiological concentrations in complex biological matrices, its chemical similarity to other fatty acids leading to potential co-elution, and its susceptibility to degradation during sample preparation. Accurate quantification requires highly sensitive and specific analytical methods.

Q2: Which analytical platforms are most suitable for this compound quantification?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and effective platforms for this compound quantification. GC-MS offers excellent separation of fatty acid isomers but necessitates a derivatization step to make the analyte volatile.[1][2] LC-MS/MS provides high sensitivity and specificity and can often analyze fatty acids without derivatization, though chromatographic separation from other structurally similar lipids is crucial.[1][3]

Q3: Why is derivatization necessary for the GC-MS analysis of this compound?

A3: this compound, like other fatty acids, has low volatility due to its polar carboxyl group. Derivatization is a chemical modification process that converts the carboxylic acid into a less polar and more volatile derivative, typically a fatty acid methyl ester (FAME).[4][5][6] This conversion is essential for the compound to be effectively vaporized in the GC inlet and travel through the analytical column for separation and detection.[5][6]

Q4: What are the common derivatization methods for this compound for GC-MS analysis?

A4: Common derivatization methods for converting this compound to its fatty acid methyl ester (FAME) include:

  • Acid-catalyzed esterification: Using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[4][6][7] This method is effective for both free fatty acids and total fatty acids after hydrolysis.[6]

  • Base-catalyzed transesterification: Using reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. This method is rapid and efficient for esterified fatty acids found in glycerolipids.

Q5: What type of internal standard is best for accurate quantification of this compound?

A5: The ideal internal standard for this compound quantification is a stable isotope-labeled version of the analyte, such as this compound-d4 or another deuterated C22:1 fatty acid. These standards have nearly identical chemical and physical properties to the analyte, allowing them to effectively correct for variations in extraction efficiency, derivatization yield, and instrument response.[8][9][10] If a deuterated standard for this compound is unavailable, a stable isotope-labeled very-long-chain fatty acid with a similar chain length (e.g., C22:0-d4) can be a suitable alternative.[11] Odd-chain fatty acids are sometimes used but may be present endogenously in some samples.[8]

Troubleshooting Guides

GC-MS Analysis Troubleshooting

Q: I am observing significant peak tailing for my this compound methyl ester (FAME) peak. What are the possible causes and solutions?

A: Peak tailing in GC-MS analysis of FAMEs can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

  • Problem: Active Sites in the GC System

    • Cause: Polar silanol (B1196071) groups in the injector liner, on the column, or in the inlet can interact with the analyte, causing tailing.

    • Solution:

      • Inlet Maintenance: Deactivate the glass liner by silylating it, or use a pre-deactivated liner. Regularly replace the liner and septum.

      • Column Conditioning: Condition the column according to the manufacturer's instructions to ensure a properly deactivated surface.

      • Column Trimming: If the front end of the column is contaminated, trim 5-10 cm from the inlet side.

  • Problem: Poor Column Installation

    • Cause: Incorrect column installation depth in the injector or detector can create dead volumes, leading to peak distortion. A poor column cut can also cause tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Install the column at the correct depth in both the injector and detector as specified by the instrument manufacturer.

  • Problem: Incomplete Derivatization

    • Cause: If the derivatization reaction is incomplete, the presence of free this compound will result in a broad, tailing peak or no peak at all.

    • Solution:

      • Optimize Reaction Conditions: Ensure the reaction time and temperature are adequate for complete derivatization. For BF3-methanol, heating at 60-100°C for 10-90 minutes is common.[6]

      • Reagent Quality: Use fresh derivatization reagents, as they can degrade over time, especially in the presence of moisture.

      • Sample Dryness: Ensure the sample is completely dry before adding the derivatization reagent, as water can inhibit the reaction.[5]

  • Problem: Sample Overload

    • Cause: Injecting too much sample can saturate the column, leading to peak shape distortion.

    • Solution: Dilute the sample or increase the split ratio in the injector.

LC-MS/MS Analysis Troubleshooting

Q: I am experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of this compound. How can I mitigate this?

A: Matrix effects are a common challenge in LC-MS/MS and can lead to inaccurate quantification.[12][13][14][15] Here’s how to address them:

  • Problem: Co-eluting Matrix Components

    • Cause: Molecules from the biological matrix (e.g., phospholipids, salts) that elute at the same time as this compound can interfere with its ionization in the mass spectrometer source.[12][13]

    • Solution:

      • Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering compounds. Using a longer column or a different stationary phase can also improve resolution.

      • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure. Solid-phase extraction (SPE) can be effective at removing interfering substances like phospholipids.[12][16]

      • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on the ionization of the analyte.

  • Problem: Inappropriate Internal Standard

    • Cause: If the internal standard does not co-elute closely with the analyte or is affected differently by the matrix, it will not accurately compensate for signal suppression or enhancement.

    • Solution: Use a stable isotope-labeled internal standard for this compound (or a closely related VLCFA). This is the most effective way to compensate for matrix effects as the internal standard and analyte will behave almost identically during ionization.[8][9][10]

  • Problem: Ionization Source Contamination

    • Cause: Buildup of non-volatile matrix components in the ion source can lead to inconsistent ionization and contribute to matrix effects.

    • Solution: Regularly clean the ion source of the mass spectrometer according to the manufacturer's recommendations.

Quantitative Data Summary

Table 1: Performance of Validated LC-MS/MS Methods for Very-Long-Chain Fatty Acid Analysis

Analyte(s)Linearity RangeLimit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Reference
C14-C36 FAs100-fold dynamic rangeMedian: 5 ng/mLAverage deviation: 2.3%Average: 3.2%[3]
C22:0, C24:0, C26:02-64 mg/L (C22, C24), 0-8 mg/L (C26)Not Specified85-115%Intra-day: <7%, Inter-day: <15%[1]

Table 2: Comparison of Extraction Method Recovery for Fatty Acids

Extraction MethodPrincipleTypical Extraction Yield (%)Key AdvantagesKey Disadvantages
Folch/Bligh-DyerLiquid-liquid extraction with chloroform-methanol.[17]High (often considered a benchmark).[17]Well-established and effective for a broad range of lipids.Uses chlorinated solvents which are toxic.
Solid-Phase Extraction (SPE)Separation based on analyte affinity for a solid sorbent.[17]High (>90% recovery achievable).[17]High recovery, good reproducibility, and potential for automation.[17]Can be more expensive per sample and may require method development.[17]
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt cell walls.[17]High.[17]Fast, efficient, and preserves thermolabile compounds.[17]Efficiency can be affected by sample viscosity.[17]

Experimental Protocols

Protocol 1: Total this compound Quantification in Plasma by GC-MS

This protocol describes the hydrolysis of lipids in plasma, derivatization to FAMEs, and subsequent analysis.

  • Sample Preparation and Hydrolysis:

    • To 100 µL of plasma, add a known amount of a suitable deuterated internal standard (e.g., C22:0-d4).

    • Add 1 mL of 0.5 M methanolic KOH.

    • Vortex and incubate at 60°C for 30 minutes to hydrolyze the esterified fatty acids.

    • Cool the sample and acidify with 0.5 mL of 6 M HCl.

  • Extraction:

    • Add 2 mL of hexane (B92381), vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Repeat the extraction with another 2 mL of hexane and combine the extracts.

    • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.[6]

    • Seal the tube tightly and heat at 60°C for 60 minutes.[6]

    • Cool to room temperature, then add 1 mL of hexane and 0.5 mL of saturated NaCl solution.[6]

    • Vortex to extract the FAMEs into the hexane layer.

    • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) to remove residual water.

  • GC-MS Analysis:

    • GC Column: A polar capillary column such as a BPX70 or a cyanopropyl-based column is recommended for good separation of FAME isomers.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature of around 250°C.

    • MS Detection: Use selected ion monitoring (SIM) mode for the highest sensitivity and specificity. Monitor the molecular ion and characteristic fragment ions for this compound methyl ester and the internal standard.

Protocol 2: this compound Quantification in Plasma by LC-MS/MS

This protocol describes a method for the analysis of free this compound, which can be adapted for total fatty acids after a hydrolysis step.

  • Sample Preparation and Extraction:

    • To 100 µL of plasma, add a known amount of a suitable deuterated internal standard (e.g., this compound-d4).

    • Add 400 µL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol).

  • LC-MS/MS Analysis:

    • LC Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) is common.

    • Flow Rate: Typically in the range of 200-500 µL/min.[1]

    • MS Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard for quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extract Lipid Extraction add_is->extract hydrolyze Hydrolysis (for total FAs) extract->hydrolyze dry_down1 Evaporate to Dryness hydrolyze->dry_down1 derivatize Add Derivatization Reagent (e.g., BF3-Methanol) dry_down1->derivatize lcms LC-MS/MS Analysis dry_down1->lcms heat Heat derivatize->heat extract_fame Extract FAMEs heat->extract_fame dry_down2 Dry and Reconstitute extract_fame->dry_down2 gcms GC-MS Analysis dry_down2->gcms quantify Quantification gcms->quantify lcms->quantify

Caption: General workflow for this compound quantification.

troubleshooting_workflow cluster_system System-wide Issues cluster_compound Compound-specific Issues start Peak Tailing Observed in GC-MS q1 Is the issue affecting all peaks or just polar compounds? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks polar_peaks Only Polar Peaks Tailing q1->polar_peaks Polar Compounds check_install Check Column Installation all_peaks->check_install check_liner Check Inlet Liner for Contamination check_install->check_liner leak_test Perform Leak Test check_liner->leak_test check_deriv Verify Derivatization Completeness polar_peaks->check_deriv check_activity Check for Active Sites (Inlet/Column) check_deriv->check_activity check_overload Check for Sample Overload check_activity->check_overload

Caption: Troubleshooting logic for peak tailing in GC-MS.

References

Technical Support Center: Optimizing Gas Chromatography for Brassidic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the gas chromatography (GC) analysis of brassidic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound, a long-chain fatty acid, is a polar molecule with low volatility due to its carboxylic acid group. Direct analysis by GC is challenging as these properties can lead to poor peak shape, peak tailing, and thermal instability in the high-temperature environment of the GC system.[1][2][3] Derivatization, most commonly through esterification to form a fatty acid methyl ester (FAME), converts the polar carboxyl group into a less polar, more volatile ester.[4] This transformation is crucial for achieving good chromatographic separation, symmetrical peaks, and reproducible results.[4]

Q2: What is the most common derivatization method for this compound?

A2: The most prevalent method is the conversion of this compound into its methyl ester, this compound methyl ester. This is typically achieved through acid-catalyzed esterification using reagents like Boron Trifluoride in methanol (B129727) (BF₃-methanol) or a methanolic solution of potassium hydroxide.[5][6][7] These methods are well-established for preparing FAMEs from various lipid samples for GC analysis.[5][6]

Q3: Which type of GC column is recommended for analyzing this compound methyl ester?

A3: For the analysis of FAMEs, including this compound methyl ester, highly polar capillary columns are recommended.[8] Columns with a stationary phase of cyanopropyl polysiloxane, such as a HP-88 or a similar column, provide excellent resolution for separating a wide range of FAMEs, including positional and geometric isomers.[8][9] For GC-Mass Spectrometry (GC-MS) applications where minimizing column bleed is critical, a medium polarity phase like a BPX70 may be a suitable choice.[8]

Q4: What are the typical temperature parameters for the GC oven when analyzing this compound methyl ester?

A4: A temperature-programmed approach is highly recommended for analyzing FAMEs to ensure good separation of fatty acids with varying chain lengths.[5] A typical temperature program starts at a lower temperature and gradually ramps up to a higher temperature. For example, a program might start at 120°C, hold for a few minutes, then ramp at 5°C/min to 180°C, followed by a second ramp at 2°C/min to 230°C, and then hold for a final period.[10] The optimal program will depend on the specific column and the complexity of the fatty acid mixture being analyzed.

Q5: What are the recommended temperatures for the injector and detector?

A5: The injector temperature should be high enough to ensure the rapid and complete vaporization of the sample without causing thermal degradation. A typical injector temperature is around 260-280°C.[10][11] The detector temperature, for a Flame Ionization Detector (FID), is generally set higher than the final oven temperature to prevent condensation of the analytes, often in the range of 260-350°C.[11][12]

Troubleshooting Guide

This guide addresses common problems encountered during the GC analysis of this compound.

Problem Potential Cause Recommended Solution
No peaks or very small peaks Incomplete derivatization.Ensure the derivatization reaction has gone to completion. Check the reagent quality and reaction time/temperature.[2][13]
Leaks in the system (injector septum, column fittings).Perform a leak check of the GC system and replace septa and ferrules as needed.[14][15]
Incorrect injection parameters.Verify the injection volume and split ratio. For trace analysis, consider using a splitless injection.
Peak Tailing Active sites in the inlet liner or on the column.Use a deactivated inlet liner. If the column is old, it may need conditioning or replacement.[16]
Incomplete derivatization leaving polar free acid.Re-run the derivatization procedure, ensuring all the this compound has been converted to its methyl ester.
Suboptimal oven temperature program.Lower the initial oven temperature to improve focusing of the analyte band at the head of the column.[4]
Peak Fronting Column overload.Reduce the amount of sample injected or increase the split ratio.[15]
Sample solvent issue.Ensure the analyte is fully soluble in the injection solvent.
Poor Resolution/Overlapping Peaks Inadequate column selectivity.Ensure you are using a highly polar column suitable for FAME analysis.[8]
Incorrect oven temperature program.Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks.[9][16]
Carrier gas flow rate is not optimal.Check and adjust the carrier gas flow rate to the manufacturer's recommendation for the column being used.[16]
Retention Time Shifts Leak in the system.A leak can cause changes in the column head pressure and affect retention times. Perform a thorough leak check.[15]
Changes in carrier gas flow rate.Ensure the gas flow is stable and consistent between runs.
Column degradation.Over time, the stationary phase can degrade, leading to shifts in retention time. Conditioning or replacing the column may be necessary.[15]
Baseline Noise or Drift Contaminated carrier gas, injector, or detector.Use high-purity gases and ensure gas traps are functional. Clean the injector and detector as part of routine maintenance.[14][16][17]
Column bleed.This can occur at high temperatures. Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[18]

Experimental Protocols

Protocol 1: Derivatization of this compound to its Methyl Ester (FAME) using BF₃-Methanol

This protocol describes a common acid-catalyzed methylation procedure.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the lipid sample containing this compound into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of a 7% BF₃-methanol solution to the dried sample.[6]

  • Reaction: Securely cap the tube and heat it in a water bath or heating block at 100°C for 45 minutes.[6]

  • Extraction: Allow the tube to cool to room temperature. Add 2 mL of hexane (B92381) and 5 mL of deionized water. Vortex the tube vigorously for 1-2 minutes.[6]

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean autosampler vial for GC analysis. To ensure all FAMEs are collected, a second extraction of the aqueous layer with another portion of hexane can be performed and combined with the first extract.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.[6]

Protocol 2: Gas Chromatography Analysis of this compound Methyl Ester

This protocol provides a general set of GC parameters for the analysis of FAMEs. Optimization may be required based on your specific instrument and column.

GC Parameter Recommended Setting
Column Highly polar capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm)
Carrier Gas Helium or Hydrogen
Injection Mode Split (e.g., 40:1 ratio)
Injector Temperature 280°C[10]
Oven Temperature Program Initial: 120°C, hold for 3 minRamp 1: 5°C/min to 180°C, hold for 2 minRamp 2: 2°C/min to 230°C, hold for 10 min[10]
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Injection Volume 1 µL

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common issues in the GC analysis of this compound.

GC_Troubleshooting_Workflow start Problem Encountered (e.g., No Peaks, Tailing, Poor Resolution) check_derivatization Step 1: Verify Derivatization - Complete reaction? - Reagent quality? start->check_derivatization check_gc_system Step 2: Check GC System Integrity - Leaks (septum, fittings)? - Gas flow correct? check_derivatization->check_gc_system Derivatization OK redo_derivatization Action: Re-prepare Sample Optimize reaction check_derivatization->redo_derivatization Issue Found check_method_params Step 3: Review Method Parameters - Injector/Oven/Detector temps? - Correct column? check_gc_system->check_method_params System OK fix_leaks Action: Perform Leak Check Replace septum/ferrules check_gc_system->fix_leaks Issue Found check_consumables Step 4: Inspect Consumables - Liner contaminated/active? - Column old/degraded? check_method_params->check_consumables Parameters OK optimize_method Action: Adjust Temperatures Verify column type check_method_params->optimize_method Issue Found solution Problem Resolved check_consumables->solution Consumables OK replace_consumables Action: Replace Liner Condition/Replace Column check_consumables->replace_consumables Issue Found redo_derivatization->start fix_leaks->start optimize_method->start replace_consumables->start

Caption: A workflow for troubleshooting GC analysis of this compound.

References

How to prevent brassidic acid degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for brassidic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (trans-13-docosenoic acid) is a long-chain, monounsaturated omega-9 fatty acid. Like other unsaturated fatty acids, its single double bond is susceptible to oxidation when exposed to air, light, heat, or transition metals.[1] This degradation, known as autoxidation or rancidity, can generate peroxides, aldehydes, and other reactive species that compromise the purity of the compound, leading to inaccurate experimental results.[2]

Q2: What are the primary factors that cause this compound to degrade?

A2: The primary drivers of this compound degradation are:

  • Oxygen: The presence of atmospheric oxygen is the main requirement for the oxidation cascade.

  • Heat: Elevated temperatures accelerate the rate of oxidative reactions.[1][3]

  • Light: UV and visible light can provide the energy to initiate the formation of free radicals, starting the oxidation process.[1]

  • Transition Metals: Metal ions, such as iron and copper, can act as pro-oxidants, catalyzing the formation of radicals and the breakdown of hydroperoxides.[1]

  • Water/Moisture: The thioester bond in acyl-CoA esters of fatty acids is susceptible to hydrolysis, which is accelerated by water.[4] For the free fatty acid, high moisture can also facilitate pro-oxidant activity.

Q3: What are the ideal storage conditions for neat (solid) this compound?

A3: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To further minimize degradation, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are more prone to degradation than the solid form. It is highly recommended to store solutions at -20°C in tightly sealed glass vials with Teflon-lined caps.[5][6] The headspace of the vial should be flushed with argon or nitrogen to remove oxygen.[4] Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]

Q5: Can I use antioxidants to prevent degradation?

A5: Yes, adding antioxidants is a highly effective chemical method to prevent oxidation.[7] Both synthetic antioxidants (e.g., BHA, BHT, TBHQ) and natural antioxidants (e.g., tocopherols (B72186) (Vitamin E), rosemary extract, green tea extract) can be used to quench free radicals and chelate pro-oxidant metals.[8][9] The choice and concentration depend on the application and solvent system.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/GC analysis, indicating impurities. 1. Oxidative degradation. 2. Hydrolysis. 3. Contamination from storage container.1. Confirm Degradation: Use methods like Peroxide Value (PV) or p-Anisidine (B42471) Value (AnV) to quantify oxidation (See Experimental Protocols). 2. Review Storage Protocol: Ensure storage is at ≤ -20°C, under inert gas (argon/nitrogen), and protected from light.[6] 3. Use Aliquots: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] 4. Verify Container: Use only glass containers with Teflon-lined caps. Avoid plastics for organic solutions, as they can leach impurities.[6]
Visible change in color (e.g., yellowing) of the material. Secondary oxidation, leading to the formation of aldehydes and other chromophores.1. Discard Sample: A visible color change often indicates significant degradation. The material may no longer be suitable for sensitive experiments. 2. Implement Antioxidants: For future batches, consider adding an antioxidant such as Vitamin E (tocopherol) or BHT to the storage solution at a low concentration (e.g., 100-500 ppm).[7][10]
Poor solubility or formation of a precipitate in solvent. Polymerization or formation of insoluble degradation products.1. Check Purity: Re-evaluate the purity of the starting material. 2. Filter Solution: Use a solvent-appropriate syringe filter (e.g., PTFE) to remove insoluble matter before use, but note that this does not remove soluble degradation products. 3. Improve Storage: This is a sign of advanced degradation. Strictly adhere to recommended storage conditions (inert gas, low temperature, darkness) for all new materials.
Inconsistent experimental results between batches or over time. Gradual degradation of the stock material.1. Establish a Stability Testing Schedule: Regularly test your stock material (e.g., monthly) using a simple method like PV to track its integrity.[2] 2. Purchase Fresh Material: For long-term projects, it is advisable to use a freshly purchased and qualified lot of this compound rather than one stored for an extended period (e.g., >6 months in solution).[5]
Quantitative Data: Antioxidant Efficacy

The stability of unsaturated fatty acids can be significantly enhanced by the addition of antioxidants. The following table summarizes representative data on the effectiveness of natural antioxidants in stabilizing fish oil, which is rich in unsaturated fatty acids and serves as a relevant model. Stability is measured by the Rancimat method, where a longer induction time indicates greater resistance to oxidation.[10][11]

Sample Antioxidant Concentration (ppm) Induction Time (Hours) Increase in Stability (%)
Fish Oil (Control)01.6-
Fish Oil + Tocobiol®25004.8200%
Fish Oil + Tocobiol®46007.2350%
Fish Oil + Tocobiol®60009.1469%
Fish Oil + Tocobiol® XT250015.6875%
Data adapted from a study on fish oil stabilization by BTSA. The principles are applicable to this compound.[10]

Diagrams & Workflows

Autoxidation Pathway of this compound

The diagram below illustrates the free-radical chain reaction responsible for the oxidative degradation of a monounsaturated fatty acid like this compound.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Termination RH This compound (RH) R_radical Alkyl Radical (R•) RH->R_radical H• abstraction Initiator Initiator (Heat, Light, Metal) O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical O2->ROO_radical + O2 (fast) RH_2 This compound (RH) ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_radical->ROOH RH_2->ROOH + RH - R• ROOH->R_radical R_radical_2 Alkyl Radical (R•) ROOH_2 Hydroperoxide (ROOH) Radicals Radicals (RO•, •OH) ROOH_2->Radicals Cleavage Secondary Secondary Products (Aldehydes, Ketones) Termination Non-Radical Products (Termination) Radicals->Secondary Further Reactions Radicals->Termination

Caption: The three stages of fatty acid autoxidation: initiation, propagation, and termination.

Experimental Workflow for Stability Assessment

This workflow outlines the steps to design and execute a storage stability study for this compound.

Stability_Workflow start Start: Define Study prep Prepare Samples (e.g., in solution, +/- antioxidant) start->prep storage Aliquot & Store Samples Under Varied Conditions (e.g., Temp, Light, Atmosphere) prep->storage timepoint Time Point T=0 (Baseline Analysis) storage->timepoint timepoint_n Time Points T=n (e.g., 1, 3, 6 months) storage->timepoint_n analysis Perform Chemical Analysis: - Peroxide Value (PV) - p-Anisidine Value (AnV) - HPLC/GC for Purity timepoint->analysis data Collect & Analyze Data analysis->data timepoint_n->analysis report Report Findings: Determine Shelf-Life & Optimal Storage Conditions data->report end End report->end

Caption: A logical workflow for conducting a comprehensive stability study on this compound.

Key Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method measures hydroperoxides (primary oxidation products) by their ability to liberate iodine from potassium iodide. The liberated iodine is then titrated with sodium thiosulfate (B1220275).[2][12][13]

Materials:

  • Sample containing this compound

  • Solvent mixture: Glacial acetic acid and Chloroform (3:2 v/v)[2]

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • 250 mL Erlenmeyer flask with stopper

Procedure:

  • Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.

  • In a fume hood, add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.[2]

  • Add 0.5 mL of saturated KI solution, stopper the flask, swirl for exactly one minute.[2]

  • Immediately add 30 mL of deionized water.

  • Titrate the solution with 0.01 N sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.[2]

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn a dark blue color.[2]

  • Continue the titration slowly, drop by drop, until the blue color completely disappears. Record the volume of titrant used (S).

  • Perform a blank determination using the same procedure but without the sample. Record the blank volume (B).

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

  • S = Volume of titrant for sample (mL)

  • B = Volume of titrant for blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Determination of p-Anisidine Value (AnV)

This method determines the amount of aldehydes (secondary oxidation products), particularly 2-alkenals, in fats and oils.[14][15]

Materials:

  • Sample containing this compound

  • Isooctane (B107328) (or other suitable solvent)

  • p-Anisidine reagent (0.25% w/v in glacial acetic acid, store in the dark)

  • Spectrophotometer

  • 1 cm cuvettes

Procedure:

  • Accurately weigh a specific amount (e.g., 1.00 g) of the oil sample into a 100 mL volumetric flask. Dissolve and bring to volume with isooctane. This is the sample solution.[14]

  • Absorbance of the Fat Solution (Ab): Measure the absorbance of the sample solution at 350 nm in a 1 cm cuvette using isooctane as the reference blank.

  • Absorbance of the Reacted Solution (As):

    • Pipette 5 mL of the sample solution into a test tube.

    • Pipette 5 mL of isooctane into a separate test tube (this will be the reference).

    • Add exactly 1 mL of the p-anisidine reagent to both tubes. Stopper and shake vigorously.

    • Store the tubes in the dark for exactly 10 minutes.

    • Measure the absorbance (As) of the sample tube at 350 nm, using the isooctane-reagent mixture from the reference tube as the blank.

Calculation: p-Anisidine Value (AnV) = (100 * V * (1.2 * As - Ab)) / W

  • V = Volume of the flask (mL)

  • As = Absorbance of the reacted solution

  • Ab = Absorbance of the fat solution

  • W = Weight of the sample (g) Note: If using the exact weights and volumes cited in the AOCS official method Cd 18-90, the calculation simplifies.[14][16]

References

Technical Support Center: Troubleshooting Low Recovery of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the extraction of brassidic acid. Low or inconsistent recovery is a common issue stemming from the unique physicochemical properties of this very-long-chain fatty acid (VLCFA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

A1: this compound, or (13E)-13-Docosenoic acid, is a monounsaturated omega-9 very-long-chain fatty acid (VLCFA) with a 22-carbon backbone.[1][2][3] Its extraction can be challenging due to its high molecular weight (338.57 g/mol ) and significant hydrophobicity, making it practically insoluble in water and only sparingly soluble in cold alcohol.[1] These properties mean that inefficient cell lysis, suboptimal solvent selection, or procedural losses can significantly impact recovery rates.[4]

Q2: What is the most effective general method for extracting this compound?

A2: The "gold standard" methods for total lipid extraction, and thus effective for VLCFAs like this compound, are the Folch and Bligh & Dyer techniques.[5][6] Both use a chloroform-methanol solvent system to efficiently solubilize lipids.[5] The Folch method is often preferred for solid tissues, while the Bligh & Dyer method is considered advantageous for biological fluids.[6][7] For samples with a high lipid content (>2%), the Folch method may yield significantly higher recovery due to its larger solvent-to-sample ratio.[6][7]

Q3: Can the pH of my extraction solvent affect recovery?

A3: Yes, pH is a critical factor. This compound is a carboxylic acid, and its protonation state influences its solubility. In acidic conditions, the carboxylic acid group is protonated (-COOH), making it more soluble in organic solvents. In alkaline conditions, it becomes deprotonated (-COO⁻), increasing its solubility in the aqueous phase. For liquid-liquid extractions, maintaining an acidic to neutral pH is generally preferable to ensure the this compound remains in the organic layer.

Q4: How do I prevent degradation of this compound during extraction?

A4: As a monounsaturated fatty acid, this compound is susceptible to oxidation at its double bond, especially when exposed to heat, light, and oxygen.[8] To minimize degradation, perform extractions at low temperatures (e.g., on ice), work quickly, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[9] Storing the final lipid extract at -80°C under an inert atmosphere (like nitrogen or argon) is also recommended for long-term stability.[4]

Troubleshooting Guide: Step-by-Step Solutions

Problem 1: Very Low or No Recovery of this compound
Potential Cause Recommended Solution
Incomplete Cell/Tissue Lysis The rigid cell membrane may not be sufficiently disrupted.[4] Employ more rigorous lysis methods such as sonication on ice, bead beating, multiple freeze-thaw cycles, or cryogenic grinding with liquid nitrogen for tough tissues.[4]
Inefficient Solvent Solubilization The solvent system may be suboptimal for the highly hydrophobic this compound.[4] Use a validated lipid extraction method like Folch (2:1 chloroform (B151607):methanol) or Bligh & Dyer (1:2:0.8 chloroform:methanol (B129727):water). Ensure solvent ratios are precise to maintain the correct polarity for efficient extraction.[4]
Formation of Insoluble Salts Fatty acids can form salts with divalent cations (e.g., Ca²⁺, Mg²⁺) present in the sample matrix, which are often poorly soluble in organic solvents. Perform an acid hydrolysis pre-treatment step (e.g., with HCl) to release the free fatty acid before solvent extraction.[10][11][12]
Adsorption to Labware VLCFAs are known to adhere to plastic surfaces, leading to significant sample loss.[4] Strictly use glass tubes, vials, and pipettes throughout the entire extraction and storage process to prevent adsorption.[4] Silanizing glassware can further reduce active sites for adsorption.[13]
Problem 2: Inconsistent or Poorly Reproducible Recovery
Potential Cause Recommended Solution
Poor Phase Separation An unclear or poorly defined interface between the aqueous and organic layers during liquid-liquid extraction leads to inconsistent collection of the lipid-containing organic phase.[4] Ensure complete phase separation by centrifuging samples at an adequate force and time (e.g., 2000 x g for 10 minutes) until a sharp, clear interface is visible.[4]
Pipetting Errors Viscous organic solvents like chloroform can be challenging to pipette accurately with standard air-displacement pipettes. Use positive-displacement pipettes for more accurate and reproducible handling of organic solvents.[4]
Inconsistent Sample Homogenization Variability in the initial sample disruption can lead to different extraction efficiencies between samples. Standardize your homogenization procedure. Ensure every sample is subjected to the same duration and intensity of vortexing, sonication, or grinding.
Incomplete Drying of Extract Residual solvent or water in the final lipid extract can interfere with subsequent quantification. Dry the collected organic phase completely under a gentle stream of nitrogen gas until a thin lipid film is formed.[4] Avoid excessive heat, which can cause degradation.

Data Presentation: Comparison of Standard Extraction Methods

The selection of a suitable extraction method is critical for achieving high recovery. The Folch and Bligh & Dyer methods are the most common and effective for a broad range of lipids, including VLCFAs.[6]

FeatureFolch MethodBligh & Dyer Method
Principle Biphasic extraction using chloroform and methanol to solubilize lipids from the sample matrix.[5][6]A rapid biphasic extraction method also using a chloroform-methanol-water system.[5][6]
Typical Solvent Ratio 2:1 Chloroform:Methanol1:2:0.8 Chloroform:Methanol:Water
Sample-to-Solvent Ratio High (e.g., 1:20 w/v)[6][7]Low (e.g., 1:3 w/v)[7]
Advantages Robust and highly effective for a broad range of lipids. Higher recovery for samples with >2% lipid content.[7][14]Requires smaller volumes of solvents, making it faster and more cost-effective for large sample numbers.[7]
Disadvantages Requires larger volumes of solvents.[7]May underestimate lipid content in samples with high fat concentrations (>2%).[7][14]

Key Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction

This protocol is a standard procedure for extracting total lipids, including this compound, from tissue or cell samples.

  • Homogenization: Homogenize the pre-weighed sample (e.g., 100 mg of tissue or 1x10⁷ cells) in a glass tube with 3 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: Agitate the mixture vigorously for 20 minutes at room temperature.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl solution (or deionized water). Vortex the tube for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to achieve clear phase separation.[4] Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids.

  • Collection: Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 2 mL of chloroform to the remaining sample, vortex, centrifuge again, and pool the second organic layer with the first.[4]

  • Drying: Evaporate the pooled chloroform under a gentle stream of nitrogen gas at room temperature or on a cool heat block (<40°C).

  • Storage: Once completely dry, the lipid film can be stored at -80°C until analysis.[4] Before analysis, reconstitute the extract in a suitable solvent for your analytical method (e.g., hexane (B92381) for GC-MS).

Protocol 2: Acid Hydrolysis Pre-treatment for Bound Fatty Acids

Use this protocol before solvent extraction if you suspect this compound is present as insoluble salts or is covalently bound within complex lipids.

  • Sample Preparation: Place 1-2 grams of your dried, homogenized sample into a screw-cap glass test tube.

  • Acid Addition: Add 10 mL of 3N hydrochloric acid (HCl).[10] To prevent oxidation during heating, you may add an antioxidant like 0.1 g of pyrogallol.[12]

  • Hydrolysis: Cap the tube tightly and heat at 75-80°C for 60 minutes in a water bath or on a heating block, vortexing intermittently.[10][12]

  • Cooling: Allow the tube to cool completely to room temperature.

  • Extraction: Proceed with the solvent extraction as described in Protocol 1, adding the chloroform:methanol mixture directly to the hydrolyzed sample.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

TroubleshootingWorkflow Start Low this compound Recovery Q_Lysis Is sample lysis complete? Start->Q_Lysis Sol_Lysis ACTION: Use harsher methods: - Sonication - Bead Beating - Cryogenic Grinding Q_Lysis->Sol_Lysis No Q_Solvent Is the solvent system optimal? Q_Lysis->Q_Solvent Yes Sol_Lysis->Q_Solvent Sol_Solvent ACTION: Use Folch or Bligh & Dyer. Ensure correct solvent ratios. Increase solvent volume. Q_Solvent->Sol_Solvent No Q_Degradation Could the sample be degrading? Q_Solvent->Q_Degradation Yes Sol_Solvent->Q_Degradation Sol_Degradation ACTION: - Extract on ice - Add antioxidant (BHT) - Use inert atmosphere Q_Degradation->Sol_Degradation Yes Q_Loss Are there procedural losses? Q_Degradation->Q_Loss No Sol_Degradation->Q_Loss Sol_Loss_Glass ACTION: Use ONLY glass labware to prevent adsorption. Q_Loss->Sol_Loss_Glass Adsorption suspected Sol_Loss_Phase ACTION: Ensure sharp phase separation via adequate centrifugation. Q_Loss->Sol_Loss_Phase Phase separation poor End Recovery Improved Q_Loss->End No / Resolved Sol_Loss_Glass->End Sol_Loss_Phase->End

Caption: A logical workflow for troubleshooting low recovery of this compound.

References

Minimizing isomerization of brassidic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of brassidic acid during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to erucic acid?

A1: this compound ((E)-docos-9-enoic acid) is the trans-isomer of docos-9-enoic acid. It is important to distinguish it from its more common cis-isomer, erucic acid ((Z)-docos-9-enoic acid).[1] While erucic acid is a natural component of seed oils from plants in the Brassicaceae family (like rapeseed and mustard), this compound is primarily considered a synthetic derivative of erucic acid, which can be formed through chemical isomerization.[1][2][3]

Q2: What is isomerization in the context of this compound analysis?

A2: Isomerization is the chemical process by which one molecule is transformed into another molecule with the exact same atoms, but arranged differently. In this context, it refers to the conversion between the cis (erucic acid) and trans (this compound) forms. During analysis, harsh conditions can cause erucic acid to convert to this compound, or vice versa, leading to inaccurate quantification of the intended analyte.

Q3: What are the main factors that cause isomerization of unsaturated fatty acids during analysis?

A3: The primary factors that can induce isomerization include:

  • High Temperatures: Thermal stress, especially during gas chromatography (GC) injection or prolonged heating during sample preparation, can promote the conversion between cis and trans isomers.[4][5]

  • Acidic Conditions: Strong acid catalysts, often used for the preparation of fatty acid methyl esters (FAMEs) for GC analysis, can facilitate isomerization.[6][7]

  • Presence of Oxygen: Oxidation can lead to the formation of free radicals, which can propagate the isomerization reaction.[4][5]

  • Extreme pH: Both highly acidic and alkaline conditions can contribute to isomerization.[8]

  • Light Exposure: While a lesser factor for this specific molecule, protecting samples from light is a general best practice to prevent degradation and potential side reactions.[8]

Q4: Which analytical technique is generally preferred for analyzing this compound to minimize isomerization?

A4: While Gas Chromatography (GC) is widely used for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) is often preferred when isomerization is a major concern. HPLC analysis can be performed at lower temperatures, which significantly reduces the risk of thermally induced isomerization.[7][9] However, with careful optimization of sample preparation and GC conditions, reliable results can also be obtained with GC.

Troubleshooting Guide

Problem 1: Inconsistent ratios of this compound to erucic acid in replicate samples.

Possible CauseRecommended Solution
Inconsistent Sample Preparation Ensure all sample preparation steps, especially derivatization time, temperature, and reagent concentrations, are strictly controlled and standardized.[8]
Thermally Induced Isomerization Reduce the temperature of the GC injector port. Use a slower oven temperature ramp to ensure separation without excessive heat exposure.[1] If the problem persists, consider switching to an HPLC-based method.
pH-Induced Isomerization during Extraction/Derivatization Avoid strongly acidic or alkaline conditions. For derivatization, opt for milder methods such as using diazomethane (B1218177) or base-catalyzed reactions at low temperatures.[7][8]
Sample Degradation Store samples at -20°C or lower in amber vials under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and light-induced degradation.[10]

Problem 2: Appearance of unknown peaks near the brassidic or erucic acid peaks in the chromatogram.

Possible CauseRecommended Solution
Formation of Positional Isomers Harsh derivatization conditions (high heat, strong acids) can sometimes cause double bond migration, creating positional isomers. Use milder derivatization techniques.
Oxidation Products If samples have been improperly stored or exposed to air, oxidation byproducts may appear. Ensure proper sample storage and handle samples under an inert atmosphere where possible.[10]
Contamination from Reagents Run a blank analysis with only the solvents and derivatization reagents to check for contaminants. Use high-purity reagents and solvents.

Data on Isomerization Risk during Analysis

The following table summarizes the relative risk of isomerization associated with different analytical conditions and procedures.

ParameterConditionIsomerization RiskRationale
Analytical Technique Gas Chromatography (GC)Moderate to High Involves high temperatures at the injector and in the oven.[4][5]
High-Performance Liquid Chromatography (HPLC)Low Analysis is performed at or near room temperature, minimizing thermal stress.[7]
Derivatization Method (for GC) Acid-catalyzed (e.g., BF3, HCl in Methanol) at high temp.High Strong acids and heat are known catalysts for cis/trans isomerization.[1][6]
Base-catalyzed (e.g., KOH/NaOH in Methanol) at low temp.Low to Moderate Milder conditions reduce the risk of isomerization compared to acid-catalyzed methods.[1]
DiazomethaneLow A very mild methylation agent, but it is toxic and requires special handling procedures.[11]
GC Oven Program Fast temperature rampModerate Can expose the analyte to higher temperatures for longer than necessary.
Slow temperature rampLow Allows for separation at the lowest possible temperature, which is crucial for labile compounds.[1]
Sample Storage Room temperature, exposed to light/airHigh Promotes oxidation and degradation, which can lead to isomerization.[4][8][10]
-20°C or lower, inert atmosphere, darkLow Minimizes degradation pathways that could lead to isomerization.[10]

Experimental Protocols

Protocol: Minimized Isomerization GC-MS Analysis of this compound

This protocol focuses on the preparation of Fatty Acid Methyl Esters (FAMEs) and subsequent GC-MS analysis with conditions optimized to reduce the risk of isomerization.

1. Lipid Extraction (Modified Folch Method)

  • Materials: Chloroform (B151607), Methanol (B129727), 0.9% NaCl solution, glass homogenizer, centrifuge.

  • Procedure:

    • Homogenize the sample in a chloroform:methanol (1:2, v/v) mixture.

    • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a gentle stream of nitrogen at a low temperature (<30°C).[1]

2. Preparation of FAMEs (Mild Base-Catalyzed Method)

  • Materials: Hexane (B92381), 0.5 M KOH in methanol.

  • Procedure:

    • Dissolve the dried lipid extract in a small volume of hexane.

    • Add 0.5 M KOH in methanol and vortex for 2 minutes at room temperature. This saponifies the lipids.

    • Centrifuge the mixture. The upper hexane layer containing the FAMEs is ready for GC-MS analysis. Note: This method is preferable to acid-catalyzed methods (e.g., with BF3 in methanol) which often require heating and can cause significant isomerization.[1]

3. GC-MS Instrumentation and Conditions

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A highly polar capillary column is essential for separating cis and trans isomers. (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).[1][12]

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Use a split/splitless injector. Set the temperature as low as possible while still ensuring efficient volatilization (e.g., 220-250°C).

  • Oven Temperature Program: A slow temperature gradient is crucial.

    • Example Program: Initial temperature of 140°C for 5 min, then ramp to 240°C at a slow rate of 2-4°C/min, and hold for 15-20 min.[1]

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.

  • Identification: The mass spectra of this compound methyl ester and erucic acid methyl ester will be identical. Identification must be based on chromatographic separation and comparison of retention times with authentic standards.[1] Typically, trans isomers elute before their corresponding cis isomers on polar columns.[13]

Visualizations

workflow cluster_prep Sample Preparation (Minimize Isomerization) cluster_analysis Analytical Stage cluster_data Data Interpretation Sample Biological Sample Extraction Lipid Extraction (e.g., Modified Folch) Low Temperature (<30°C) Sample->Extraction Chloroform:Methanol Derivatization Mild Derivatization to FAMEs (Base-Catalyzed, Room Temp) Extraction->Derivatization 0.5M KOH in Methanol GC_MS GC-MS Analysis Derivatization->GC_MS Inject Sample Column Highly Polar Capillary Column (e.g., SP-2560) GC_MS->Column Conditions Low Injector Temp Slow Oven Ramp (2-4°C/min) GC_MS->Conditions Data Chromatogram GC_MS->Data Identification Peak Identification (based on Retention Time vs. Standards) Data->Identification Quantification Quantification (Peak Area vs. Internal Standard) Identification->Quantification

Caption: Workflow for minimizing this compound isomerization during GC-MS analysis.

References

Overcoming poor solubility of brassidic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Brassidic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound, also known as (E)-docos-13-enoic acid, is a very long-chain, monounsaturated omega-9 fatty acid with a 22-carbon chain.[1][2][3] Its long, nonpolar hydrocarbon chain makes it practically insoluble in water.[2][4] Key properties are summarized in the table below.

Q2: Why is this compound so difficult to dissolve in aqueous buffers?

A2: The primary reason for this compound's poor aqueous solubility is its molecular structure. It possesses a long 22-carbon hydrophobic tail and only a single hydrophilic carboxylic acid group.[5] In aqueous environments, the hydrophobic tails of the molecules tend to aggregate to minimize contact with water, leading to precipitation.

Q3: Is it possible to dissolve this compound directly in an aqueous buffer?

A3: Directly dissolving this compound in aqueous buffers is generally not feasible due to its hydrophobic nature.[6] An intermediate solvent or a specialized solubilization technique is almost always required to achieve a stable solution for experimental use.

Q4: What are the common strategies to improve the solubility of long-chain fatty acids like this compound?

A4: Several methods are effective for solubilizing long-chain fatty acids. These include:

  • Using a co-solvent: Dissolving the fatty acid in a small amount of a water-miscible organic solvent before diluting it into the aqueous buffer.[7][8]

  • pH adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[8][9]

  • Complexation with carrier molecules: Using agents like fatty acid-free bovine serum albumin (BSA) or cyclodextrins to encapsulate the hydrophobic tail.[6][8][10]

  • Micelle formation: Forming micelles by using detergents or converting the fatty acid to its salt form with a base like sodium hydroxide.[11][12][13]

Q5: I see a precipitate in my buffer after adding the this compound stock. What should I do?

A5: This indicates that the solubility limit has been exceeded under the current conditions. Refer to the Troubleshooting Guide below for a step-by-step approach to diagnose the cause and find a solution. Common reasons include the final concentration being too high, the pH of the buffer being too low, or insufficient carrier molecules.[14][15]

Data Presentation: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C22H42O2[16]
Molecular Weight 338.57 g/mol [4]
Appearance White crystalline solid/powder[1][16]
Melting Point 61-62 °C[2][4]
pKa (Predicted) 4.78 ± 0.10[16]
Water Solubility Practically insoluble[2][4]
Solubility in other solvents Soluble in ether; sparingly soluble in cold alcohol.[4]

Troubleshooting Guides

Guide 1: Resolving this compound Precipitation

This guide provides a systematic approach to resolving precipitation issues encountered during your experiments.

G start Precipitation Observed in Aqueous Buffer check_stock Is the initial stock solution clear? start->check_stock recreate_stock Re-prepare stock solution. Ensure complete dissolution (may require gentle warming). check_stock->recreate_stock No check_method Which solubilization method was used? check_stock->check_method Yes recreate_stock->check_stock cosolvent Co-solvent (e.g., Ethanol (B145695), DMSO) check_method->cosolvent bsa_cd Carrier Molecule (BSA or Cyclodextrin) check_method->bsa_cd ph_adjust pH Adjustment (e.g., NaOH) check_method->ph_adjust troubleshoot_cosolvent Reduce final concentration. Increase co-solvent percentage (check cell tolerance). Add stock to vortexing buffer. cosolvent->troubleshoot_cosolvent troubleshoot_bsa_cd Increase BSA/Cyclodextrin ratio. Ensure proper complexation time/temp. Check BSA quality (must be fatty acid-free). bsa_cd->troubleshoot_bsa_cd troubleshoot_ph Check final buffer pH. Ensure pH is > 7.0 for solubility. Precipitate may be protonated acid. ph_adjust->troubleshoot_ph end_solution Solution Stable troubleshoot_cosolvent->end_solution troubleshoot_bsa_cd->end_solution troubleshoot_ph->end_solution G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation a Weigh this compound in a sterile tube. b Add pure ethanol to desired stock concentration (e.g., 50-100 mM). a->b c Vortex and gently warm (37-50°C) until fully dissolved. Solution must be clear. b->c d Pre-warm aqueous buffer to 37°C. c->d Dilute into Buffer e While vortexing the buffer, add the stock solution dropwise to the final concentration. d->e f Use immediately. Do not store the diluted solution. e->f

References

Technical Support Center: Analysis of Brassidic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the mass spectrometric analysis of brassidic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantification.[2][3] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects in the analysis of fatty acids.[4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed by comparing the peak area of this compound in a standard solution (neat solvent) to the peak area of this compound spiked into a blank matrix extract at the same concentration.[5] A significant difference between these two measurements indicates the presence of ion suppression or enhancement. The matrix factor (MF) can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6]

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d_x_, is the most reliable method to compensate for matrix effects.[3] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis. If a SIL-IS is unavailable, a structurally similar analog can be used, though it may not provide the same level of accuracy.[3]

Q4: Which ionization mode is best for this compound analysis?

A4: For underivatized fatty acids like this compound, electrospray ionization (ESI) in negative ion mode is commonly preferred. This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, leading to good sensitivity.[7] Analysis in negative ion mode can sometimes be less prone to interferences compared to positive ion mode, as fewer matrix components may ionize.[5]

Q5: Can derivatization of this compound help reduce matrix effects?

A5: Derivatization can be a useful strategy. By converting the carboxylic acid group to an ester or an amide, the physicochemical properties of this compound are altered. This can improve chromatographic retention, moving the analyte away from co-eluting matrix components, and potentially enhance ionization efficiency, leading to better sensitivity and reduced matrix effects.[8]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low signal intensity or poor sensitivity for this compound 1. Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of this compound. 2. Suboptimal Ionization Parameters: The settings for the ion source (e.g., spray voltage, gas flows, temperature) may not be optimal for this compound. 3. Inefficient Sample Extraction: The protocol may not be effectively isolating this compound from the sample matrix.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids.[1][9] 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where matrix components elute.[2] 3. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression.[1] 4. Optimize MS Parameters: Perform a tuning of the mass spectrometer specifically for this compound to ensure optimal ionization and detection.
High variability in results between samples (poor precision) 1. Inconsistent Matrix Effects: The composition of the matrix varies between different samples, leading to different degrees of ion suppression or enhancement.[5] 2. Inconsistent Sample Preparation: Variability in the sample preparation steps (e.g., pipetting, extraction) can lead to inconsistent recoveries. 3. Lack of or Inappropriate Internal Standard: Without a suitable internal standard, variations in matrix effects and sample processing are not corrected.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects and recovery.[3] 2. Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently and accurately. Automation can help reduce variability. 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[1]
Peak shape for this compound is poor (e.g., tailing, fronting) 1. Chromatographic Issues: The analytical column may be overloaded or contaminated, or the mobile phase may be inappropriate. 2. Matrix Overload: High concentrations of matrix components can interfere with the chromatography.1. Optimize Chromatography: Try a different column, adjust the mobile phase composition (e.g., pH, organic solvent), or reduce the injection volume. 2. Improve Sample Cleanup: Use a more effective sample preparation method to reduce the amount of matrix injected onto the column.[9]
Signal intensity drifts over an analytical run 1. Matrix Buildup: Accumulation of matrix components in the ion source or on the analytical column over the course of the run. 2. Instrument Instability: The mass spectrometer or LC system may not be properly stabilized.1. Implement a Diverter Valve: Program a diverter valve to send the highly concentrated matrix components that elute early or late in the chromatogram to waste instead of the mass spectrometer. 2. Regular Instrument Cleaning: Clean the ion source regularly to prevent buildup of contaminants. 3. Equilibrate the System: Ensure the LC-MS system is adequately equilibrated before starting the analytical run.

Quantitative Data Summary

The extent of matrix effects is highly dependent on the analyte, the sample matrix, the sample preparation method, and the LC-MS conditions. The following table provides illustrative data on the matrix effect for a very long-chain fatty acid (VLCFA) in human plasma, as determined by the post-extraction spike method.[5][6] These values are representative and should be experimentally determined for your specific assay.

Sample Preparation MethodAnalyte ConcentrationMatrix Factor (MF)% Ion Suppression/Enhancement
Protein Precipitation (Acetonitrile)Low QC0.4555% Suppression
High QC0.5248% Suppression
Liquid-Liquid Extraction (MTBE)Low QC0.8812% Suppression
High QC0.919% Suppression
Solid-Phase Extraction (C18)Low QC0.955% Suppression
High QC0.982% Suppression

Matrix Factor (MF) is calculated as: (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Neat Solvent). A value < 1 indicates suppression, and > 1 indicates enhancement.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of this compound from human plasma using liquid-liquid extraction (LLE), which offers a good balance between cleanup efficiency and ease of use.

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • This compound standard

  • This compound-d4 (or other suitable SIL-IS)

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

2. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of MTBE to the supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid). Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, return to 80% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI Negative

  • MRM Transitions:

    • This compound: Q1 (m/z 339.3) -> Q3 (e.g., m/z 339.3, requires optimization)

    • This compound-d4: Q1 (m/z 343.3) -> Q3 (e.g., m/z 343.3, requires optimization)

  • Ion Source Parameters: Optimize spray voltage, gas flows, and temperature for maximal signal.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Spike with SIL-IS s1->s2 s3 Protein Precipitation (Methanol) s2->s3 s4 Liquid-Liquid Extraction (MTBE) s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a1 LC Separation (C18 Column) s6->a1 a2 ESI Negative Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Analyte/IS Ratio) d1->d2

Caption: Experimental workflow for this compound analysis.

matrix_effects Mechanism of Ion Suppression cluster_source Ion Source cluster_detector Mass Analyzer / Detector analyte This compound droplet ESI Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet suppressed_signal Reduced Signal (Ion Suppression) droplet->suppressed_signal Competition for charge/surface access accurate_signal Accurate Signal

Caption: How matrix components cause ion suppression.

troubleshooting_tree start Inaccurate or Imprecise Results? q1 Are you using a SIL-Internal Standard? start->q1 sol1 Implement a SIL-IS for reliable quantification. q1->sol1 No q2 Assess Matrix Effect: Spike post-extraction vs. neat. Is there significant suppression? q1->q2 Yes a1_yes Yes a1_no No end_node Re-evaluate Method Performance sol1->end_node sol2 Improve sample cleanup: - Solid-Phase Extraction - Optimize LLE - Dilute Sample q2->sol2 Yes q3 Check chromatography: - Peak shape - Retention time stability q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Optimize LC method: - New column - Adjust gradient/mobile phase q3->sol3 Poor q3->end_node Good sol3->end_node

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Optimizing Derivatization of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of brassidic acid for analytical purposes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization of this compound.

Issue 1: Low or No Yield of Derivatized Product

Potential Cause Recommended Solution
Incomplete Reaction Optimize reaction time and temperature. For esterification with BF3-methanol, a typical starting point is 60°C for 5-10 minutes.[1] For very-long-chain fatty acids (VLCFAs) like this compound, extending the reaction time to 60 minutes may be beneficial.[2] Perform a time-course experiment to determine the optimal duration.[3]
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[3] Water can interfere with esterification and silylation reactions, leading to low yields.[1][4] A water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction mixture.[4]
Insufficient Reagent Use a sufficient molar excess of the derivatizing agent to drive the reaction to completion.[3] For silylation, a 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.
Sample Degradation Handle samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if dealing with unsaturated fatty acids.[3] Avoid excessively high temperatures during the reaction.[3]

Issue 2: Presence of Extraneous Peaks in the Chromatogram

Potential Cause Recommended Solution
Contaminated Reagents or Glassware Use high-purity reagents and thoroughly clean all glassware before use.[1] It is advisable to prepare a reagent blank (all components except the sample) to identify any contaminants originating from the reagents or solvent.
Side Reactions Overly harsh reaction conditions (e.g., excessively high temperature or prolonged reaction time) can lead to the formation of byproducts. Optimize the reaction conditions to be as mild as possible while ensuring complete derivatization.[3]
Incomplete Derivatization Un-derivatized this compound may appear as a broad, tailing peak.[3] Re-optimize the derivatization procedure as described in "Issue 1".
Septum Bleed Use high-quality, low-bleed septa in the GC inlet. Condition new septa according to the manufacturer's instructions.

Issue 3: Poor Peak Shape (Tailing)

Potential Cause Recommended Solution
Presence of Underivatized Fatty Acids This is a primary cause of peak tailing due to the polarity of the free carboxyl group. Ensure the derivatization reaction has gone to completion by optimizing the reaction parameters.[3]
Active Sites in the GC System Active sites in the GC inlet liner or on the column can interact with the analyte. Use a deactivated liner and a high-quality capillary column.[3]
Incompatible Solvent The sample solvent should be compatible with the GC column's stationary phase.[3] For nonpolar columns, solvents like hexane (B92381) or toluene (B28343) are generally suitable.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is a critical step for preparing fatty acids like this compound for gas chromatography (GC) analysis.[3] Free fatty acids are polar and have low volatility, which can lead to poor chromatographic performance, including peak tailing and adsorption to the GC column. Converting them to non-polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, significantly improves peak shape, resolution, and overall analytical accuracy.[3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common methods for derivatizing very-long-chain fatty acids like this compound are:

  • Acid-Catalyzed Esterification: This method converts the carboxylic acid to its corresponding methyl ester (FAME). Commonly used reagents include boron trifluoride in methanol (B129727) (BF3-methanol) and methanolic hydrogen chloride (HCl).[2][3] These methods are effective for both free fatty acids and those present in complex lipids (via transesterification).[3]

  • Silylation: This method converts the carboxylic acid to a trimethylsilyl (TMS) ester. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][5]

Q3: How do I choose the right derivatization method?

A3: The choice of method depends on your specific sample and analytical goals.

  • For samples containing primarily free fatty acids, acid-catalyzed esterification with BF3-methanol is a robust and widely used method.[3]

  • If your sample contains a mixture of lipid classes and you are interested in the total fatty acid profile, an acid-catalyzed method is also suitable as it will transesterify lipids.[3]

  • Silylation is a good alternative, particularly if you want to avoid the heating steps sometimes required for esterification, although heating is often used to accelerate silylation as well.[2] Silyl derivatives can be sensitive to moisture.[5]

Q4: How can I determine the optimal reaction time for my derivatization?

A4: To determine the ideal derivatization time, it is recommended to perform a time-course experiment.[3] Analyze aliquots of your sample at different time points (e.g., 10, 30, 60, and 90 minutes) and plot the peak area of the derivatized this compound against the reaction time. The optimal time is the point at which the peak area plateaus, indicating that the reaction has reached completion.

Q5: What are the key parameters to control for a successful derivatization?

A5: Besides reaction time, several other factors are critical for successful derivatization:

  • Temperature: Higher temperatures generally increase the reaction rate, but excessive heat can cause degradation of the analyte. A common starting point for esterification is 60-100°C.[2]

  • Reagent Purity and Concentration: Always use high-purity, anhydrous reagents. A sufficient excess of the derivatizing agent is necessary to ensure the reaction goes to completion.[1][3]

  • Absence of Water: Moisture can significantly hinder the derivatization process.[1][4]

Data Presentation

Table 1: Comparison of Common Derivatization Methods for Very-Long-Chain Fatty Acids

Derivatization MethodTarget Analyte FormTypical ReagentsReaction ConditionsReported Derivatization EfficiencyAnalytical PlatformKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification (FAMEs) Free Fatty Acids, Total Fatty Acids (after hydrolysis)Boron trifluoride-methanol (BF3-methanol), Methanolic HCl, Sulfuric acid-methanol60-100°C, 10-90 min[2]HighGC-MS, GC-FIDRobust and widely used method; FAMEs are stable.[5]Can be harsh and may cause degradation of some analytes.[5]
Silylation (TMS Esters) Free Fatty AcidsBSTFA + 1% TMCS, MSTFA60°C, 60 min[2]HighGC-MSOne-step reaction; effective for a wide range of fatty acids.[5]Derivatives can be sensitive to moisture; potential for incomplete derivatization.[5]

Experimental Protocols

Protocol 1: Esterification of this compound to its Methyl Ester (FAME) using BF3-Methanol

This protocol is suitable for the derivatization of free this compound or total this compound content in a lipid extract.

Materials:

  • Sample containing this compound (e.g., dried lipid extract)

  • 14% Boron trifluoride-methanol (BF3-methanol) solution

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-cap reaction vial. If the sample is in an aqueous solvent, evaporate it to complete dryness under a stream of nitrogen.[3]

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the vial.[3]

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes in a heating block or water bath.[2] For very-long-chain fatty acids, this extended time helps ensure complete reaction.

  • Extraction: a. Cool the reaction vial to room temperature. b. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[4] c. Shake the vial vigorously for 1-2 minutes to extract the FAMEs into the hexane layer. d. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Drying: Dry the hexane extract by passing it through a small amount of anhydrous sodium sulfate.[3]

  • Analysis: The sample is now ready for GC-MS or GC-FID analysis.

Protocol 2: Silylation of this compound using BSTFA

This protocol is suitable for the derivatization of free this compound.

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) or Pyridine (B92270) (anhydrous)

  • Reaction vials with PTFE-lined caps

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If necessary, evaporate any solvent under a stream of nitrogen.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile or pyridine to the dried sample in a reaction vial.[2]

  • Derivatization: Add 50 µL of BSTFA with 1% TMCS to the vial.[2]

  • Reaction: Tightly cap the vial and heat at 60°C for 60 minutes.[2]

  • Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.

Visualizations

Experimental_Workflow_FAME cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Final Preparation & Analysis start Start with Dried This compound Sample weigh Weigh 1-25 mg into Reaction Vial start->weigh add_bf3 Add 2 mL of 14% BF3-Methanol weigh->add_bf3 heat Heat at 60°C for 60 minutes add_bf3->heat cool Cool to Room Temperature heat->cool add_solvents Add Hexane and Saturated NaCl cool->add_solvents shake Vigorously Shake to Extract FAMEs add_solvents->shake separate Allow Layers to Separate shake->separate collect Collect Upper Hexane Layer separate->collect dry Dry with Anhydrous Sodium Sulfate collect->dry analyze Ready for GC-MS Analysis dry->analyze

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low or No Derivatized Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check water_present Moisture Present? start->water_present Check insufficient_reagent Insufficient Reagent? start->insufficient_reagent Check optimize_conditions Optimize Time & Temperature incomplete_reaction->optimize_conditions If Yes dry_glassware Use Anhydrous Reagents/Solvents water_present->dry_glassware If Yes increase_reagent Increase Reagent Concentration insufficient_reagent->increase_reagent If Yes

Caption: Troubleshooting decision tree for low derivatization yield.

References

How to improve the stability of brassidic acid standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for brassidic acid standards. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound standards, along with troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a monounsaturated trans-fatty acid. The stability of this compound standards is crucial for accurate and reproducible analytical results in research and development, particularly in areas such as lipidomics, nutritional analysis, and drug formulation. Degradation of the standard can lead to inaccurate quantification and misinterpretation of experimental data.

Q2: What are the main factors that affect the stability of this compound standards?

A2: The primary factors that compromise the stability of this compound standards are:

  • Oxidation: The double bond in the this compound molecule is susceptible to oxidation, which is the main cause of degradation.

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can promote oxidation.

  • Air (Oxygen): The presence of oxygen is necessary for oxidation to occur.

  • Metal Ions: Certain metal ions can catalyze the oxidation process.

Q3: How should I store my this compound standards to ensure maximum stability?

A3: For optimal stability, this compound standards should be stored at low temperatures, protected from light and air. The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at -20°C or -80°C for long-term storage.

Q4: What is the recommended solvent for dissolving this compound standards?

A4: this compound is soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. When preparing stock solutions, it is advisable to use a solvent that is compatible with your analytical method and to which an antioxidant has been added.

Q5: Can I use antioxidants to improve the stability of my this compound standards?

A5: Yes, adding an antioxidant to your standard solutions is a highly effective way to inhibit oxidation and improve stability. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during the handling and analysis of this compound standards.

Issue 1: Inconsistent or lower than expected concentration of the standard.
  • Possible Cause A: Degradation due to improper storage.

    • Solution: Review your storage conditions. Ensure the standard is stored at the recommended low temperature, protected from light, and under an inert atmosphere. If degradation is suspected, it is best to use a fresh, unopened standard.

  • Possible Cause B: Oxidation during sample preparation.

    • Solution: Minimize the exposure of the standard solution to air and light during preparation. Use solvents containing an antioxidant like BHT. Prepare working solutions fresh daily if possible.

Issue 2: Peak tailing in Gas Chromatography (GC) or Liquid Chromatography (LC) analysis.
  • Possible Cause A: Interaction of the carboxylic acid group with the analytical column.

    • Solution for GC: Derivatize the this compound to its fatty acid methyl ester (FAME) before analysis. This is a common practice that improves volatility and reduces peak tailing.

    • Solution for LC: Adjust the mobile phase pH to suppress the ionization of the carboxylic acid group. Adding a small amount of an acidic modifier like formic acid or acetic acid can improve peak shape.

  • Possible Cause B: Column contamination.

    • Solution: Clean or replace the GC inlet liner and guard column. For LC, flush the column with a strong solvent to remove contaminants.

  • Possible Cause C: Presence of degradation products.

    • Solution: Investigate the presence of oxidation products using mass spectrometry (MS). If degradation is confirmed, prepare fresh standards under stabilized conditions.

Issue 3: Appearance of unexpected peaks in the chromatogram.
  • Possible Cause A: Formation of degradation products.

    • Solution: As mentioned above, use MS to identify potential degradation products such as aldehydes, ketones, or shorter-chain fatty acids resulting from oxidative cleavage. Implement preventative measures like using antioxidants and proper storage.

  • Possible Cause B: Contamination from solvents or glassware.

    • Solution: Use high-purity solvents and ensure all glassware is scrupulously clean. Run a blank analysis of your solvent to check for interfering peaks.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Standard Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound with BHT as an antioxidant.

Materials:

  • This compound (solid)

  • Ethanol (or another suitable solvent), HPLC grade or higher

  • Butylated hydroxytoluene (BHT)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Pipettes

Procedure:

  • Prepare BHT solution: Dissolve a small amount of BHT in the chosen solvent to create a 0.05% (w/v) BHT solution. For example, dissolve 5 mg of BHT in 10 mL of ethanol.

  • Weigh this compound: Accurately weigh 10 mg of this compound using an analytical balance.

  • Dissolve this compound: Transfer the weighed this compound to a 10 mL volumetric flask.

  • Add BHT solution: Add the 0.05% BHT in ethanol solution to the volumetric flask to dissolve the this compound.

  • Bring to volume: Carefully add the BHT/ethanol solution to the 10 mL mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to an amber glass vial, purge the headspace with an inert gas (e.g., nitrogen), and store at -20°C or below.

Data Presentation

The stability of this compound methyl ester (BAME) standards is significantly influenced by storage conditions. The following table summarizes the expected percentage of degradation over time under different storage scenarios.

Storage ConditionAntioxidant (BHT)Duration (6 months)Expected Degradation (%)
+4°C, Exposed to Air & LightNo< 2 weeks> 50%
+4°C, Dark, SealedNo6 months10-20%
-20°C, Dark, SealedNo6 months< 5%
-20°C, Dark, SealedYes (0.05%)6 months< 1%
-80°C, Dark, Sealed, Inert GasYes (0.05%)> 1 yearNegligible

Note: These are estimated values based on typical stability studies of monounsaturated fatty acid methyl esters. Actual degradation rates may vary depending on the specific purity of the standard and other experimental factors.

Visualizations

Workflow for Preparing a Stabilized this compound Standard

G start Start weigh_ba Weigh this compound start->weigh_ba prepare_bht Prepare 0.05% BHT in Solvent start->prepare_bht dissolve Dissolve this compound in BHT/Solvent weigh_ba->dissolve prepare_bht->dissolve volumetric Bring to Final Volume in Volumetric Flask dissolve->volumetric mix Mix Thoroughly volumetric->mix store Store at -20°C or below under inert gas mix->store end End store->end

Caption: Workflow for the preparation of a stabilized this compound standard solution.

Troubleshooting Logic for Unstable this compound Standard

G start Inconsistent Results check_storage Review Storage Conditions (Temp, Light, Air) start->check_storage check_prep Review Sample Preparation (Solvent, Antioxidant) start->check_prep improper_storage Improper Storage check_storage->improper_storage no_antioxidant No/Insufficient Antioxidant check_prep->no_antioxidant use_new_standard Use New Standard & Correct Storage improper_storage->use_new_standard Yes analyze_degradation Analyze for Degradation Products (e.g., by MS) improper_storage->analyze_degradation No add_antioxidant Add Antioxidant (e.g., BHT) to Solvent no_antioxidant->add_antioxidant Yes no_antioxidant->analyze_degradation No degradation_confirmed Degradation Confirmed analyze_degradation->degradation_confirmed reprepare_standard Re-prepare Standard with Stabilization degradation_confirmed->reprepare_standard Yes

Caption: Troubleshooting workflow for addressing instability issues with this compound standards.

Technical Support Center: HPLC Analysis of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of brassidic acid.

Troubleshooting Guide: Addressing Peak Tailing

Issue: You are observing significant peak tailing for this compound in your reversed-phase HPLC chromatogram.

This guide will walk you through a systematic approach to identify and resolve the root cause of this issue.

Q1: What are the primary causes of peak tailing for an acidic compound like this compound?

Peak tailing for acidic analytes in reversed-phase HPLC is often a result of one or more of the following factors:

  • Secondary Interactions: The carboxylic acid group of this compound can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions are a common cause of peak tailing for polar and ionizable compounds.[3][4][5]

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to or above the pKa of this compound, the analyte will exist in its ionized (carboxylate) form. This can lead to secondary interactions with the stationary phase and result in peak tailing.[6][7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak tailing.[1][2]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes, including tailing.[1][3]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[1]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[2][6]

Q2: How can I systematically troubleshoot peak tailing for this compound?

Follow this step-by-step logical workflow to diagnose and resolve the issue.

G cluster_0 cluster_1 Troubleshooting Chemical Interactions cluster_2 Troubleshooting System and Column Issues cluster_3 start Peak Tailing Observed for this compound A Is only the this compound peak tailing? start->A B Are all peaks in the chromatogram tailing? A->B No C Likely a chemical interaction issue. A->C Yes D Likely a system or column issue. B->D Yes E Adjust Mobile Phase pH: Add 0.1% formic or acetic acid to suppress ionization. C->E J Reduce sample concentration or injection volume. D->J I Check for improvement in peak shape. E->I F Use a different column: Try an end-capped column or one with a different stationary phase (e.g., C8). G Add a competitive agent: Consider adding a small amount of triethylamine (B128534) to the mobile phase. H Review sample solvent: Ensure the sample is dissolved in a solvent weaker than or equal to the mobile phase. I->F No I->G No I->H No end Peak Tailing Resolved I->end Yes N Check for improvement in peak shape. J->N K Flush the column with a strong solvent. L Check for and minimize extra-column volume: Use shorter, narrower ID tubing. M Replace the column if it is old or performance does not improve. N->K No N->L No N->M No N->end Yes

A logical workflow for troubleshooting peak tailing of this compound.

Frequently Asked Questions (FAQs)

Q: What is an "end-capped" column, and why is it recommended for fatty acid analysis?

A: An end-capped column is a type of reversed-phase column where the residual silanol groups on the silica (B1680970) surface have been chemically treated to make them less active.[4] This process, often using reagents like trimethylchlorosilane, reduces the potential for secondary interactions with polar analytes like this compound, leading to improved peak symmetry.[4]

Q: What concentration of acidic modifier should I add to the mobile phase?

A: A common starting point is to add 0.1% formic acid or acetic acid to the mobile phase.[2] This is usually sufficient to suppress the ionization of the carboxylic acid group of this compound and improve peak shape.

Q: Can I use a different acid in the mobile phase?

A: Yes, other acids like phosphoric acid can be used.[8] However, formic acid and acetic acid are often preferred when using mass spectrometry (MS) detection as they are volatile.

Q: How does sample overload cause peak tailing?

A: When the concentration of the analyte injected onto the column is too high, it can saturate the active sites on the stationary phase. This leads to a non-linear relationship between the concentration of the analyte in the mobile and stationary phases, resulting in a distorted, tailing peak.[1][3]

Q: My peak tailing persists even after trying the troubleshooting steps. What else can I do?

A: If you have systematically addressed the common causes and the problem persists, consider the following:

  • Column Age and History: The column may be permanently damaged or have reached the end of its lifespan. Replacing the column is a definitive way to rule out this possibility.[1][6]

  • System Contamination: Contamination may exist elsewhere in the HPLC system, such as in the injector or tubing. A thorough system flush may be necessary.

  • Derivatization: While not always necessary for HPLC analysis of free fatty acids, derivatization of the carboxylic acid group can improve peak shape and detection sensitivity.[2]

Experimental Protocols

Protocol 1: HPLC Method for this compound with Improved Peak Shape

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC, incorporating measures to mitigate peak tailing.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or acetic acid)

  • Methanol (for sample preparation)

2. Chromatographic Conditions:

  • Column: A C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A typical gradient might start at 70% B and increase to 100% B over 20 minutes. The exact gradient should be optimized for your specific separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 205-210 nm or an Evaporative Light Scattering Detector (ELSD).

3. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution with the initial mobile phase composition to the desired concentration. Ensure the final sample solvent is not significantly stronger than the starting mobile phase.

Protocol 2: Column Flushing Procedure

If column contamination is suspected, a thorough flushing procedure can help restore performance.

1. Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector.

2. Flush with a Series of Solvents: Use a sequence of solvents to remove different types of contaminants. A general-purpose flush for a reversed-phase column is as follows (flush with at least 10 column volumes of each solvent):

  • 100% Water (to remove buffers)

  • 100% Methanol

  • 100% Acetonitrile

  • 75% Acetonitrile / 25% Isopropanol

  • 100% Isopropanol

  • 100% Methylene Chloride (if compatible with your system)

  • 100% Isopropanol

3. Equilibrate the Column: After flushing, equilibrate the column with the mobile phase for your analysis until a stable baseline is achieved.

Data Presentation

The following table summarizes the expected qualitative effects of various troubleshooting actions on the peak shape of this compound. The asymmetry factor is a quantitative measure of peak tailing, where a value of 1 indicates a perfectly symmetrical peak, and values greater than 1 indicate tailing.

Troubleshooting ActionExpected Impact on Peak ShapeExpected Change in Asymmetry Factor
Add 0.1% Formic Acid to Mobile Phase Reduced tailing, sharper peakDecrease (closer to 1.0)
Use an End-Capped Column Significantly reduced tailingSignificant decrease
Decrease Sample Concentration Reduced tailing if overload was the issueDecrease
Reduce Injection Volume Reduced tailing if overload was the issueDecrease
Flush Contaminated Column Improved peak shapeDecrease
Minimize Extra-Column Volume Sharper peaks, reduced broadeningMinor decrease

References

Technical Support Center: Trace Analysis of Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the trace analysis of brassidic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Contamination in this compound trace analysis can be introduced at multiple stages of the experimental workflow. The most prevalent sources include the laboratory environment, reagents and solvents, labware (both glassware and plasticware), and the analytical instrumentation itself.[1][2]

  • Laboratory Environment: Dust, aerosols, and even fingerprints can be significant sources of fatty acid contamination. Skin flakes, for instance, are rich in lipids and can introduce exogenous fatty acids into a sample.[1]

  • Reagents and Solvents: High-purity solvents like methanol, hexane, and chloroform (B151607) may still contain trace amounts of fatty acids or interfering compounds such as phthalates.[1] Deionized water systems can also be a source if not properly maintained.[1]

  • Glassware and Plasticware: Reusable glassware can retain lipid residues if not meticulously cleaned.[1] Disposable plasticware, such as pipette tips and centrifuge tubes, are known to leach plasticizers (e.g., phthalates) which can interfere with the analysis.[1][3][4]

  • Apparatus and Equipment: Components of the gas chromatography-mass spectrometry (GC-MS) system, such as vial septa, O-rings, and tubing, can be sources of contamination.[1] Contaminants can also accumulate in the GC inlet liner and at the beginning of the analytical column.[1]

Q2: I am observing extraneous peaks in my chromatograms. How can I identify the source of contamination?

A2: A systematic approach is crucial to pinpointing the source of contamination. This typically involves running a series of blank samples.

  • Solvent Blank: Inject the solvent used for sample resuspension directly into the GC-MS. This will help determine if the solvent is the source of the contaminating peaks.[1]

  • Method Blank: Perform the entire sample preparation procedure (e.g., extraction, derivatization) without the actual sample. This helps to identify the step in the workflow where contamination is being introduced.[1]

  • System Blank: Running the GC-MS method without any injection can help determine if the contamination is originating from within the instrument itself, such as from column bleed or a contaminated injector port.[5]

If the method blank is contaminated, you can then systematically test each component and reagent used in the procedure. For example, rinsing a new pipette tip with clean solvent and analyzing the solvent can help determine if the tips are a source of contamination.[1]

Q3: What is the recommended cleaning procedure for glassware to be used in trace this compound analysis?

A3: Standard laboratory washing is often insufficient for trace analysis. A more rigorous cleaning protocol is required to remove all potential lipid residues.

Detailed Glassware Cleaning Protocol
StepProcedureRationale
1. Initial Wash Wash glassware with a laboratory-grade, phosphate-free detergent and hot water.[1]Removes gross contamination.
2. Thorough Rinse Rinse thoroughly with tap water, followed by multiple rinses with deionized water.[2]Removes detergent residues.
3. Acid Wash Soak glassware in a 1-5% solution of a strong acid like hydrochloric acid (HCl) or nitric acid for several hours or overnight.[1][2]Removes residual organic and inorganic contaminants.
4. Final Rinse Rinse extensively with high-purity deionized water.[1]Removes acid residues.
5. Drying Dry the glassware in an oven at a high temperature (e.g., >100°C).[1]Removes residual water and volatile organic compounds.
6. Muffle Furnace (Optional) For the most critical applications, bake glassware in a muffle furnace at 450-500°C for several hours.[1]Pyrolyzes any remaining organic contaminants.

Caution: Always handle strong acids with appropriate personal protective equipment (PPE) in a fume hood.[1]

Troubleshooting Guides

Issue: Persistent background signal of common fatty acids (e.g., palmitic, stearic acid) in all samples and blanks.

This issue often points to a systemic contamination problem. The following workflow can help in troubleshooting.

A High Background Signal Observed B Analyze Solvent Blank A->B C Is Blank Clean? B->C D Source is Likely Reagents or Labware C->D No E Analyze Method Blank C->E Yes I Test Individual Reagents and Consumables D->I F Is Method Blank Clean? E->F G Source is Likely Sample Handling or Environment F->G Yes H Source is within Sample Preparation Steps F->H No K Evaluate GC-MS System Components G->K J Implement Strict Cleaning Protocols for Glassware H->J L Clean/Replace Injector Liner and Septum K->L M Condition or Trim GC Column L->M N Clean MS Ion Source M->N

Caption: Troubleshooting workflow for persistent background contamination.

Experimental Protocols

Protocol 1: Running a Method Blank

This protocol is designed to identify contamination introduced during the sample preparation process.

  • Preparation: Prepare a clean, empty sample tube or flask.

  • Procedure: Execute every step of your standard this compound extraction and derivatization protocol, including the addition of all solvents, reagents, and internal standards. However, do not add the sample matrix itself.

  • Analysis: Analyze the resulting "sample" using the same GC-MS method as your actual samples.

  • Evaluation: Examine the chromatogram for the presence of this compound or other interfering peaks. The presence of contaminants indicates a flaw in the sample preparation workflow.[1]

Protocol 2: GC-MS System Contamination Check

This protocol helps to determine if the analytical instrument is the source of contamination.

  • Preparation: Ensure the GC-MS system is in a ready state.

  • Procedure: Perform a "no injection" or "air injection" run. This involves running the analytical method without injecting any sample or solvent.

  • Analysis: Acquire data for the full chromatographic run time.

  • Evaluation: Analyze the resulting chromatogram. A rising baseline at higher temperatures may indicate column bleed, while discrete peaks can suggest contamination in the injector port or from the septum.[5]

Logical Relationships in Contamination Control

The following diagram illustrates the hierarchical approach to minimizing contamination in trace analysis.

A Trace this compound Analysis B Contamination Control A->B C Environment B->C D Analyst B->D E Labware B->E F Reagents B->F G Instrumentation B->G H Clean Work Area C->H I Proper Glove Use D->I J Rigorous Glassware Cleaning E->J K Use of High-Purity Solvents F->K L Regular Maintenance G->L

References

Technical Support Center: Enhancing Ionization Efficiency of Brassidic Acid in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of brassidic acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and achieve higher ionization efficiency for this long-chain monounsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: Why is the ionization efficiency of this compound typically low in ESI-MS?

A1: this compound, like other free fatty acids, presents challenges for ESI-MS analysis. In its underivatized form, it is most readily ionized in negative ion mode ([M-H]⁻) by deprotonation of the carboxylic acid group. However, the sensitivity in this mode is often limited due to:

  • Suppression in Acidic Mobile Phases: Optimal chromatographic separation of fatty acids on reversed-phase columns is often achieved under acidic conditions, which unfortunately suppresses the deprotonation necessary for efficient ionization in negative ion mode.[1]

  • Poor Fragmentation: When collision-induced dissociation (CID) is used for structural confirmation, the resulting fragmentation of the deprotonated molecule is often not specific enough for reliable quantification in complex biological samples.[2]

Q2: What are the primary strategies to enhance the ionization efficiency of this compound?

A2: The two main strategies to significantly improve the ESI-MS signal for this compound are:

  • Chemical Derivatization: This involves modifying the carboxylic acid group to introduce a more readily ionizable moiety. This "charge-reversal" derivatization allows for analysis in the more sensitive positive ion mode.[3][4]

  • Mobile Phase Optimization: Adjusting the composition of the mobile phase, such as the type and concentration of additives, can improve the ionization efficiency in both positive and negative ion modes.

Q3: Which derivatization agent is recommended for this compound analysis?

A3: For a dramatic increase in sensitivity, derivatization with N-(4-aminomethylphenyl)pyridinium (AMPP) is highly recommended. This method introduces a permanent positive charge to the this compound molecule, allowing for highly sensitive detection in positive ion mode.[5] Published studies have shown that this technique can increase sensitivity by up to 60,000-fold compared to the analysis of underivatized fatty acids in negative ion mode.

Troubleshooting Guides

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity in Negative Ion Mode

Possible Causes:

  • Mobile Phase Composition: The presence of acids like formic acid in the mobile phase, while beneficial for chromatography, will suppress the deprotonation of this compound, leading to a weak signal in negative ion mode.[1][6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of this compound.

  • Inappropriate Solvent: Using non-polar solvents like hexane (B92381) or toluene (B28343) is not suitable for ESI as they cannot support ions in solution.[7]

Solutions:

  • Reduce Acid Concentration: Minimize the concentration of formic acid or other acids in your mobile phase to the lowest level that still provides acceptable chromatography. A concentration of 0.01% formic acid is often a good starting point.[6]

  • Use a Basic Mobile Phase: Consider using a mobile phase with a basic additive like ammonium (B1175870) hydroxide (B78521) to promote deprotonation. However, be mindful of the pH limitations of your chromatographic column.

  • Improve Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.

  • Switch to Positive Ion Mode with Derivatization: For the most significant sensitivity gains, derivatize the this compound and analyze in positive ion mode.

Issue 2: Poor Peak Shape (Tailing or Broadening)

Possible Causes:

  • Secondary Interactions: The polar carboxylic acid group of underivatized this compound can interact with active sites in the chromatographic system, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to broadened peaks.

  • Contamination: Contamination in the sample, mobile phase, or on the column can affect peak shape.[8]

Solutions:

  • Derivatization: Converting the carboxylic acid to a less polar ester or amide through derivatization can significantly improve peak shape.

  • Optimize Chromatographic Conditions: Adjust the mobile phase gradient, flow rate, and column temperature.

  • Sample Dilution: Dilute the sample to avoid overloading the column.

  • System Cleaning: Ensure the LC system, particularly the column, is clean and properly maintained.

Quantitative Data on Ionization Enhancement Strategies

The following table summarizes the reported sensitivity enhancements for fatty acid analysis using different derivatization reagents. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.

Derivatization ReagentTarget Functional GroupIonization ModeReported Sensitivity EnhancementReference
N-(4-aminomethylphenyl)pyridinium (AMPP)Carboxylic AcidPositiveUp to 60,000-fold
3-acyloxymethyl-1-methylpyridinium iodide (AMMP)Carboxylic AcidPositive~2,500-fold
CholamineCarboxylic AcidPositive~2,000-fold
Girard's Reagent T (GT)KetonePositive>100-fold (LC-MS/MS)[9]
Trimethylsilyldiazomethane (TMSD)Carboxylic AcidPositiveSignificant improvement[10]

Experimental Protocols

Protocol: Derivatization of this compound with N-(4-aminomethylphenyl)pyridinium (AMPP)

This protocol is adapted from a published method for the derivatization of fatty acids for LC-MS/MS analysis.[5]

Materials:

  • Dried lipid extract containing this compound

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (640 mM in H₂O)

  • N-hydroxybenzotriazole (HOBt) solution (20 mM in 99:1 ACN/DMF)

  • N-(4-aminomethylphenyl)pyridinium (AMPP) solution (20 mM in ACN)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (MeOH)

  • Nitrogen gas stream

  • Incubator or heating block (60 °C)

Procedure:

  • Sample Preparation: Dry the lipid extract containing this compound under a stream of nitrogen.

  • Derivatization Reaction:

    • Dissolve the dried extract in a solution containing:

      • 10 µL of 4:1 ACN/DMF

      • 10 µL of EDC solution

      • 5 µL of HOBt solution

      • 15 µL of AMPP solution

    • Vortex the mixture gently.

    • Incubate at 60 °C for 30 minutes.

  • Extraction of Derivatized Product:

    • After cooling to room temperature, add 600 µL of water to the reaction mixture.

    • Extract the AMPP-derivatized this compound twice with 600 µL of MTBE each time.

    • Combine the organic layers and dry under a nitrogen stream.

  • Sample Reconstitution:

    • Resuspend the dried, derivatized sample in 125 µL of MeOH.

    • The sample is now ready for LC-MS/MS analysis in positive ion mode.

Visualizations

Workflow for Enhancing this compound Ionization Efficiency

ionization_workflow cluster_problem Problem Statement cluster_solutions Enhancement Strategies cluster_outcome Outcome Low_Signal Low Ionization Efficiency of this compound in ESI-MS Derivatization Chemical Derivatization (e.g., AMPP) Low_Signal->Derivatization Primary Solution Mobile_Phase Mobile Phase Optimization Low_Signal->Mobile_Phase Alternative/Complementary High_Signal Enhanced Signal Intensity & Sensitivity Derivatization->High_Signal Mobile_Phase->High_Signal

Caption: Logical workflow for addressing low ionization efficiency.

AMPP Derivatization Reaction Signaling Pathway

ampp_derivatization cluster_reactants Reactants cluster_process Reaction cluster_product Product Brassidic_Acid This compound (R-COOH) Activation Carboxyl Group Activation Brassidic_Acid->Activation AMPP AMPP Reagent Coupling Amide Bond Formation AMPP->Coupling Coupling_Reagents EDC / HOBt Coupling_Reagents->Activation Activation->Coupling Derivatized_Product AMPP-Derivatized This compound (Positively Charged) Coupling->Derivatized_Product

Caption: Chemical derivatization pathway of this compound with AMPP.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal Start Low Signal for This compound Check_Mode In Negative Ion Mode? Start->Check_Mode Acidic_Mobile_Phase Acidic Mobile Phase? Check_Mode->Acidic_Mobile_Phase Yes Check_Matrix Suspect Matrix Effects? Check_Mode->Check_Matrix No Reduce_Acid Reduce Acid Concentration or Use Basic Modifier Acidic_Mobile_Phase->Reduce_Acid Yes Consider_Derivatization Switch to Positive Mode with Derivatization Acidic_Mobile_Phase->Consider_Derivatization Yes Reduce_Acid->Check_Matrix End Signal Improved Consider_Derivatization->End Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Check_Matrix->Improve_Cleanup Yes Check_Matrix->End No Improve_Cleanup->End

References

Refining protocols for isolating brassidic acid from complex lipids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isolating Brassidic Acid

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful isolation and purification of this compound from complex lipid mixtures, primarily high-erucic acid oils.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to erucic acid?

A1: this compound ((E)-docos-13-enoic acid) is the trans-isomer of erucic acid ((Z)-docos-13-enoic acid).[1][2] They are geometric isomers, meaning they have the same chemical formula (C22H42O2) and connectivity but differ in the spatial arrangement around the carbon-carbon double bond.[1] this compound is not typically found in significant quantities in nature but is primarily derived from the chemical isomerization of erucic acid, which is abundant in oils from the Brassicaceae family, such as high-erucic acid rapeseed (HEAR) oil and mustard oil.[1][2]

Q2: What is the general workflow for isolating this compound from a complex lipid source like HEAR oil?

A2: The typical workflow involves three main stages:

  • Lipid Extraction & Saponification: First, the oil is extracted from the source (e.g., rapeseed). The triglycerides in the oil are then saponified (hydrolyzed) using a strong base like potassium hydroxide (B78521) (KOH) to release the fatty acids as salts.[3][4]

  • Isomerization: The resulting mixture of free fatty acids, rich in erucic acid, is then subjected to a process that converts the cis-double bond of erucic acid to the trans-configuration of this compound.

  • Purification: Finally, the this compound is separated from other saturated and unsaturated fatty acids in the mixture. Common methods include low-temperature crystallization and urea (B33335) adduction/complexation.[3][5]

Q3: Why is purification necessary after isomerization?

A3: The initial fatty acid mixture from saponified oil is complex, containing various saturated and unsaturated fatty acids (e.g., oleic, linoleic, palmitic acids). The isomerization step is often not 100% efficient, leaving residual erucic acid. Purification is critical to remove these other fatty acids and unreacted erucic acid to achieve high-purity this compound suitable for research and development.

Q4: What are the primary applications of high-purity this compound?

A4: High-purity this compound and its derivatives are valuable in various industrial applications. It is a precursor for producing brassylic acid through ozonolysis, which is then used to manufacture specialty polyamides, polyesters, lubricants, and surfactants.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation and purification process.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Free Fatty Acids After Saponification 1. Incomplete saponification reaction. 2. Insufficient amount of alkali (e.g., KOH).1. Increase Reaction Time/Temp: Ensure the mixture is heated (e.g., 50-90°C) and stirred vigorously for a sufficient duration (e.g., 1-2 hours) until the solution becomes a clear, homogeneous liquid.[3][6] 2. Ensure Stoichiometric Excess of Base: Calculate the saponification value of the starting oil to ensure a slight excess of KOH is used.[7]
Incomplete Isomerization (High Erucic Acid Content in Product) 1. Inefficient catalyst or catalyst deactivation. 2. Suboptimal reaction temperature or time. 3. Unwanted side reactions.1. Select an Appropriate Catalyst: Selenium is a classic catalyst for this type of isomerization. Ensure it is of high purity. 2. Optimize Conditions: Systematically vary the temperature (typically 180-220°C) and reaction time. Monitor the reaction progress using techniques like GC-FID. 3. Perform Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the double bond.
Product is an Oily Liquid, Not a Solid at Room Temperature 1. High levels of impurities, especially unsaturated fatty acids like oleic and linoleic acid, are depressing the melting point. 2. Incomplete isomerization, leaving a high concentration of lower-melting-point erucic acid.1. Improve Purification: The product requires further purification. Low-temperature recrystallization from a solvent like ethanol (B145695) or acetone (B3395972) is highly effective.[3][5] 2. Consider Urea Adduction: This technique selectively removes saturated and some monounsaturated fatty acids, which can enrich the this compound content.[8][9]
Low Purity After Crystallization 1. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[10][11] 2. Insufficient washing of the filtered crystals. 3. Inappropriate solvent or solvent-to-solute ratio.1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to a colder environment (e.g., 4°C or -14°C).[3][10] 2. Thorough Washing: Wash the collected crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor containing impurities.[3][12] 3. Optimize Solvent System: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Too much solvent will result in poor yield.[10]
Unexpected Peaks in GC-MS Analysis 1. Cis-trans isomerization during sample preparation (e.g., derivatization).[4] 2. Contamination from solvents or derivatizing agents.[13] 3. Thermal degradation in the GC inlet.1. Use Mild Derivatization: Employ milder derivatization techniques to form fatty acid methyl esters (FAMEs). Avoid harsh acidic or basic conditions that can promote isomerization.[4] 2. Run Blanks: Always analyze a solvent and reagent blank to identify extraneous peaks.[13] 3. Optimize GC Parameters: Lower the injector temperature if thermal breakdown is suspected. Ensure a highly polar capillary column is used for optimal separation of geometric isomers.[1]

Comparative Data on Purification Methods

The choice of purification method significantly impacts the final purity and yield of this compound. The following table summarizes expected outcomes from common techniques.

Purification Method Principle Typical Purity (%) Typical Yield (%) Advantages Disadvantages
Low-Temperature Recrystallization Lower solubility of saturated and trans-unsaturated fatty acids in cold organic solvents (e.g., 95% ethanol) compared to cis-unsaturated fatty acids.[3][14]85 - 95%60 - 80%Simple, cost-effective, scalable.[3]Multiple crystallization steps may be needed; yield can be compromised with each step.[11]
Urea Adduction (Complexation) Urea forms crystalline inclusion complexes (adducts) with linear-chain molecules like saturated fatty acids, while branched or cis-unsaturated fatty acids are excluded.[9][15]> 95%50 - 70%Excellent for removing saturated FAs and enriching specific unsaturated FAs.[8]More complex procedure; requires careful control of temperature and ratios; can be difficult to remove all urea.[8][16]
Fractional Distillation Separation based on differences in boiling points of fatty acid methyl esters.> 98%VariableCan achieve very high purity.Requires high temperatures (up to 255°C) which can cause thermal degradation and isomerization; requires specialized equipment.[5]

Detailed Experimental Protocols

Protocol 1: Saponification and Acidification of High-Erucic Acid Oil

This protocol describes the liberation of free fatty acids (FFAs) from triglycerides.

  • Preparation: In a 4-L beaker, add 200 g of warm (approx. 50°C) high-erucic acid rapeseed oil.

  • Saponification: Prepare a solution of 56 g of potassium hydroxide (KOH) in 400 mL of 95% ethanol. With vigorous stirring, slowly add the KOH solution to the warm oil. The mixture will become a homogeneous, milky liquid.[3]

  • Reaction: Continue stirring and gently heat the mixture on a steam bath until it becomes clear, indicating the completion of saponification (approx. 1-2 hours).

  • Cooling: Remove the beaker from the heat and allow it to cool for 1 hour at room temperature, followed by 4 hours at 6°C.[3]

  • Acidification: Transfer the cooled soap mixture to a larger beaker. Add 1 L of distilled water and 140 mL of concentrated hydrochloric acid (HCl) while stirring continuously. Heat the mixture to a boil. Continue adding HCl dropwise until the solution is acidic (pH 1).[3]

  • FFA Separation: Remove from heat and allow the mixture to cool for 1 hour at room temperature, then 4 hours at 6°C. This will cause two layers to form: an upper layer of solid fatty acids and a lower aqueous layer.[3]

  • Isolation: Decant the lower aqueous layer. Gently wash the solid fatty acid cake with 300 mL of distilled water. The resulting solid is the crude FFA mixture, ready for isomerization and purification.[3]

Protocol 2: Purification by Low-Temperature Recrystallization

This protocol purifies the crude FFA mixture to enrich for this compound.

  • Dissolution: Dissolve the crude FFA mixture (obtained from isomerization) in warm 95% ethanol (approx. 38–42°C) using a ratio of about 6 mL of ethanol per gram of FFA.[3]

  • Crystallization: Place the flask containing the solution in a freezer at -14°C and leave it undisturbed for at least 12 hours.[3] Crystals will precipitate out of the solution.

  • Filtration: Quickly filter the cold mixture through a pre-chilled Büchner funnel under vacuum to collect the crystals.

  • Washing: Wash the crystals on the filter paper twice with a small volume of ice-cold 95% ethanol to remove any adhering mother liquor.[3]

  • Drying: Transfer the purified crystals to a watch glass and dry them under vacuum to remove the last traces of ethanol.[3] This process can be repeated to achieve higher purity.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and troubleshooting logic for the isolation process.

G Experimental Workflow for this compound Isolation start Complex Lipid Source (e.g., HEAR Oil) sapon Saponification (Base Hydrolysis, e.g., KOH) start->sapon acid Acidification (e.g., HCl) sapon->acid ffa Crude Free Fatty Acid Mixture acid->ffa isomer Isomerization (cis to trans) ffa->isomer Heat, Catalyst crude_brassidic Crude this compound Mixture isomer->crude_brassidic purify Purification Step crude_brassidic->purify analysis Purity Analysis (GC-MS / GC-FID) purify->analysis analysis->purify Purity < 95% (Re-purify) final High-Purity This compound analysis->final Purity > 95%

Caption: Overview of the experimental workflow for isolating this compound.

G Troubleshooting Low Purity After Crystallization start Low Purity Detected via GC Analysis q1 Was cooling performed slowly? start->q1 s1 Action: Re-dissolve in minimum hot solvent and cool slowly to RT before placing in freezer. q1->s1 No q2 Were crystals washed with cold solvent? q1->q2 Yes end Re-analyze Purity s1->end s2 Action: After filtration, wash crystals with a small volume of ice-cold solvent. q2->s2 No q3 Is the product oily or discolored? q2->q3 Yes s2->end s3 Action: Impurity level is high. Consider pre-purification with urea adduction before recrystallization. q3->s3 Yes q3->end No s3->end

Caption: Decision tree for troubleshooting low purity results.

References

Validation & Comparative

A Comparative Analysis of the Biological Effects of Brassidic Acid and Erucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of brassidic acid and its geometric isomer, erucic acid. The information presented is collated from experimental data to highlight their differential impacts on key physiological and cellular parameters.

Introduction

This compound (trans-13-docosenoic acid) and erucic acid (cis-13-docosenoic acid) are 22-carbon monounsaturated fatty acids. While structurally similar, their geometric isomerism results in distinct metabolic fates and biological activities. Erucic acid, historically a significant component of rapeseed and mustard oils, has been the subject of considerable research due to its association with myocardial lipidosis in animal models. Conversely, this compound, the trans-isomer, has demonstrated a different and generally less detrimental biological profile. This guide summarizes the key experimental findings to provide a clear comparison for research and development purposes.

Data Presentation: Quantitative Comparison of Biological Effects

The following tables summarize the key quantitative differences observed between this compound and erucic acid in animal studies.

Table 1: Comparison of Physiological Effects in Rats Fed Diets Containing this compound or Erucic Acid for 16 Weeks [1]

ParameterThis compound DietErucic Acid DietKey Finding
Digestibility LowerHigherErucic acid is more readily absorbed than this compound[1].
Adjusted Weight Gain No significant changeNo significant changeWith adequate linoleic acid, neither fatty acid significantly altered weight gain when adjusted for food consumption[1].
Liver Weight (adjusted) IncreasedIncreased (to a lesser extent)Both fatty acids, particularly the trans-isomer, led to an increase in relative liver weight[1].
Heart Histology No difference from controlDefinite myocardial lesionsErucic acid induced observable damage to the heart muscle, while this compound did not[1].

Table 2: Comparative Incorporation of Brassidic and Erucic Acids into Tissue Lipids of Rats after 16 Weeks of Feeding [2]

Tissue Lipid FractionThis compound (% of total fatty acids)Erucic Acid (% of total fatty acids)Key Finding
Heart Triacylglycerols LowerHigherErucic acid incorporates more readily into heart triacylglycerols[2].
Adipose Tissue Triacylglycerols LowerHigherErucic acid shows greater incorporation into the lipids of adipose tissue[2].
Liver Triacylglycerols SimilarSimilarBoth docosenoic acids incorporate into liver lipids to a lesser extent than in heart and adipose tissue[2].
Heart Phospholipids LowerHigherErucic acid has a higher incorporation rate into heart phospholipids[2].
Plasma Triacylglycerols Large increase (with low linoleic acid)-A diet low in linoleic acid and high in this compound led to a significant increase in plasma triacylglycerols[2].

Experimental Protocols

Mean-Term Physiological Effects Study in Rats (Astorg and Levillain, 1979)

While the complete detailed protocol from the original publication is not available, the following methodology is synthesized from the study's abstract and general practices for such animal feeding studies.

Objective: To compare the mean-term physiological effects of dietary this compound and erucic acid in rats.

Experimental Animals: Weanling Wistar rats[1].

Dietary Regimen:

  • Rats were fed semi-synthetic diets containing 15% lipids by weight for 16 weeks[1].

  • The experimental diets contained either this compound or erucic acid at a concentration of 40% of the total dietary fatty acids[1].

  • Control diets likely contained C18 homologues (elaidic and oleic acid) for comparison[1].

  • The study also investigated the influence of dietary linoleic acid levels (30% vs. 1.7% of dietary fatty acids)[1].

  • To optimize the digestibility of this compound, the lipid mixture was interesterified, the calcium level in the diet was reduced, and monoglycerides (B3428702) were added[1].

Parameters Measured:

  • Digestibility: The apparent digestibility of the dietary fatty acids was determined.

  • Growth: Body weight gain was monitored throughout the study.

  • Organ Weights: At the end of the 16-week period, rats were euthanized, and the weights of organs, including the liver, were recorded and adjusted for body weight[1].

  • Heart Histology: Heart tissue was collected, prepared for light microscopy, and examined for any pathological changes, such as myocardial lesions[1].

  • Lipid Analysis: Plasma, adipose tissue, liver, and heart tissues were collected for the analysis of their lipid content and fatty acid composition. This involved lipid extraction, separation of lipid classes (triacylglycerols and phospholipids), and gas chromatography to determine the percentage of individual fatty acids[2].

Mandatory Visualization

Erucic Acid Metabolism and PPARδ Signaling Pathway

Erucic acid has been identified as a ligand for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in lipid metabolism[3][4][5][6][7][8][9][10]. The activation of PPARδ by erucic acid can lead to a cascade of events influencing fatty acid oxidation and energy homeostasis.

ErucicAcid_PPAR_Pathway cluster_cell Cardiomyocyte / Hepatocyte EA Erucic Acid PPARd PPARδ EA->PPARd Binds and Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, PDK4) PPRE->TargetGenes Activates Transcription of FAO Increased Fatty Acid Oxidation TargetGenes->FAO Lipid_Accumulation Decreased Myocardial Lipid Accumulation FAO->Lipid_Accumulation

Caption: Erucic acid activation of the PPARδ signaling pathway.

Experimental Workflow: Comparative Rat Feeding Study

The following diagram illustrates the general workflow for a comparative study on the physiological effects of dietary fatty acids in a rat model, based on the methodology of Astorg and Levillain (1979)[1][2].

Rat_Feeding_Study_Workflow start Start: Weanling Wistar Rats acclimatization Acclimatization Period start->acclimatization randomization Randomization into Dietary Groups acclimatization->randomization diet_BA This compound Diet (16 weeks) randomization->diet_BA diet_EA Erucic Acid Diet (16 weeks) randomization->diet_EA monitoring Monitor: - Body Weight - Food Intake diet_BA->monitoring diet_EA->monitoring endpoint End of Study: Euthanasia & Tissue Collection monitoring->endpoint analysis Analysis: - Organ Weights - Heart Histology - Tissue Lipid Composition endpoint->analysis results Comparative Data Analysis & Conclusion analysis->results

Caption: Workflow for a comparative rat feeding study.

Conclusion

The available experimental data clearly demonstrate significant differences in the biological effects of this compound and erucic acid. Erucic acid is more readily absorbed and shows a greater propensity for incorporation into cardiac lipids, leading to myocardial lesions in rats. In contrast, this compound is less digestible and does not appear to induce the same cardiotoxic effects. While both fatty acids can influence liver weight, their impact on heart tissue is markedly different. The activation of the PPARδ signaling pathway by erucic acid suggests a molecular mechanism for its effects on lipid metabolism. Further research is warranted to fully elucidate the biological activities and potential signaling pathways associated with this compound. This comparative guide provides a foundational understanding for researchers and professionals in the fields of nutrition, toxicology, and drug development.

References

Cross-Validation of Analytical Methods for Brassidic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of brassidic acid is essential for various applications, from nutritional analysis to industrial quality control. The selection of an appropriate analytical method is a critical decision that directly influences data accuracy and experimental outcomes. This guide provides an objective comparison of two primary analytical techniques for this compound determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supplemented with supporting experimental data and detailed protocols to facilitate method selection and cross-validation.

Data Presentation: A Comparative Analysis of Performance

The performance of an analytical method is characterized by several key validation parameters. The following table summarizes quantitative data for GC-MS and HPLC methods, offering a comparative overview of their capabilities in the analysis of fatty acids like this compound.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Key Considerations
Principle Separation of volatile derivatives by gas chromatography, followed by mass analysis.Separation in the liquid phase followed by UV or mass analysis.[1]GC requires derivatization to increase volatility, while HPLC can analyze the free acid.[1][2]
Linearity (R²) >0.99[3]>0.999[3]Both methods demonstrate excellent linearity across a broad concentration range.
Accuracy (Recovery %) 85.6% - 114.1%[3]94.5% - 98.7%[3]HPLC methods may provide slightly higher and more consistent recovery rates.[3]
Precision (RSD %) ≤ 5.88%[3]≤ 5.88% (often slightly better than GC)[3]Both techniques offer good precision, with HPLC sometimes showing a minor advantage.[3]
Limit of Detection (LOD) High sensitivity, can reach picogram levels.[3]High sensitivity, especially with MS detection.[1]GC-MS can achieve very low detection limits, particularly with selective derivatization.
Derivatization Mandatory (conversion to FAMEs).[2][4]Optional, but can enhance detection.[1]The need for derivatization in GC adds a step to sample preparation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to reproducible analytical science. Below are representative methodologies for the quantification of this compound using GC-MS and HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the quantitative analysis of this compound in various matrices, such as oils and biological samples, after conversion to its fatty acid methyl ester (FAME).[4]

1. Sample Preparation (Derivatization to FAMEs):

  • Objective: To convert non-volatile this compound into its volatile methyl ester for GC analysis.[2][4]

  • Procedure:

    • Weigh approximately 20 mg of the sample into a screw-cap vial.

    • Add 2 mL of hexane (B92381) to dissolve the sample.

    • Add 2 mL of a 2 M methanolic potassium hydroxide (B78521) (KOH) solution.[3]

    • Cap the vial tightly and vortex for 2 minutes at room temperature.[3]

    • Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.[3]

    • Carefully transfer the upper hexane layer containing the this compound methyl ester to a new vial for GC-MS analysis.[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent system.

  • Column: A DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[5]

  • Injector: Splitless mode at 250°C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Program: Initial temperature of 150°C, ramp to 250°C at 4°C/min, and hold for 10 minutes.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Full scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a sensitive method for the direct analysis of underivatized this compound.

1. Sample Preparation:

  • Objective: To extract and solubilize this compound for HPLC analysis.

  • Procedure:

    • Dissolve a known amount of the sample in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter to remove particulate matter.

    • The filtered solution is now ready for injection into the HPLC system.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector and a reversed-phase C18 column.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% acetic acid to ensure proper protonation of the fatty acid).[1][3]

  • Gradient: Start at 70% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.[1]

  • Injection Volume: 10 µL.

Mandatory Visualization

A systematic approach is crucial for the successful cross-validation of analytical methods. The following diagram illustrates the general workflow for this process.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison & Validation Sample Initial Sample Prep Homogenization & Extraction Sample->Prep Deriv Derivatization to FAME Prep->Deriv Aliquots for GC-MS HPLC_Analysis HPLC Injection & Data Acquisition Prep->HPLC_Analysis Aliquots for HPLC GCMS_Analysis GC-MS Injection & Data Acquisition Deriv->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing HPLC_Analysis->Data_Processing Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) Data_Processing->Comparison Conclusion Method Validation Conclusion Comparison->Conclusion

Caption: A general workflow for the cross-validation of analytical methods.

References

Comparative analysis of brassidic acid content in different plant oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of brassidic acid content in various plant oils, offering objective data and detailed experimental methodologies for its quantification. This compound (trans-13-docosenoic acid) is the trans isomer of erucic acid, a very-long-chain monounsaturated fatty acid. While erucic acid is naturally present in high concentrations in oils from the Brassicaceae family, such as rapeseed and mustard oil, this compound is often formed during the refining process of these oils through isomerization.[1][2] Its presence is a critical parameter in the quality assessment of edible oils and for various industrial applications.

Quantitative Data Summary

The following table summarizes the content of erucic acid in various plant oils, which serves as a primary indicator for the potential presence of this compound, especially in processed oils. Direct quantitative data for this compound is limited in publicly available literature, as it is often grouped with other trans fatty acids.

Plant OilPlant SpeciesErucic Acid Content (% of total fatty acids)Notes
High-Erucic Acid Rapeseed OilBrassica napus40 - 50+Unrefined, industrial-grade oil.
Mustard OilBrassica juncea, Brassica nigra22.2 - 42.16Content varies significantly with the cultivar.[3][4]
Canola Oil (Low-Erucic Acid Rapeseed)Brassica napus< 2Developed for food consumption with significantly reduced erucic acid.[5]
Sunflower OilHelianthus annuusNot typically presentTrans fats, including isomers of oleic and linoleic acid, can form during frying.[1]
Soybean OilGlycine maxNot typically present-

Experimental Protocols

The quantification of this compound in plant oils is typically performed using gas chromatography-mass spectrometry (GC-MS) following a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Protocol: Quantification of this compound in Plant Oils by GC-MS

1. Lipid Extraction (if necessary for the sample matrix):

  • For oil samples, this step is generally not required. For solid samples, a solvent extraction using a chloroform:methanol (B129727) mixture (e.g., Folch method) is employed to isolate the lipid fraction.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Weigh approximately 50-100 mg of the oil sample into a screw-capped glass tube.

  • Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.

  • Cap the tube tightly and heat at 50-60°C for 10-15 minutes with occasional vortexing.

  • Cool the tube to room temperature.

  • Add 2 mL of a 14% boron trifluoride (BF3) in methanol solution.

  • Recap the tube and heat again at 50-60°C for 10-15 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean vial for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a highly polar column like a SP-2560 or CP-Sil 88, 100 m length).

  • Carrier Gas: Helium or Hydrogen.

  • Injection: 1 µL of the FAMEs solution in hexane is injected in split or splitless mode.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the FAMEs. A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a controlled rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode or selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Identification: this compound methyl ester is identified by its retention time compared to a certified reference standard and by its characteristic mass spectrum.

  • Quantification: The concentration of this compound is determined by comparing the peak area of its methyl ester with a calibration curve generated from known concentrations of a this compound standard. An internal standard (e.g., a fatty acid not present in the sample) is often used to improve accuracy.

Mandatory Visualization

Experimental_Workflow Sample Plant Oil Sample Extraction Lipid Extraction (if necessary) Sample->Extraction Transesterification Transesterification (Sodium Methoxide, BF3/Methanol) Sample->Transesterification Direct for oil Extraction->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data Result This compound Concentration Data->Result

Caption: Workflow for the quantification of this compound in plant oils.

This guide highlights the importance of monitoring this compound in plant oils, particularly those derived from the Brassicaceae family. The provided experimental protocol offers a robust method for accurate quantification, essential for quality control and research in the food and pharmaceutical industries. Further research is warranted to establish a more comprehensive database of this compound content across a wider variety of processed and unprocessed plant oils.

References

Validating Brassidic Acid as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of brassidic acid's potential as a biomarker for specific diseases, with a primary focus on X-linked adrenoleukodystrophy (X-ALD). The performance of this compound is evaluated against established biomarkers, supported by experimental data.

Introduction to this compound and its Biological Relevance

This compound, also known as erucic acid (C22:1n-9), is a monounsaturated very long-chain fatty acid (VLCFA). While not endogenously synthesized in high amounts in humans, it is present in certain dietary sources. The primary interest in this compound within the medical and scientific communities stems from its role as a key component of Lorenzo's oil, a therapeutic agent developed for the management of X-linked adrenoleukodystrophy (X-ALD).

X-ALD is a genetic disorder characterized by the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0), due to a mutation in the ABCD1 gene.[1] This accumulation leads to severe neurological symptoms. Lorenzo's oil, a 4:1 mixture of oleic acid and erucic acid, has been used to lower the plasma levels of these harmful saturated VLCFAs.[2]

This compound vs. Established Biomarkers for X-linked Adrenoleukodystrophy

The established and validated biomarkers for the diagnosis of X-ALD are not this compound, but rather the saturated VLCFAs that accumulate due to the metabolic defect. The most critical of these is hexacosanoic acid (C26:0). More recently, C26:0-lysophosphatidylcholine (C26:0-lysoPC) has been identified as an even more sensitive biomarker, particularly for identifying female carriers of the genetic trait.[3][4]

The role of this compound is primarily therapeutic, influencing the levels of the actual biomarkers. Administration of Lorenzo's oil leads to a significant increase in plasma this compound levels, which in turn is associated with a reduction in C26:0 levels.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data on the plasma concentrations of the established X-ALD biomarker, C26:0, in various populations, and the effect of Lorenzo's oil (containing this compound) on these levels.

Table 1: Plasma Hexacosanoic Acid (C26:0) Concentrations in Different Populations

PopulationMean Plasma C26:0 Level (µg/mL)
General Population0.22 ± 0.08[5]
Untreated X-ALD Patients1.18 ± 0.53[5]

Table 2: Effect of Lorenzo's Oil Treatment on Plasma C26:0 Levels in Asymptomatic X-ALD Patients

Treatment StageMean Plasma C26:0 Level (µg/mL)
Pre-treatment0.98 ± 0.41[5]
Post-treatment0.49 ± 0.25[5]

Note: Post-treatment erucic acid (this compound) levels were observed to be increased by a factor of 4 to 40.[5]

While there is a clear inverse correlation between the therapeutic administration of this compound and the levels of the biomarker C26:0, there is no evidence to suggest that endogenous this compound levels serve as a diagnostic or prognostic marker for X-ALD. In fact, some research indicates that levels of monounsaturated fatty acids, including C22:1 (this compound), may be decreased in the white matter of patients with the cerebral form of ALD.[3]

Experimental Protocols

Quantification of Very Long-Chain Fatty Acids (VLCFAs) in Plasma

A common and reliable method for the quantification of VLCFAs, including this compound and hexacosanoic acid, in biological samples is gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation (Lipid Extraction and Derivatization):

  • Lipid Extraction: Total lipids are extracted from plasma samples using a solvent mixture, typically chloroform:methanol (2:1, v/v).
  • Saponification: The extracted lipids are saponified using a strong base (e.g., potassium hydroxide (B78521) in methanol) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
  • Methylation: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a methylating agent such as boron trifluoride in methanol. This step is crucial to make the fatty acids volatile for GC analysis.
  • Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using an organic solvent like hexane.

2. GC-MS Analysis:

  • Injection: A small volume of the FAMEs extract is injected into the gas chromatograph.
  • Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar stationary phase column).
  • Detection and Quantification: As the separated FAMEs elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer identifies and quantifies each FAME based on its unique mass spectrum and retention time.
  • Calibration: A calibration curve is generated using standards of known concentrations of the fatty acids of interest (including this compound and hexacosanoic acid) to ensure accurate quantification.

Visualizations

Signaling Pathways and Experimental Workflows

VLCFA_Metabolism_in_XALD cluster_0 Normal Cell cluster_1 X-ALD Cell VLCFA_pool VLCFA Pool (e.g., C26:0) ABCD1 ABCD1 Transporter VLCFA_pool->ABCD1 Transport Peroxisome Peroxisome Beta_oxidation β-oxidation Degradation_products Degradation Products Beta_oxidation->Degradation_products VLCFA_pool_XALD VLCFA Pool (e.g., C26:0) ABCD1_mutated Mutated ABCD1 (Non-functional) VLCFA_pool_XALD->ABCD1_mutated Impaired Transport Accumulation VLCFA Accumulation VLCFA_pool_XALD->Accumulation Leads to Peroxisome_XALD Peroxisome

Simplified diagram of VLCFA metabolism in normal vs. X-ALD cells.

Lorenzos_Oil_Mechanism cluster_0 Therapeutic Intervention Lorenzos_Oil Lorenzo's Oil (Oleic Acid + this compound) Elongase Elongase Enzyme Lorenzos_Oil->Elongase Competitive Inhibition Saturated_VLCFA_synthesis Synthesis of Saturated VLCFAs (e.g., C26:0) Elongase->Saturated_VLCFA_synthesis Saturated_VLCFA_precursors Saturated Fatty Acid Precursors Saturated_VLCFA_precursors->Elongase

Postulated mechanism of Lorenzo's Oil in reducing saturated VLCFA synthesis.

Experimental_Workflow start Plasma Sample Collection lipid_extraction Total Lipid Extraction start->lipid_extraction saponification Saponification lipid_extraction->saponification methylation Derivatization to FAMEs saponification->methylation gcms GC-MS Analysis methylation->gcms data_analysis Data Analysis and Quantification gcms->data_analysis

General experimental workflow for VLCFA quantification.

Conclusion

Based on the current scientific literature, this compound is not a validated diagnostic or prognostic biomarker for any specific disease, including X-linked adrenoleukodystrophy. The established biomarkers for X-ALD are the saturated very long-chain fatty acids, C26:0 and C26:0-lysoPC. This compound's significance lies in its therapeutic application as a component of Lorenzo's oil, which is used to lower the levels of the pathogenic saturated VLCFAs. Future research may explore the potential of monounsaturated VLCFAs in disease pathology, but as it stands, this compound's role is one of intervention rather than indication.

References

Comparative Cytotoxicity of Brassidic Acid and Other Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of brassidic acid and other fatty acids, supported by available experimental data. Due to a lack of direct comparative studies on the cytotoxicity of this compound, this guide draws upon data from its cis-isomer, erucic acid, and other relevant fatty acids to provide a comprehensive overview.

Introduction

This compound (trans-13-docosenoic acid) is a very long-chain trans-monounsaturated fatty acid. Its cytotoxic profile is not extensively documented in publicly available research. However, by examining the data on its cis-isomer, erucic acid, and other fatty acids of similar structure or class, we can infer its potential biological activity and guide future research. This comparison focuses on cytotoxicity data obtained from in vitro cell-based assays.

Data Presentation: Comparative Cytotoxicity of Various Fatty Acids

The following table summarizes the cytotoxic effects of various fatty acids on different cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.

Fatty AcidChemical FormulaTypeCell Line(s)Cytotoxic EffectReference(s)
Erucic Acid C22:1, cis-Δ13Very Long-Chain MonounsaturatedPC-3, LNCaP, DU-145 (Prostate Cancer), RWPE-1 (Normal Prostate)Moderate cytotoxicity when conjugated with ciprofloxacin (B1669076) (IC50: 27.6 to 73.3 µM for cancer cells, 60.8 µM for normal cells).[1]
Elaidic Acid C18:1, trans-Δ9Trans MonounsaturatedSH-SY5Y (Neuroblastoma)Induced apoptosis and reduced cell viability.[2]
Stearic Acid C18:0SaturatedHuman Aortic Endothelial Cells (HAECs)Induced growth inhibition at <50 µM and cytotoxicity at higher concentrations.[3][4]
Oleic Acid C18:1, cis-Δ9MonounsaturatedHuman Aortic Endothelial Cells (HAECs)Did not induce a pro-inflammatory phenotype at up to 50 µM.[5]
Arachidonic Acid C20:0SaturatedPeroxisome-deficient CHO, PC12, IFRS1The most toxic among C16-C26 fatty acids tested, inducing apoptosis at 5 µM in peroxisome-deficient cells and 30 µM in wild-type cells.[6][7]
Palmitic Acid C16:0SaturatedPancreatic Islet CellsHigher cytotoxicity than oleic acid at equimolar concentrations.[8]

Experimental Protocols

A standardized method to assess and compare the cytotoxicity of this compound and other fatty acids is crucial for obtaining reliable and comparable data. The following is a detailed methodology for a typical in vitro cytotoxicity experiment using the MTT assay.

Experimental Protocol: MTT Assay for Fatty Acid Cytotoxicity

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HeLa, HepG2, or a cell line relevant to the research focus) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]

2. Fatty Acid Preparation and Treatment:

  • Prepare stock solutions of this compound and other fatty acids to be tested (e.g., erucic acid, elaidic acid, stearic acid, oleic acid) by dissolving them in an appropriate solvent, such as ethanol (B145695) or DMSO.

  • Prepare a series of dilutions of each fatty acid in the culture medium to achieve the desired final concentrations for treatment.

  • After 24 hours of cell seeding, remove the old medium and replace it with the medium containing the different concentrations of fatty acids. Include a vehicle control (medium with the solvent at the same concentration used for the highest fatty acid dose) and a negative control (untreated cells).

  • Incubate the cells with the fatty acids for a predetermined period (e.g., 24, 48, or 72 hours).[10]

3. MTT Assay Procedure:

  • Following the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[10]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Carefully remove the MTT-containing medium.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Plot a dose-response curve (cell viability vs. fatty acid concentration) to determine the IC50 value (the concentration of the fatty acid that inhibits 50% of cell growth).

Mandatory Visualization

Signaling Pathways

Based on studies of other trans fatty acids, a potential mechanism for this compound-induced cytotoxicity could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of the ASK1-p38 MAPK signaling pathway.[11]

Trans_Fatty_Acid_Induced_Apoptosis This compound (Trans Fatty Acid) This compound (Trans Fatty Acid) Cellular Stress Cellular Stress This compound (Trans Fatty Acid)->Cellular Stress ROS Generation ROS Generation Cellular Stress->ROS Generation ASK1 Activation ASK1 Activation ROS Generation->ASK1 Activation p38 MAPK Activation p38 MAPK Activation ASK1 Activation->p38 MAPK Activation Caspase Activation Caspase Activation p38 MAPK Activation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for comparing the cytotoxicity of different fatty acids.

Cytotoxicity_Assay_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, HepG2) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Fatty_Acid_Stocks 2. Prepare Fatty Acid Stock Solutions Fatty_Acid_Treatment 4. Treat Cells with Fatty Acid Dilutions Fatty_Acid_Stocks->Fatty_Acid_Treatment Cell_Seeding->Fatty_Acid_Treatment Incubation 5. Incubate for 24-72 hours Fatty_Acid_Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Absorbance_Reading 7. Read Absorbance at 570 nm MTT_Assay->Absorbance_Reading Data_Analysis 8. Analyze Data & Determine IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for fatty acid cytotoxicity comparison.

Conclusion

While direct and comprehensive data on the cytotoxicity of this compound is currently lacking in the scientific literature, this guide provides a comparative framework based on available information for structurally and functionally related fatty acids. The provided experimental protocol offers a standardized approach for future studies to directly assess and compare the cytotoxic effects of this compound. The hypothesized signaling pathway, based on evidence from other trans fatty acids, suggests that this compound may induce apoptosis through ROS-mediated activation of the ASK1-p38 MAPK pathway. Further research is warranted to elucidate the specific cytotoxic profile and mechanisms of action of this compound.

References

Comparative Efficacy of Brassidic Acid versus Oleic Acid in Cell Signaling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the distinct roles of cis and trans monounsaturated fatty acids in cellular signaling pathways, supported by experimental data and detailed protocols.

Introduction

Brassidic acid, a trans-monounsaturated very-long-chain fatty acid (VLCFA), and oleic acid, its cis-monounsaturated counterpart, are isomers that exhibit markedly different effects on cellular signaling and function. While oleic acid is a well-studied fatty acid with diverse roles in cellular metabolism and signaling, data on the specific effects of this compound are limited. This guide provides a comparative overview of the known signaling pathways influenced by oleic acid and extrapolates the potential effects of this compound based on current knowledge of trans fatty acids and VLCFAs. This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the differential impacts of these fatty acids on cellular processes.

Physicochemical Properties

The distinct stereochemistry of this compound (trans) and oleic acid (cis) results in different molecular shapes and physical properties, which in turn influence their incorporation into cellular membranes and their interactions with signaling proteins.

PropertyThis compoundOleic Acid
Chemical Formula C22H42O2C18H34O2
Double Bond C22:1 (n-9), transC18:1 (n-9), cis
Molecular Shape LinearKinked
Melting Point 61.5 °C13-14 °C

Comparative Effects on Cell Signaling Pathways

The available research extensively details the intricate involvement of oleic acid in a multitude of signaling cascades. In contrast, direct evidence for this compound's role in cell signaling is scarce. The following sections compare the known effects of oleic acid with the inferred or known effects of related trans fatty acids and VLCFAs, which may provide insights into the potential actions of this compound.

Oleic Acid: A Multifaceted Signaling Molecule

Oleic acid is known to modulate a variety of signaling pathways that are crucial for cell proliferation, metabolism, and inflammation.

  • Free Fatty Acid Receptor (FFAR) Signaling: Oleic acid activates G protein-coupled receptors FFAR1 (GPR40) and FFAR4 (GPR120), which are involved in insulin (B600854) secretion, anti-inflammatory responses, and cell migration.[1]

  • Epidermal Growth Factor Receptor (EGFR) and AKT Signaling: In breast cancer cells, oleic acid has been shown to induce cell migration through a pathway involving the transactivation of EGFR and subsequent activation of the PI3K/AKT pathway.[1]

  • NF-κB Signaling: Oleic acid has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[2] It can reduce the expression of pro-inflammatory cytokines by suppressing the phosphorylation of key proteins in this pathway.[3]

  • PPARγ Activity: Oleic acid can modulate the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism.

Signaling Pathway of Oleic Acid-Induced Cell Migration

OleicAcid_Migration OA Oleic Acid FFAR1_4 FFAR1/4 OA->FFAR1_4 EGFR EGFR FFAR1_4->EGFR Transactivation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Migration Cell Migration AKT->Migration

Caption: Oleic acid-induced cell migration pathway.

This compound: Inferences from Trans Fatty Acids and VLCFAs
  • Pro-inflammatory Effects of Trans Fatty Acids: Unlike the anti-inflammatory effects of oleic acid, trans fatty acids are generally considered pro-inflammatory. They have been shown to activate inflammatory signaling pathways, which could be a potential effect of this compound.

  • Sphingolipid Metabolism: As a VLCFA, this compound is likely a precursor for the synthesis of complex sphingolipids.[4][5] Sphingolipids themselves are critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis. Alterations in the pool of VLCFAs could, therefore, indirectly affect these signaling pathways.

  • PPARγ Activity: Erucic acid, the cis-isomer of this compound, has been shown to suppress PPARγ transcriptional activity.[6] It is plausible that this compound could have a similar or opposing effect on this key metabolic regulator.

Hypothesized Workflow for Investigating this compound Effects

BrassidicAcid_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Cellular Effects cluster_interpretation Data Interpretation CellLines Select appropriate cell lines (e.g., HepG2, 3T3-L1) BrassidicAcid_Treat Treat cells with varying concentrations of this compound CellLines->BrassidicAcid_Treat OleicAcid_Control Treat cells with Oleic Acid (as a control) CellLines->OleicAcid_Control Cytotoxicity Assess Cytotoxicity (MTT Assay) BrassidicAcid_Treat->Cytotoxicity SignalingPathways Analyze Signaling Pathways (Western Blot, qPCR) BrassidicAcid_Treat->SignalingPathways Lipidomics Lipidomic Analysis (Mass Spectrometry) BrassidicAcid_Treat->Lipidomics OleicAcid_Control->Cytotoxicity OleicAcid_Control->SignalingPathways OleicAcid_Control->Lipidomics Comparison Compare effects of This compound and Oleic Acid Cytotoxicity->Comparison SignalingPathways->Comparison Lipidomics->Comparison Mechanism Elucidate potential mechanisms of this compound action Comparison->Mechanism

Caption: Experimental workflow to study this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of oleic acid and the inferred effects of this compound (based on erucic acid and other trans fatty acids) on various cellular parameters.

ParameterOleic AcidThis compound (Inferred)Cell Line(s)Reference
Cytotoxicity (IC50) 15 nM (PC-3), 20 nM (A549)Data not availablePC-3, A549[7][8]
PPARγ Transcriptional Activity ModulatorySuppressive (based on erucic acid)Mesenchymal stem cells[6]
NF-κB Activation InhibitoryPotentially pro-inflammatoryHuman aortic endothelial cells[2]
Cell Migration InductiveData not availableBreast cancer cells (MDA-MB-231, MCF-7)[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are summarized protocols for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A549, PC-3) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Fatty Acid Treatment: Treat the cells with various concentrations of oleic acid or the fatty acid of interest for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[8]

Western Blot Analysis for Signaling Protein Phosphorylation
  • Cell Lysis: After fatty acid treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total signaling proteins (e.g., p-NF-κB, NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

PPARγ Transcriptional Activity Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells (e.g., mesenchymal stem cells) with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Fatty Acid Treatment: After 24 hours of transfection, treat the cells with the fatty acid of interest for another 24 hours.

  • Cell Lysis: Lyse the cells using a reporter lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase).[6]

Conclusion

The comparison between this compound and oleic acid highlights the significant impact of fatty acid stereochemistry on cellular signaling. Oleic acid is a well-characterized modulator of multiple signaling pathways, often exerting beneficial effects such as anti-inflammatory responses and improved insulin sensitivity. In stark contrast, the limited available data and inferences from related trans fatty acids suggest that this compound may have pro-inflammatory and potentially detrimental effects on cellular function.

The lack of direct research on this compound's role in cell signaling presents a significant knowledge gap. Future studies employing the experimental protocols outlined in this guide are crucial to elucidate the specific molecular mechanisms by which this compound influences cellular pathways. A deeper understanding of the differential effects of these two isomers will be invaluable for researchers in the fields of nutrition, metabolism, and drug development, and may inform dietary recommendations and therapeutic strategies.

References

Inter-laboratory comparison of brassidic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Inter-laboratory Comparison of Brassidic Acid Measurements

For researchers, scientists, and drug development professionals, accurate and reproducible measurement of fatty acids is paramount. This compound (C22:1n-9), a long-chain monounsaturated fatty acid, is of growing interest in various research fields. Ensuring the reliability of its quantification across different laboratories is crucial for data comparability and the advancement of scientific knowledge. This guide provides an objective comparison of analytical methodologies, supported by data from inter-laboratory proficiency testing schemes for trans fatty acids, which typically include this compound, and details the experimental protocols involved.

Data Presentation: Performance of Analytical Methods

The primary method for the analysis of this compound and other fatty acids is gas chromatography (GC) following conversion of the fatty acids to their fatty acid methyl esters (FAMEs). The choice of detector and sample preparation method can influence the performance of the analysis. The following table summarizes typical performance characteristics of common analytical methods used in fatty acid analysis.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of FAMEs based on boiling point and polarity, with detection by flame ionization.Separation of FAMEs followed by mass analysis for identification and quantification.
Linearity (R²) >0.99>0.99
Precision (RSD%) <1.5% for peak areas2.77-5.82% (Intra-day)
Limit of Detection (LOD) 0.21 to 0.54 µg/mLTypically 0.01% to 0.05%
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mLGenerally in the low ng/mL range
Throughput HigherLower, due to longer analysis times
Sample Derivatization Mandatory (FAMEs)Mandatory (FAMEs)
Compound Suitability Volatile and thermally stable compoundsWide range, provides structural information

Inter-laboratory Comparison Schemes

Proficiency testing (PT) and inter-laboratory comparison (ILC) studies are essential for laboratories to evaluate their performance against their peers and ensure the accuracy of their results.[1] Organizations like the American Oil Chemists' Society (AOCS) and Fapas® offer proficiency testing programs for the analysis of fatty acids, including trans fatty acids, in various food matrices such as edible oils and fats.[2][3][4][5][6][7][8] These programs provide participating laboratories with homogenous samples and a statistical analysis of the submitted results, allowing for a direct comparison of performance.[2]

A World Health Organization (WHO) ring trial on measuring trans-fatty acids and other fatty acids in selected foods by gas chromatography also highlights the global effort to standardize these measurements.[9] While specific results for this compound are not detailed in publicly available summaries, the methodologies employed in these studies are directly applicable.

Experimental Protocols

Accurate quantification of this compound relies on robust and standardized experimental protocols. The following sections detail the key steps in the analytical workflow, from sample preparation to instrumental analysis.

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

Due to their low volatility, fatty acids are typically converted to more volatile FAMEs before GC analysis.[10][11]

  • Lipid Extraction : Lipids are extracted from the sample matrix using a suitable solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

  • Saponification : The extracted lipids are saponified by heating with a solution of sodium hydroxide (B78521) in methanol to release the fatty acids from their glycerol (B35011) backbone.

  • Methylation : The free fatty acids are then methylated to FAMEs. Common methylation reagents include boron trifluoride (BF₃) in methanol or a base-catalyzed reaction with sodium methoxide.[10][12][13] The reaction mixture is heated to ensure complete derivatization.

  • Extraction of FAMEs : The resulting FAMEs are extracted into an organic solvent like hexane (B92381).[10]

  • Purification : The organic layer containing the FAMEs is washed with water to remove any residual reagents and then dried before injection into the GC.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

GC-FID is a widely used technique for the quantitative analysis of FAMEs.[14]

  • GC System : A gas chromatograph equipped with a flame ionization detector and a capillary column is used.

  • Capillary Column : A highly polar capillary column (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness) is typically employed for the separation of cis and trans fatty acid isomers.[1]

  • Carrier Gas : Helium or hydrogen is used as the carrier gas at a constant flow rate.[15]

  • Temperature Program : A temperature gradient is applied to the oven to separate the FAMEs based on their chain length and degree of unsaturation. A typical program might start at 100°C and ramp up to 240°C.

  • Injection : A small volume (e.g., 1 µL) of the FAMEs solution in hexane is injected into the GC.

  • Detection : The FID detects the organic molecules as they elute from the column.

  • Quantification : The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard (e.g., heptadecanoic acid, C17:0) and a calibration curve generated from certified reference standards.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the context of inter-laboratory comparison of this compound measurements.

Inter_Laboratory_Comparison_Workflow cluster_provider Proficiency Test Provider cluster_labs Participating Laboratories cluster_outcome Outcomes SamplePrep Sample Preparation (Homogeneous Lots) SampleDist Sample Distribution SamplePrep->SampleDist DataCollection Data Collection & Statistical Analysis SampleDist->DataCollection LabAnalysis Sample Analysis SampleDist->LabAnalysis ReportGen Report Generation DataCollection->ReportGen PerformanceEval Performance Evaluation ReportGen->PerformanceEval ResultSub Result Submission LabAnalysis->ResultSub ResultSub->DataCollection MethodValidation Method Validation PerformanceEval->MethodValidation QualityImprovement Quality Improvement PerformanceEval->QualityImprovement

Workflow of an inter-laboratory comparison study.

Fatty_Acid_Analysis_Workflow Start Sample LipidExtraction Lipid Extraction Start->LipidExtraction Saponification Saponification LipidExtraction->Saponification Methylation Methylation (FAMEs Preparation) Saponification->Methylation GC_Analysis Gas Chromatography (GC) Analysis Methylation->GC_Analysis Data_Processing Data Processing & Quantification GC_Analysis->Data_Processing Result Result (this compound Concentration) Data_Processing->Result

Sample preparation and analysis workflow for this compound.

References

A Researcher's Guide to the Isomeric Purity Analysis of Synthetic Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic brassidic acid is paramount for experimental accuracy and product efficacy. This guide provides a comparative overview of analytical techniques and commercially available products, supported by detailed experimental protocols.

This compound (trans-13-docosenoic acid) is a C22 very-long-chain fatty acid and the trans-isomer of erucic acid (cis-13-docosenoic acid). The presence of the cis-isomer as an impurity can significantly impact the physicochemical properties and biological activity of this compound in research and pharmaceutical applications. Therefore, rigorous isomeric purity analysis is a critical quality control step.

This guide compares the most common and effective analytical methods for determining the isomeric purity of synthetic this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis depends on factors such as the required sensitivity, resolution, and the nature of the sample matrix. Below is a summary of the capabilities of GC-FID, HPLC, and qNMR for this purpose.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity.Separation of fatty acids or their derivatives based on their affinity for the stationary phase.Quantification of isomers based on the integration of distinct signals in the NMR spectrum.
Sample Preparation Derivatization to FAMEs is required.May require derivatization for UV detection, but direct analysis is possible with certain detectors.Minimal sample preparation; dissolution in a deuterated solvent.
Resolution of Isomers Excellent separation of cis/trans isomers with appropriate capillary columns.Good separation, can be optimized with specialized columns (e.g., silver-ion, chiral).Provides distinct signals for protons near the double bond, allowing for quantification of cis/trans ratio.
Quantification Highly quantitative with a Flame Ionization Detector (FID).Quantitative with appropriate detectors (e.g., UV, ELSD, MS).Inherently quantitative, directly proportional to the number of nuclei.[1][2]
Advantages High resolution, established methods, high sensitivity.Versatile, applicable to a wide range of molecules, non-destructive.Non-destructive, requires minimal sample, provides structural information, no need for reference standards for relative quantification.[1][2]
Limitations Destructive, requires derivatization which can introduce artifacts.Can be less sensitive for non-UV active compounds without derivatization, method development can be complex.Lower sensitivity compared to GC and HPLC, higher initial instrument cost.

Performance of Commercially Available Synthetic this compound

The isomeric purity of commercially available synthetic this compound can vary between suppliers and batches. While suppliers often provide an overall purity percentage, specific data on the content of the cis-isomer (erucic acid) is not always readily available in product descriptions. Researchers should always request a Certificate of Analysis (CoA) for lot-specific isomeric purity data.

SupplierProduct NameStated PurityIsomeric Purity (Erucic Acid Content)
Cayman Chemical13(E)-Docosenoic Acid≥95%[3][4]Not explicitly stated. Assumed to be the primary component with erucic acid as a potential impurity.
BOC SciencesThis compound95%[5]Not explicitly stated.
Medical Isotopes, Inc.Brassidicacid99%[3]Not explicitly stated.
ClearsynthThis compoundHigh QualityCertificate of Analysis required for specific data.[6]

Note: The isomeric purity in the table is an assumption based on the product being marketed as this compound (the trans-isomer). It is crucial to obtain a batch-specific Certificate of Analysis for precise quantitative data on the erucic acid content.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detector (GC-FID) Analysis

This protocol outlines the conversion of this compound to its fatty acid methyl ester (FAME) followed by GC-FID analysis.

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Reagents: 2% (v/v) sulfuric acid in methanol, n-hexane (GC grade), saturated sodium chloride solution.

  • Procedure:

    • Weigh accurately approximately 10 mg of the synthetic this compound sample into a screw-capped glass tube.

    • Add 2 mL of 2% sulfuric acid in methanol.

    • Cap the tube tightly and heat at 60°C for 3 hours in a heating block or water bath.

    • Allow the tube to cool to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial.

2. GC-FID Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 10 minutes.

    • Ramp: Increase to 220°C at 2°C/min.

    • Hold: Hold at 220°C for 15 minutes.

  • Injection Volume: 1 µL.

  • Data Analysis: Identify the peaks for methyl brassidate and methyl erucate (B1234575) based on their retention times compared to a FAME standard mixture. The percentage of each isomer is calculated from the peak area relative to the total peak area of both isomers.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a method for the separation of brassidic and erucic acids using silver-ion HPLC.

1. Sample Preparation:

  • Reagents: HPLC grade hexane, HPLC grade acetonitrile (B52724).

  • Procedure:

    • Dissolve an accurately weighed amount of the synthetic this compound sample in hexane to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • HPLC System: Equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Column: A silver-ion column (e.g., ChromSpher 5 Lipids), 250 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile in hexane.

    • Start with 0.1% acetonitrile in hexane.

    • Linearly increase to 2% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 205 nm or ELSD.

  • Data Analysis: The trans-isomer (this compound) will elute before the cis-isomer (erucic acid). Calculate the percentage of each isomer from the peak area relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Analysis

This protocol details the use of ¹H-NMR for the direct quantification of the isomeric ratio.

1. Sample Preparation:

  • Reagents: Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS).

  • Procedure:

    • Accurately weigh approximately 20 mg of the synthetic this compound sample into an NMR tube.

    • Add approximately 0.7 mL of CDCl₃.

    • Cap the tube and vortex until the sample is completely dissolved.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 or more to ensure a good signal-to-noise ratio.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (a value of 30 s is generally sufficient for quantitative analysis of fatty acids).

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: A standard ¹H spectral width (e.g., 20 ppm).

3. Data Analysis:

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration:

    • The olefinic protons (-CH=CH-) of the trans-isomer (this compound) typically appear as a multiplet around δ 5.34 ppm.

    • The olefinic protons of the cis-isomer (erucic acid) appear as a multiplet at a slightly different chemical shift, typically around δ 5.36 ppm.

    • Integrate the distinct signals corresponding to the olefinic protons of both isomers.

  • Calculation: The molar ratio of the isomers is directly proportional to the ratio of the integrals of their respective olefinic proton signals.

Workflow and Pathway Diagrams

To visualize the analytical processes, the following diagrams have been generated using Graphviz.

G Isomeric Purity Analysis Workflow cluster_sample Sample Preparation cluster_gc GC-FID Analysis cluster_hplc HPLC Analysis cluster_nmr qNMR Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Methylation Dissolution Dissolution Sample->Dissolution in Hexane Dissolution_NMR Dissolution in CDCl3 Sample->Dissolution_NMR GC Separation GC Separation Derivatization->GC Separation FID Detection FID Detection GC Separation->FID Detection Data Analysis_GC Data Analysis FID Detection->Data Analysis_GC Isomeric Purity Result Isomeric Purity Result Data Analysis_GC->Isomeric Purity Result HPLC Separation HPLC Separation Dissolution->HPLC Separation UV/ELSD Detection UV/ELSD Detection HPLC Separation->UV/ELSD Detection Data Analysis_HPLC Data Analysis UV/ELSD Detection->Data Analysis_HPLC Data Analysis_HPLC->Isomeric Purity Result NMR Acquisition NMR Acquisition Dissolution_NMR->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Integration Integration Data Processing->Integration Integration->Isomeric Purity Result

Caption: Workflow for isomeric purity analysis of synthetic this compound.

G Logical Relationship of Isomers Synthetic this compound Synthetic this compound This compound (trans-isomer) This compound (trans-isomer) Synthetic this compound->this compound (trans-isomer) Major Component Erucic Acid (cis-isomer) Erucic Acid (cis-isomer) Synthetic this compound->Erucic Acid (cis-isomer) Key Isomeric Impurity Other Impurities Other Impurities Synthetic this compound->Other Impurities Potential Minor Components

Caption: Isomeric relationship in synthetic this compound.

References

A Comparative Guide to Brassidic Acid Metabolism: In Vivo vs. In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of brassidic acid metabolism in whole-body (in vivo) systems versus controlled laboratory (in vitro) settings. Understanding these differences is crucial for accurately interpreting experimental data and translating research findings into therapeutic applications. This compound, a trans-isomer of erucic acid, is a very long-chain fatty acid (VLCFA) with a 22-carbon chain.[1][2] Its metabolism is intrinsically linked to specific organelles and enzymatic pathways, the study of which varies significantly between in vivo and in vitro models.

Data Presentation: A Comparative Overview

The metabolism of this compound is expected to differ between in vivo and in vitro environments due to systemic effects versus isolated cellular processes. The following table summarizes the anticipated quantitative and qualitative differences.

FeatureIn Vivo Metabolism (e.g., in rodents)In Vitro Metabolism (e.g., in cultured hepatocytes, fibroblasts)
Primary Metabolic Organs Primarily liver and kidneys, with subsequent distribution and further metabolism in other tissues like the heart and skeletal muscle.Dependent on the cell type used (e.g., hepatocytes for liver-specific metabolism, fibroblasts for general cellular metabolism). Lacks inter-organ cooperation.
Initial Uptake Absorption from the diet in the small intestine, transport via chylomicrons in the lymph and bloodstream to various tissues.[3]Direct uptake from the culture medium by the cells.
Key Metabolic Pathways Peroxisomal β-oxidation is the main initial breakdown pathway due to its very long-chain nature.[4][5][6] Subsequent mitochondrial β-oxidation of chain-shortened products. Potential for elongation and desaturation.[7][8]Primarily peroxisomal β-oxidation within the cultured cells.[5][9] The extent of further mitochondrial metabolism can be assessed. Elongation and desaturation can be studied with specific precursors.[7][8]
Metabolite Profile A complex array of metabolites distributed across various tissues and excreted in urine and feces. Includes chain-shortened fatty acids, dicarboxylic acids, and potentially conjugated forms.A more defined set of metabolites found within the cells and the culture medium. Allows for clearer identification of direct metabolic products.
Regulatory Influences Subject to complex hormonal and dietary regulation (e.g., insulin, glucagon, nutritional status). Involves inter-organ signaling.Primarily influenced by the composition of the culture medium and cell-autonomous regulation. Can be manipulated with specific hormones or growth factors.
Enzyme Kinetics Reflects the physiological state of the whole organism, influenced by factors like age, sex, and health status.Can be precisely measured under controlled conditions, allowing for detailed characterization of individual enzyme activities.
Toxicity Assessment Can reveal systemic toxicity, including effects on organ weight and histology, as observed with the cis-isomer erucic acid in the heart.[3]Allows for the determination of cytotoxicity and specific molecular mechanisms of toxicity in a controlled environment.

Visualizing the Metabolic Pathways and Experimental Workflows

To better understand the metabolic fate of this compound and how it is studied, the following diagrams created using the DOT language illustrate the key pathways and a typical experimental workflow.

Brassidic_Acid_Metabolism cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum Brassidic_Acid This compound (C22:1) Acyl_CoA_Synthetase Acyl-CoA Synthetase Brassidic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Brassidoyl_CoA Brassidoyl-CoA Acyl_CoA_Synthetase->Brassidoyl_CoA Beta_Oxidation_Peroxisomal β-Oxidation Cycle Brassidoyl_CoA->Beta_Oxidation_Peroxisomal Brassidoyl_CoA_ER Brassidoyl-CoA Brassidoyl_CoA->Brassidoyl_CoA_ER Chain_Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Oxidation_Peroxisomal->Chain_Shortened_Acyl_CoA Acetyl_CoA_Peroxisome Acetyl-CoA Beta_Oxidation_Peroxisomal->Acetyl_CoA_Peroxisome Chain_Shortened_Acyl_CoA_Mito Chain-Shortened Acyl-CoA Chain_Shortened_Acyl_CoA->Chain_Shortened_Acyl_CoA_Mito Transport via Carnitine Shuttle Beta_Oxidation_Mitochondrial β-Oxidation Cycle Chain_Shortened_Acyl_CoA_Mito->Beta_Oxidation_Mitochondrial Acetyl_CoA_Mito Acetyl-CoA Beta_Oxidation_Mitochondrial->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Elongases Elongases Brassidoyl_CoA_ER->Elongases Desaturases Desaturases Brassidoyl_CoA_ER->Desaturases Longer_Fatty_Acids Longer/More Unsaturated Fatty Acids Elongases->Longer_Fatty_Acids Desaturases->Longer_Fatty_Acids

Caption: Metabolic pathways of this compound in a mammalian cell.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model (e.g., Rat) Oral_Gavage Oral Administration of Labeled this compound Animal_Model->Oral_Gavage Sample_Collection_Vivo Collect Blood, Tissues, Urine, Feces over Time Oral_Gavage->Sample_Collection_Vivo Analysis_Vivo Lipid Extraction & Metabolite Profiling (GC-MS, LC-MS) Sample_Collection_Vivo->Analysis_Vivo Data_Comparison Comparative Analysis of Metabolite Profiles and Flux Analysis_Vivo->Data_Comparison Cell_Culture Cell Culture (e.g., Hepatocytes) Incubation Incubate with Labeled this compound Cell_Culture->Incubation Sample_Collection_Vitro Collect Cells and Culture Medium Incubation->Sample_Collection_Vitro Analysis_Vitro Lipid Extraction & Metabolite Profiling (GC-MS, LC-MS) Sample_Collection_Vitro->Analysis_Vitro Analysis_Vitro->Data_Comparison

Caption: A comparative experimental workflow for studying this compound metabolism.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of this compound metabolism. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Protocol: Metabolic Fate of this compound in a Rodent Model
  • Animal Model: Male Wistar rats (8-10 weeks old) are acclimatized for one week with ad libitum access to a standard chow diet and water.

  • Isotope Labeling: [1-14C]this compound is synthesized and dissolved in a suitable vehicle (e.g., corn oil).

  • Administration: Rats are fasted overnight and then administered a single dose of [1-14C]this compound (e.g., 50 mg/kg body weight) via oral gavage.

  • Sample Collection: At specified time points (e.g., 2, 6, 12, 24, and 48 hours) post-administration, blood is collected via tail vein. At the final time point, animals are euthanized, and tissues (liver, heart, kidneys, adipose tissue) are harvested. Urine and feces are collected throughout the study period.

  • Lipid Extraction: Total lipids are extracted from plasma and homogenized tissues using the Folch method (chloroform:methanol, 2:1 v/v).

  • Analysis:

    • Thin-Layer Chromatography (TLC): Extracts are separated by TLC to isolate different lipid classes (e.g., free fatty acids, triglycerides, phospholipids).

    • Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acid fractions are derivatized to fatty acid methyl esters (FAMEs) and analyzed by GC-MS to identify and quantify this compound and its metabolites.

    • Scintillation Counting: Radioactivity in different lipid fractions and tissues is measured to trace the distribution and metabolic fate of the labeled this compound.

In Vitro Protocol: Peroxisomal β-Oxidation of this compound in Cultured Cells
  • Cell Culture: Human hepatoma (HepG2) cells or primary hepatocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics until they reach 80-90% confluency.

  • Substrate Preparation: [1-14C]this compound is complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium.

  • Incubation: The cell culture medium is replaced with the medium containing the labeled this compound-BSA complex, and cells are incubated for various time points (e.g., 1, 4, 8, and 12 hours).

  • Measurement of β-Oxidation:

    • The reaction is stopped by adding perchloric acid.

    • The production of 14CO2 (if label is uniformly distributed) or acid-soluble metabolites (from [1-14C] label) is measured as an indicator of fatty acid oxidation. The medium is assayed for these products.

    • The rate of β-oxidation is calculated based on the amount of radiolabeled product formed per unit of time and cellular protein.

  • Metabolite Analysis:

    • Cells and medium are collected separately.

    • Lipids are extracted as described in the in vivo protocol.

    • Metabolites are identified and quantified using GC-MS or LC-MS/MS to determine the chain-shortening products of this compound.

Conclusion

The study of this compound metabolism necessitates a multi-faceted approach. In vivo models provide crucial information on the systemic fate of this VLCFA, including its absorption, distribution, inter-organ metabolism, and potential for organ-specific toxicity.[3] However, the complexity of the whole-organism can make it challenging to dissect specific molecular mechanisms.

Conversely, in vitro systems , such as cultured cells and isolated organelles, offer a controlled environment to elucidate specific enzymatic pathways, measure kinetic parameters, and identify direct metabolites with high precision.[10][11][12] The limitation of in vitro models lies in their inability to fully recapitulate the complex regulatory networks present in a living organism.

By integrating the findings from both in vivo and in vitro experiments, researchers can build a comprehensive understanding of this compound metabolism. This integrated knowledge is vital for assessing the physiological and pathological roles of VLCFAs and for the development of targeted therapeutic strategies for metabolic disorders.

References

Validating Brassidic Acid as a Dietary Supplement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of brassidic acid and its alternatives for cardiovascular health, supported by experimental data.

Introduction

This compound, a very-long-chain monounsaturated fatty acid (22:1n-9), has garnered interest within the scientific community for its potential role in cardiovascular health. As the trans isomer of erucic acid, it is naturally present in certain vegetable oils, notably rapeseed and mustard seed oils. Unlike its cis counterpart, erucic acid, which has been associated with myocardial lipidosis in animal studies, this compound has not demonstrated the same cardiotoxic effects. This guide provides a comprehensive comparison of this compound with established dietary supplements for cardiovascular support, offering researchers, scientists, and drug development professionals a critical evaluation of the current evidence. The following sections detail the physiological effects, experimental data, and underlying mechanisms of this compound and its key alternatives.

This compound: Current State of Evidence

Direct clinical evidence for the use of this compound as a dietary supplement in humans is currently limited. The majority of available research is derived from animal studies or observational data on the broader category of very-long-chain saturated fatty acids (VLSFAs).

Physiological Effects and Preclinical Data

Animal studies, primarily in rats, have been instrumental in differentiating the physiological effects of this compound from its cis-isomer, erucic acid. Research indicates that this compound does not lead to the significant accumulation of lipids in the heart muscle (myocardial lipidosis), a key concern with high erucic acid consumption.

Observational studies in human populations suggest that higher circulating levels of VLSFAs, which include behenic acid (22:0) and lignoceric acid (24:0) in addition to this compound's saturated counterpart, may be associated with a lower risk of cardiovascular events and improved markers of cardiovascular health. However, these studies do not isolate the specific effects of this compound.

Safety Profile

Based on available toxicological data, this compound is considered to be of low concern for systemic toxicity. Regulatory bodies have not established a specific tolerable daily intake for this compound, though restrictions exist for erucic acid in edible oils.

Comparative Analysis with Alternative Dietary Supplements

Several fatty acids have been extensively studied for their benefits in cardiovascular health and serve as primary alternatives to this compound. This section provides a comparative overview of their efficacy, supported by data from human clinical trials.

Omega-3 Fatty Acids: EPA and DHA

Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are long-chain omega-3 polyunsaturated fatty acids predominantly found in fatty fish. They are among the most researched dietary supplements for cardiovascular disease prevention.

Key Mechanisms of Action:

  • Reduction of serum triglycerides.

  • Anti-inflammatory effects.

  • Improvement of endothelial function.

  • Reduction in platelet aggregation.

Alpha-Linolenic Acid (ALA)

Alpha-linolenic acid is a plant-based omega-3 polyunsaturated fatty acid found in flaxseeds, chia seeds, and walnuts. The human body can convert ALA to EPA and DHA, although the conversion rate is generally low.

Key Mechanisms of Action:

  • Precursor to EPA and DHA.

  • Anti-inflammatory properties.

  • Potential for blood pressure reduction.

Oleic Acid

Oleic acid is a monounsaturated omega-9 fatty acid, with olive oil being a primary dietary source. It is a cornerstone of the Mediterranean diet, which is associated with a lower incidence of cardiovascular disease.

Key Mechanisms of Action:

  • Reduction of LDL cholesterol levels.

  • Increase in HDL cholesterol levels.

  • Antioxidant and anti-inflammatory effects.

Palmitoleic Acid

Palmitoleic acid is a monounsaturated omega-7 fatty acid found in macadamia nuts and sea buckthorn oil. Emerging research suggests its potential role as a "lipokine," a lipid hormone that communicates between tissues.

Key Mechanisms of Action:

  • Reduction of insulin (B600854) resistance.

  • Suppression of hepatic lipogenesis.

  • Anti-inflammatory effects.

Quantitative Data from Clinical Trials

The following tables summarize the effects of alternative fatty acid supplements on key cardiovascular risk factors, as demonstrated in human clinical trials.

Table 1: Effects of Omega-3 Fatty Acids (EPA & DHA) on Cardiovascular Risk Factors

BiomarkerDosageDurationStudy PopulationKey FindingsCitation
Triglycerides4 g/day (EPA+DHA)12 weeksHypertriglyceridemic subjectsSignificant reduction in triglycerides[1]
LDL Cholesterol1.8 g/day (EPA)4.6 yearsPatients with hypercholesterolemiaNo significant change in LDL-C[2]
HDL Cholesterol1 g/day (EPA+DHA)5.3 yearsGeneral populationNo significant change in HDL-C[2]
C-Reactive Protein (CRP)1 g/day (EPA+DHA)5.3 yearsGeneral populationGreater reduction in those with low fish intake[2]

Table 2: Effects of Alpha-Linolenic Acid (ALA) on Cardiovascular Risk Factors

BiomarkerDosageDurationStudy PopulationKey FindingsCitation
Total Cholesterol2.9 g/day 6 weeksHypercholesterolemic subjectsSignificant reduction in total cholesterol[3]
LDL Cholesterol2.9 g/day 6 weeksHypercholesterolemic subjectsSignificant reduction in LDL cholesterol[3]
C-Reactive Protein (CRP)6.5% of energy6 weeksHypercholesterolemic subjectsSignificant reduction in CRP[3]

Table 3: Effects of Oleic Acid on Cardiovascular Risk Factors

BiomarkerDosageDurationStudy PopulationKey FindingsCitation
LDL CholesterolHigh oleic acid diet5 weeksMildly hypercholesterolemic postmenopausal womenReduction in LDL-C compared to high palmitic acid diet[4]
Total CholesterolHigh oleic acid diet5 weeksMildly hypercholesterolemic postmenopausal womenReduction in total cholesterol compared to high palmitic acid diet[4]

Table 4: Effects of Palmitoleic Acid on Cardiovascular Risk Factors

BiomarkerDosageDurationStudy PopulationKey FindingsCitation
Triglycerides220.5 mg/day30 daysAdults with dyslipidemiaSignificant reduction in triglycerides[5]
LDL Cholesterol220.5 mg/day30 daysAdults with dyslipidemiaSignificant reduction in LDL cholesterol[5]
C-Reactive Protein (CRP)220.5 mg/day30 daysAdults with dyslipidemiaSignificant reduction in CRP[5]

Experimental Protocols

Quantification of Fatty Acids in Human Plasma

A common method for analyzing fatty acid profiles in clinical trials involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation (General Protocol):

  • Lipid Extraction: Lipids are extracted from plasma samples using a solvent system, typically a mixture of chloroform (B151607) and methanol.

  • Transesterification/Hydrolysis: Fatty acids are cleaved from their glycerol (B35011) backbone. For GC-MS analysis, they are often converted to fatty acid methyl esters (FAMEs) for better volatility and separation. For LC-MS, hydrolysis to free fatty acids may be performed.

  • Purification: The FAMEs or free fatty acids are purified, often using solid-phase extraction.

  • Analysis: The prepared sample is injected into the GC-MS or LC-MS system for separation and quantification of individual fatty acids.

Clinical Trial Protocol: Omega-3 Supplementation for Cardiovascular Disease Prevention (Example)
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with established cardiovascular disease or at high risk.

  • Intervention: Daily supplementation with capsules containing a specified dose of EPA and DHA (e.g., 1 gram total omega-3s).

  • Control: Placebo capsules containing an inert oil (e.g., olive oil or corn oil).

  • Duration: Typically several years to assess long-term outcomes.

  • Primary Outcome: Composite of major adverse cardiovascular events (e.g., cardiovascular death, non-fatal myocardial infarction, non-fatal stroke).

  • Secondary Outcomes: Changes in lipid profiles (triglycerides, LDL-C, HDL-C), inflammatory markers (e.g., hs-CRP), and blood pressure.

  • Monitoring: Regular follow-up visits to assess adherence, adverse events, and collect blood samples for biomarker analysis.

Visualizing Pathways and Workflows

Fatty Acid Metabolism and Cardiovascular Effects

Fatty_Acid_Metabolism cluster_diet Dietary Intake cluster_metabolism Metabolic Pathways cluster_effects Cardiovascular Effects This compound This compound VLCFA Metabolism VLCFA Metabolism This compound->VLCFA Metabolism Omega-3 (EPA, DHA, ALA) Omega-3 (EPA, DHA, ALA) PUFA Metabolism PUFA Metabolism Omega-3 (EPA, DHA, ALA)->PUFA Metabolism Oleic Acid Oleic Acid MUFA Metabolism MUFA Metabolism Oleic Acid->MUFA Metabolism Palmitoleic Acid Palmitoleic Acid Palmitoleic Acid->MUFA Metabolism Lipid Profile Modulation Lipid Profile Modulation VLCFA Metabolism->Lipid Profile Modulation PUFA Metabolism->Lipid Profile Modulation Inflammation Reduction Inflammation Reduction PUFA Metabolism->Inflammation Reduction MUFA Metabolism->Lipid Profile Modulation MUFA Metabolism->Inflammation Reduction Endothelial Function Endothelial Function MUFA Metabolism->Endothelial Function

Caption: Overview of fatty acid metabolism and cardiovascular effects.

Experimental Workflow for a Clinical Trial

Clinical_Trial_Workflow Participant Recruitment Participant Recruitment Informed Consent Informed Consent Participant Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Intervention Group Intervention Group Randomization->Intervention Group Placebo Group Placebo Group Randomization->Placebo Group Follow-up Visits Follow-up Visits Intervention Group->Follow-up Visits Placebo Group->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Biomarker Analysis Biomarker Analysis Data Collection->Biomarker Analysis Statistical Analysis Statistical Analysis Biomarker Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: A typical workflow for a randomized controlled clinical trial.

Conclusion

While this compound presents an interesting area for future research due to its favorable safety profile compared to erucic acid, there is currently insufficient human clinical data to validate its use as a dietary supplement for cardiovascular health. In contrast, a robust body of evidence supports the benefits of omega-3 fatty acids (EPA and DHA), alpha-linolenic acid, oleic acid, and, to a growing extent, palmitoleic acid. For researchers and drug development professionals, the focus should remain on these well-characterized alternatives until more definitive data on this compound becomes available. Future clinical trials are warranted to elucidate the specific effects of purified this compound supplementation on cardiovascular outcomes in humans.

References

Comparison of brassidic acid levels in healthy vs diseased states

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of brassidic acid levels in healthy individuals versus those with X-linked Adrenoleukodystrophy (ALD), a rare genetic disorder affecting the metabolism of very-long-chain fatty acids (VLCFAs). This document is intended for researchers, scientists, and drug development professionals interested in the role of this compound and other VLCFAs in health and disease.

Data Presentation: this compound Levels

The following table summarizes the plasma concentrations of this compound (C22:1) in healthy individuals and patients with X-linked Adrenoleukodystrophy.

ConditionAnalyteMean Concentration (μmol/L)Standard Deviation (SD)NotesReference
Healthy State This compound (C22:1)9.86.5Data from a cohort of 826 healthy young Canadian adults (total plasma lipids).[1][2]
Diseased State (X-linked Adrenoleukodystrophy) This compound (C22:1)16.86.2Data from plasma total lipids of ALD patients.[3]

Experimental Protocols: Quantification of this compound in Plasma

The quantification of this compound and other very-long-chain fatty acids in plasma is typically performed using gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.

1. Lipid Extraction (Folch Method)

  • Objective: To extract total lipids from plasma samples.

  • Procedure:

    • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

2. Saponification and Fatty Acid Methylation

  • Objective: To hydrolyze the fatty acids from complex lipids and convert them to volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Procedure:

    • To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

    • Incubate the mixture at 80°C for 10 minutes to saponify the lipids.

    • After cooling, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Incubate at 80°C for 2 minutes to methylate the free fatty acids.

    • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution and vortex to extract the FAMEs into the hexane layer.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective: To separate, identify, and quantify the FAMEs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A fused-silica capillary column coated with a polar stationary phase (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 180°C at 25°C/min, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 650.

    • Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards.

    • Quantification: The concentration of each fatty acid is determined by comparing the peak area to that of an internal standard (e.g., heptadecanoic acid, C17:0) added at the beginning of the extraction process.

Signaling Pathways and Experimental Workflows

Very-Long-Chain Fatty Acid (VLCFA) Metabolism and Signaling Overview

This compound is a very-long-chain monounsaturated fatty acid. While specific signaling pathways for this compound are not well-elucidated, the metabolism and general signaling roles of VLCFAs are better understood. VLCFAs are synthesized in the endoplasmic reticulum from long-chain fatty acids by a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids). ELOVL1 is the key enzyme responsible for the elongation of saturated and monounsaturated VLCFAs, including the precursors to this compound.[1][2][4]

Defects in the degradation of VLCFAs, which occurs in peroxisomes, lead to their accumulation, as seen in X-linked Adrenoleukodystrophy.[5][6] The accumulation of VLCFAs is associated with cellular dysfunction and pathology, though the precise mechanisms are still under investigation. It is thought that the incorporation of excess VLCFAs into cellular membranes and complex lipids disrupts their structure and function.[7]

VLCFA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Cellular_Effects Cellular Effects LCFA Long-Chain Fatty Acyl-CoA ELOVL1 ELOVL1 LCFA->ELOVL1 VLCFA_CoA Very-Long-Chain Fatty Acyl-CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Membrane_Lipids Incorporation into Membrane Lipids VLCFA_CoA->Membrane_Lipids ELOVL1->VLCFA_CoA ELOVL1->VLCFA_CoA VLCFA_Degradation β-oxidation Shortened Fatty Acids Shortened Fatty Acids VLCFA_Degradation->Shortened Fatty Acids VLCFA_in_Peroxisome VLCFA-CoA ABCD1->VLCFA_in_Peroxisome ABCD1->VLCFA_in_Peroxisome VLCFA_in_Peroxisome->VLCFA_Degradation Signaling Altered Signaling Membrane_Lipids->Signaling

Overview of Very-Long-Chain Fatty Acid Metabolism.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the quantification of this compound from a plasma sample.

Experimental_Workflow Start Plasma Sample Lipid_Extraction Lipid Extraction (e.g., Folch Method) Start->Lipid_Extraction Saponification Saponification (NaOH in Methanol) Lipid_Extraction->Saponification Methylation Fatty Acid Methylation (BF3 in Methanol) Saponification->Methylation FAME_Extraction FAME Extraction (Hexane) Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis

Workflow for this compound Quantification in Plasma.

References

A Head-to-Head Comparison of Brassidic Acid Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with brassidic acid, selecting the optimal extraction technique is a critical step that can significantly impact yield, purity, and overall process efficiency. This guide provides a head-to-head comparison of three primary methods for this compound extraction: Solvent Extraction, Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE). The comparison is supported by experimental data, detailed methodologies, and workflow visualizations to aid in informed decision-making.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for each extraction technique. Data for this compound is often extrapolated from studies on erucic acid, a closely related C22 monounsaturated fatty acid, particularly from high-erucic acid rapeseed (HEAR) oil, a common source.

ParameterSolvent Extraction (Soxhlet with Hexane)Supercritical Fluid Extraction (SFE) with CO₂Enzyme-Assisted Extraction (EAE)
Extraction Yield (%) High (typically >90% of total oil)[1]High (can achieve >95% oil recovery)[2]Variable (depends on enzyme efficiency and reaction conditions)
Purity of this compound Good, but co-extraction of other lipids is common.[1] Isomerization of erucic acid to this compound has been observed with some solvent systems (e.g., Folch method).[1][3]High, with the potential for selective extraction by tuning pressure and temperature.[2]High, as enzymes can be selected for specific fatty acid liberation.[4][5]
Solvent Consumption High[6]Low to none (CO₂ is recycled)[7][8]Low (primarily aqueous buffer)[4]
Extraction Time Long (several hours)[9]Moderate (typically 1-4 hours)[10]Long (can range from hours to days)[4]
Operating Temperature (°C) 60-70 (boiling point of hexane)[11]40-80[2]10-55 (dependent on enzyme)[4][12]
Operating Pressure AtmosphericHigh (100-400 bar)[2]Atmospheric
Cost Low initial investment, but ongoing solvent and energy costs.[13]High initial investment for equipment.[8]Moderate, with enzyme cost being a significant factor.
Environmental & Safety Concerns Use of flammable and potentially toxic organic solvents.[6][8]"Green" and generally recognized as safe (GRAS) solvent (CO₂).[7][8]Generally safe, biodegradable, and environmentally friendly.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific starting materials and desired outcomes.

Solvent Extraction: Soxhlet Method

This protocol describes a standard Soxhlet extraction for obtaining total lipids, from which this compound can be further isolated.

Materials:

  • High-erucic acid rapeseed (HEAR) seeds, ground

  • n-Hexane (ACS grade)

  • Soxhlet extraction apparatus (including extractor, condenser, and round-bottom flask)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 20 g of ground HEAR seeds and place them into a cellulose (B213188) extraction thimble.

  • Place the thimble inside the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of n-hexane and connect it to the Soxhlet extractor and condenser.

  • Heat the flask using a heating mantle to the boiling point of hexane (B92381) (approximately 69°C).

  • Allow the extraction to proceed for 6-8 hours, completing at least 10-12 cycles.

  • After extraction, allow the apparatus to cool.

  • Remove the round-bottom flask containing the oil-hexane mixture.

  • Concentrate the extract using a rotary evaporator to remove the hexane, yielding the crude oil.

  • The crude oil can then be subjected to further purification steps, such as crystallization or chromatography, to isolate this compound. A study has shown that the Soxhlet procedure is superior to the Folch method for erucic acid determination, as the latter can cause isomerization to this compound.[1][3]

Supercritical Fluid Extraction (SFE)

This protocol outlines the extraction of lipids from oilseeds using supercritical CO₂.

Materials:

  • Ground HEAR seeds

  • Supercritical fluid extractor

  • Liquid CO₂ cylinder

Procedure:

  • Load the ground HEAR seeds into the extraction vessel of the SFE system.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 350 bar).

  • Heat the extraction vessel to the target temperature (e.g., 60°C).

  • Initiate the flow of supercritical CO₂ through the extraction vessel at a constant flow rate.

  • The extracted oil is separated from the CO₂ in a separation vessel at a lower pressure and temperature, where the CO₂ returns to a gaseous state and the oil precipitates.

  • The CO₂ can be recycled back to the pump for reuse.[9]

  • Continue the extraction for a set period (e.g., 2-4 hours) or until the extraction yield plateaus.

  • Collect the extracted oil from the separator. The selectivity for specific fatty acids can be tuned by adjusting the pressure and temperature.[2]

Enzyme-Assisted Extraction (EAE)

This protocol describes the enzymatic hydrolysis of HEAR oil to selectively liberate fatty acids, including this compound's isomer, erucic acid.

Materials:

  • High-erucic acid rapeseed (HEAR) oil

  • Lipase (B570770) from Candida rugosa or Geotrichum candidum[4]

  • Phosphate (B84403) buffer (pH 7.0)

  • Stirred tank reactor or shaker incubator

Procedure:

  • Add HEAR oil to the reactor.

  • Prepare a solution of the selected lipase in the phosphate buffer. The water concentration in the final reaction mixture should be at least 5 wt%.[4]

  • Add the enzyme solution to the oil with continuous stirring.

  • Maintain the reaction at the optimal temperature for the chosen enzyme (e.g., 10-20°C for C. rugosa lipase or 20-35°C for G. candidum lipase).[4]

  • Allow the hydrolysis reaction to proceed for a specified time (e.g., 24-48 hours).[4]

  • After the reaction, the mixture will contain a glyceride fraction enriched in erucic/brassidic acid and a free fatty acid fraction containing other hydrolyzed fatty acids.[4]

  • Separate the enriched glyceride fraction from the free fatty acids using conventional methods such as liquid-liquid extraction or crystallization.

Mandatory Visualization

The following diagrams illustrate the workflows for each extraction technique.

Solvent_Extraction_Workflow Start Ground HEAR Seeds Soxhlet Soxhlet Extraction (n-Hexane, 6-8h) Start->Soxhlet Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation CrudeOil Crude Oil Evaporation->CrudeOil Purification Purification (Crystallization/Chromatography) CrudeOil->Purification End Pure this compound Purification->End

Solvent Extraction Workflow

SFE_Workflow Start Ground HEAR Seeds Extraction Supercritical CO₂ Extraction (e.g., 350 bar, 60°C) Start->Extraction Separation Pressure Reduction & Oil Separation Extraction->Separation CrudeOil Crude Oil Separation->CrudeOil CO2_Recycle CO₂ Recycle Separation->CO2_Recycle Purification Optional Purification CrudeOil->Purification End Pure this compound Purification->End CO2_Recycle->Extraction

Supercritical Fluid Extraction Workflow

EAE_Workflow Start HEAR Oil Hydrolysis Enzymatic Hydrolysis (Lipase, Buffer, 24-48h) Start->Hydrolysis Separation Phase Separation Hydrolysis->Separation EnrichedFraction Enriched Glyceride Fraction Separation->EnrichedFraction FreeFattyAcids Free Fatty Acid Fraction Separation->FreeFattyAcids Purification Purification EnrichedFraction->Purification End Pure this compound Purification->End

Enzyme-Assisted Extraction Workflow

References

A Researcher's Guide to Assessing the Purity of Commercially Available Brassidic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. Brassidic acid (trans-13-docosenoic acid), a long-chain fatty acid, finds applications in various research and development sectors. Its utility is, however, intrinsically linked to its purity. This guide provides a comparative assessment of the purity of commercially available this compound, supported by detailed experimental protocols for verification.

Comparative Purity Analysis

The purity of this compound from commercial suppliers is typically stated as being ≥95%. However, the nature and percentage of impurities can vary, impacting experimental outcomes. The primary impurities often include isomers (such as the cis-isomer, erucic acid), shorter and longer-chain fatty acids, and saturated fatty acids. Below is a summary of a comparative analysis of hypothetical commercial samples.

SupplierLot NumberStated Purity (%)Measured Purity (GC-FID) (%)Key Impurities DetectedAcid Value (mg KOH/g)
Supplier A A-1023≥ 9898.5 ± 0.2Erucic Acid (0.8%), Palmitic Acid (0.4%)165.2
Supplier B B-4567≥ 9596.2 ± 0.3Erucic Acid (2.1%), Oleic Acid (1.1%)162.1
Supplier C C-8901≥ 9999.3 ± 0.1Erucic Acid (0.5%), Behenic Acid (0.1%)166.0

Experimental Protocols for Purity Assessment

To ensure the reliability of this compound in experimental settings, independent purity verification is crucial. The following are standard methods for fatty acid analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Fatty Acid Profiling

Gas chromatography is the gold standard for fatty acid analysis, offering high resolution and quantitative accuracy.[1][2][3] The analysis is typically performed on the more volatile fatty acid methyl esters (FAMEs).[1][3][4]

a. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Weigh approximately 10 mg of the this compound sample into a screw-cap glass tube.

  • Add 2 mL of 2% methanolic sulfuric acid.

  • Cap the tube tightly and heat at 60°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of deionized water.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

b. GC-FID Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness.[3]

  • Inlet Temperature: 250°C.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 260°C.

  • Injection Volume: 1 µL.

c. Quantification:

The percentage purity is determined by the area percent method, where the peak area of this compound methyl ester is divided by the total area of all fatty acid peaks. For more precise quantification, an internal standard (e.g., C19:0 or C21:0) can be added before derivatization.[1]

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for separating cis/trans isomers of fatty acids, which can be challenging by GC alone.[2][5] It has the advantage of operating at ambient temperatures, which is beneficial for heat-sensitive compounds.[2]

a. Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • HPLC System: JASCO LC-4000 series or equivalent.[6]

  • Column: Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: Acetonitrile/Water (80:20 v/v) with 0.1% Trifluoroacetic Acid (TFA).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector at 205-210 nm if sensitivity is sufficient.[2][7]

  • Injection Volume: 10 µL.

Titration for Acid Value Determination

A classic and reliable method to determine the amount of free fatty acids is through acid-base titration.[8][9][10] The acid value is a measure of the amount of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize the free fatty acids in one gram of the sample.[11][12]

a. Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., ethanol/diethyl ether 1:1).[11][12]

  • Add a few drops of phenolphthalein (B1677637) indicator.[9]

  • Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution until a stable pink color is observed.[8][11]

  • Perform a blank titration with the solvent mixture alone.

b. Calculation:

Acid Value (mg KOH/g) = (V - Vb) * M * 56.1 / W

Where:

  • V = volume of KOH solution used for the sample (mL)

  • Vb = volume of KOH solution used for the blank (mL)

  • M = molarity of the KOH solution (mol/L)

  • 56.1 = molecular weight of KOH ( g/mol )

  • W = weight of the sample (g)

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial this compound sample.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_conclusion Final Assessment Sample Commercial this compound Sample Prep Sample Preparation (Weighing, Dissolving) Sample->Prep GC GC-FID Analysis (Derivatization to FAMEs) Prep->GC FAMEs HPLC HPLC Analysis Prep->HPLC Titration Acid-Base Titration Prep->Titration GC_Data Purity & Impurity Profile (%) GC->GC_Data HPLC_Data Isomer Content (%) HPLC->HPLC_Data Titr_Data Acid Value (mg KOH/g) Titration->Titr_Data Conclusion Overall Purity Assessment GC_Data->Conclusion HPLC_Data->Conclusion Titr_Data->Conclusion

References

Performance comparison of different chromatography columns for brassidic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and separation of brassidic acid, a very long-chain trans-monounsaturated fatty acid, is crucial for various applications, from nutritional analysis to biomarker discovery. The choice of chromatography column is a critical factor that dictates the success of such analyses, particularly in resolving this compound from its cis-isomer, erucic acid, and other fatty acids. This guide provides an objective comparison of the performance of different gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns for the analysis of this compound, supported by experimental data and detailed methodologies.

Gas Chromatography (GC) Columns

Gas chromatography, following derivatization of fatty acids to their more volatile fatty acid methyl esters (FAMEs), is the most common and robust technique for fatty acid analysis. The key to separating this compound from its isomers and other FAMEs lies in the polarity of the stationary phase of the GC column.

Performance Comparison of GC Columns

Highly polar cyanopropyl siloxane stationary phases are the columns of choice for the detailed separation of cis/trans FAME isomers.[1][2][3] Columns with a high percentage of cyanopropyl groups provide the necessary selectivity to resolve these challenging isomers. In contrast, popular polyethylene (B3416737) glycol (PEG) wax columns, while excellent for general FAME analysis, are typically unable to separate cis and trans isomers of the same fatty acid.[4][5]

Column TypeStationary PhasePrimary Application for this compound AnalysisAdvantagesLimitations
SP-2560 / Rt-2560 Highly Polar Biscyanopropyl PolysiloxaneDetailed separation of cis/trans isomers, including brassidic and erucic acid.[6][7][8]Excellent selectivity for geometric and positional isomers.[3] Specified in official methods like AOAC 996.06.[7]Not a bonded phase, so solvent rinsing is not recommended.[7]
HP-88 High-Polarity (88%) Cyanopropyl Aryl-PolysiloxaneSeparation of complex FAME mixtures with good resolution of cis/trans isomers.[1][9][10]Offers greater cis/trans resolution than medium-polarity cyanopropyl columns (e.g., DB-23).[1][10] Higher temperature limits compared to some other highly polar columns.[9]Not a bonded and crosslinked phase, limiting solvent rinsing.[9] May have difficulty separating some higher molecular weight fatty acids.[5]
DB-Wax Polyethylene Glycol (PEG)General analysis of FAMEs, separating by carbon number and degree of unsaturation.Robust and widely used for routine fatty acid profiling.[5]Does not separate cis and trans isomers of C18:1, and by extension, C22:1 (brassidic and erucic acid).[5][11]
DB-23 Medium-Polarity (50%) Cyanopropyl PolysiloxaneGeneral FAME analysis with some capability for cis/trans isomer separation.Provides better separation of complex FAME mixtures than wax columns.[5]Limited in fully resolving complex mixtures of cis/trans isomers compared to highly polar cyanopropyl columns.[5]
Experimental Protocols for GC Analysis

Sample Preparation: Derivatization to FAMEs

A crucial step before GC analysis is the conversion of fatty acids into their corresponding methyl esters (FAMEs). A common method involves acid-catalyzed transesterification. It is important to note that some sample preparation methods can lead to the unintended conversion of the natural cis-isomer (erucic acid) to the trans-isomer (this compound), which necessitates a column capable of their separation for accurate quantification.[12]

  • Protocol:

    • To approximately 100 mg of the oil sample, add an internal standard.

    • Add 2 mL of a 7% boron trifluoride (BF3)-methanol solution.

    • Heat the mixture at 100°C for 45 minutes.

    • After cooling, add 5 mL of water and 2 mL of hexane (B92381).

    • Vigorously agitate the mixture and collect the upper hexane layer containing the FAMEs.

    • Use anhydrous sodium sulfate (B86663) to remove any residual water before injection into the GC.[12]

GC-FID Operating Conditions

The following are typical starting conditions for the analysis of FAMEs, including this compound, on a highly polar cyanopropyl column.

  • Column: SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness

  • Carrier Gas: Hydrogen or Helium[13]

  • Oven Temperature Program: 100°C (hold for 4 min), then ramp at 3°C/min to 240°C (hold for 10 min)[8]

  • Injector Temperature: 225°C[8]

  • Detector (FID) Temperature: 250°C[8]

  • Split Ratio: 100:1[8]

High-Performance Liquid Chromatography (HPLC) Columns

HPLC offers an alternative to GC for fatty acid analysis, with the advantage that derivatization is not always required.[14] Reversed-phase chromatography is the most common mode, but for the challenging separation of cis/trans isomers like brassidic and erucic acid, specialized columns are necessary.

Performance Comparison of HPLC Columns

Standard C18 columns separate fatty acids based on their hydrophobicity (chain length and degree of unsaturation) but generally provide poor resolution of geometric isomers.[14] For this reason, silver-ion HPLC is the gold standard for separating unsaturated fatty acid isomers.

Column TypeStationary PhasePrimary Application for this compound AnalysisAdvantagesLimitations
Silver-Ion (Ag+) Column Silver ions bonded to a silica (B1680970) or ion-exchange supportSeparation of cis/trans and positional isomers of unsaturated fatty acids.[15][16]Powerful technique for resolving geometric isomers based on the interaction of double bonds with silver ions. Trans isomers typically elute before cis isomers.[17]Can be less robust than reversed-phase columns. Mobile phases are often not directly compatible with mass spectrometry.
Reversed-Phase C18 Octadecylsilane bonded to silicaGeneral analysis of free fatty acids and their derivatives.[14]Robust, widely available, and suitable for a broad range of fatty acids.Limited ability to separate cis/trans isomers like brassidic and erucic acid due to their similar hydrophobicity.[14]
Reversed-Phase C8 Octylsilane bonded to silicaAnalysis of very long-chain fatty acids that may be too strongly retained on C18 columns.[18]Can provide shorter analysis times for highly hydrophobic molecules.[18]Lower retention may lead to insufficient resolution for less hydrophobic fatty acids.[18]
Experimental Protocols for HPLC Analysis

Protocol for Reversed-Phase HPLC of Free Fatty Acids

This protocol provides a general starting point for the analysis of very long-chain fatty acids on a C18 column.

  • Column: C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size[19]

  • Mobile Phase:

  • Gradient Program: Linear gradient from 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.[19]

  • Flow Rate: 1.0 mL/min[19]

  • Column Temperature: 35°C[19]

  • Detector: UV at 205 nm or Evaporative Light Scattering Detector (ELSD)[19]

Protocol for Silver-Ion HPLC of FAMEs

The conditions for silver-ion HPLC can vary significantly depending on the specific column and the isomers of interest.

  • Column: ChromSpher 5 Lipids (or similar silver-ion column)[20]

  • Mobile Phase: A gradient of acetonitrile in hexane is commonly used. For example, a gradient starting with a low percentage of acetonitrile and increasing over time.[15]

  • Flow Rate: 1.0 mL/min[20]

  • Column Temperature: 20°C (temperature can be optimized to influence retention)[15]

  • Detector: UV (if derivatized) or ELSD

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for the GC and HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Oil/Fat Sample Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Sample->Derivatization Extraction Hexane Extraction Derivatization->Extraction GC_System Gas Chromatograph (GC) with FID Detector Extraction->GC_System Column Highly Polar Column (e.g., SP-2560) Chromatogram Chromatogram Column->Chromatogram Quantification Quantification of This compound Chromatogram->Quantification

Caption: Workflow for the GC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Oil/Fat Sample (as free fatty acids or FAMEs) Dissolution Dissolution in Mobile Phase Sample->Dissolution HPLC_System HPLC System with UV or ELSD Detector Dissolution->HPLC_System Column Silver-Ion or Reversed-Phase Column Chromatogram Chromatogram Column->Chromatogram Quantification Quantification of This compound Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

References

Correlating Brassidic Acid Levels with Other Metabolic Markers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of brassidic acid and its correlation with various metabolic markers. Due to a notable scarcity of direct research on this compound, this guide draws upon data from related fatty acids, such as its cis-isomer erucic acid, and broader studies on trans fatty acids and very-long-chain fatty acids (VLCFAs), to provide a comprehensive overview. This guide aims to summarize existing knowledge, highlight research gaps, and provide foundational experimental protocols.

Introduction to this compound

This compound (22:1n-9t) is a very-long-chain monounsaturated trans fatty acid. It is the trans isomer of erucic acid, which is naturally found in high concentrations in rapeseed and mustard oils. The primary dietary sources of this compound are partially hydrogenated vegetable oils. As a trans fatty acid, its metabolic effects are of interest, particularly in the context of metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes.

Quantitative Data on Fatty Acid Correlations with Metabolic Markers

Direct quantitative data correlating this compound with metabolic markers are limited in the existing literature. The following tables summarize available data for this compound and related fatty acids to provide a comparative context.

Table 1: Correlation of this compound and Related Fatty Acids with Plasma Lipid Profile

Fatty AcidTriglyceridesTotal CholesterolLDL CholesterolHDL CholesterolSource
This compound (22:1n-9t) Induces a large increase in plasma triacylglycerols (in rats with low linoleic acid diet)[1]Data Not AvailableData Not AvailableData Not Available[1]
General Trans Fatty Acids (TFAs) Positive association[2][3]Positive associationPositive associationNegative association[2][3]
Erucic Acid (22:1n-9c) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Very-Long-Chain Saturated Fatty Acids (VLSFAs; C20:0, C22:0, C24:0) Inverse association[4]Data Not AvailableFavorable profile[5]Favorable profile[5][4][5]

Table 2: Correlation of this compound and Related Fatty Acids with Inflammatory Markers

Fatty AcidC-Reactive Protein (CRP)Interleukin-6 (IL-6)Tumor Necrosis Factor-alpha (TNF-α)Source
This compound (22:1n-9t) Data Not AvailableData Not AvailableData Not Available
General Trans Fatty Acids (TFAs) Positive association[6][7][8]Positive association[8][9]Positive association[8][6][7][8][9]
Erucic Acid (22:1n-9c) Data Not AvailableData Not AvailableData Not Available
Very-Long-Chain Saturated Fatty Acids (VLSFAs) Inverse association[5]Data Not AvailableData Not Available[5]

Table 3: Correlation of this compound and Related Fatty Acids with Insulin (B600854) Resistance Markers

Fatty AcidHOMA-IRFasting GlucoseFasting InsulinSource
This compound (22:1n-9t) Data Not AvailableData Not AvailableData Not Available
General Trans Fatty Acids (TFAs) Positive associationPositive association[3]Data Not Available[3]
Erucic Acid (22:1n-9c) Data Not AvailableData Not AvailableData Not Available
Very-Long-Chain Saturated Fatty Acids (VLSFAs) Inverse association with diabetes risk[4]Data Not AvailableFavorable profile[5][4][5]

Metabolic Pathways of this compound

As a very-long-chain fatty acid, this compound is metabolized through pathways distinct from shorter-chain fatty acids. Its metabolism involves chain elongation and degradation, primarily within peroxisomes.

Biosynthesis of Very-Long-Chain Fatty Acids

The synthesis of VLCFAs, including the precursor to this compound, involves a series of elongation steps catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVLs).

cluster_ER Endoplasmic Reticulum Malonyl-CoA Malonyl-CoA ELOVL ELOVL Malonyl-CoA->ELOVL Fatty Acyl-CoA (C18:1-CoA) Fatty Acyl-CoA (C18:1-CoA) Fatty Acyl-CoA (C18:1-CoA)->ELOVL Condensation 3-ketoacyl-CoA 3-ketoacyl-CoA ELOVL->3-ketoacyl-CoA Condensation 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA 3-ketoacyl-CoA->3-hydroxyacyl-CoA Reduction trans-2,3-enoyl-CoA trans-2,3-enoyl-CoA 3-hydroxyacyl-CoA->trans-2,3-enoyl-CoA Dehydration Fatty Acyl-CoA (C20:1-CoA) Fatty Acyl-CoA (C20:1-CoA) trans-2,3-enoyl-CoA->Fatty Acyl-CoA (C20:1-CoA) Reduction Fatty Acyl-CoA (C22:1-CoA) Brassidyl-CoA / Erucyl-CoA Fatty Acyl-CoA (C20:1-CoA)->Fatty Acyl-CoA (C22:1-CoA) Elongation Cycles

Biosynthesis of C22:1-CoA via the ELOVL enzyme system in the endoplasmic reticulum.

Peroxisomal β-Oxidation of this compound

VLCFAs like this compound are too long to be directly metabolized in the mitochondria. They first undergo chain-shortening through β-oxidation within peroxisomes.

cluster_Peroxisome Peroxisome Brassidyl-CoA (C22:1-CoA) Brassidyl-CoA (C22:1-CoA) ACOX1 ACOX1 Brassidyl-CoA (C22:1-CoA)->ACOX1 Oxidation trans-2,3-dehydroacyl-CoA trans-2,3-dehydroacyl-CoA ACOX1->trans-2,3-dehydroacyl-CoA Oxidation MFP MFP trans-2,3-dehydroacyl-CoA->MFP Hydration 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA MFP->3-hydroxyacyl-CoA Hydration 3-ketoacyl-CoA 3-ketoacyl-CoA MFP->3-ketoacyl-CoA Dehydrogenation 3-hydroxyacyl-CoA->MFP Dehydrogenation Thiolase Thiolase 3-ketoacyl-CoA->Thiolase Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA Thiolysis Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Mitochondrial β-oxidation Mitochondrial β-oxidation Shorter Acyl-CoA->Mitochondrial β-oxidation Further Metabolism Further Metabolism Acetyl-CoA->Further Metabolism

Peroxisomal β-oxidation pathway for the chain-shortening of Brassidyl-CoA.

Experimental Protocols

The gold standard for the quantitative analysis of fatty acids, including this compound, in biological samples is gas chromatography-mass spectrometry (GC-MS).

General Protocol for VLCFA Analysis in Plasma by GC-MS
  • Lipid Extraction: Total lipids are extracted from a plasma sample (typically 50-100 µL) using a solvent mixture, such as chloroform:methanol (B129727) (2:1, v/v). An internal standard (e.g., a deuterated or odd-chain fatty acid) is added at the beginning of the extraction for accurate quantification.

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to release the fatty acids from their glycerol (B35011) backbone. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using an agent like boron trifluoride in methanol (BF3-methanol) or by acidic methanolysis. This step increases the volatility of the fatty acids for GC analysis.

  • GC-MS Analysis: The FAMEs are separated on a long capillary column (e.g., 100-200 m) in a gas chromatograph. The separated FAMEs are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.

  • Data Analysis: The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard.

Plasma_Sample Plasma Sample + Internal Standard Lipid_Extraction Lipid Extraction (e.g., Chloroform:Methanol) Plasma_Sample->Lipid_Extraction Saponification_Methylation Saponification & Methylation (to form FAMEs) Lipid_Extraction->Saponification_Methylation GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Saponification_Methylation->GC_MS Data_Analysis Data Analysis (Quantification) GC_MS->Data_Analysis

Experimental workflow for the quantification of this compound in plasma.

Discussion and Future Directions

The available evidence on the direct metabolic effects of this compound is sparse. While studies on general trans fatty acids suggest a negative impact on metabolic health, including adverse effects on plasma lipids and inflammation, it is not yet clear if this compound shares these properties to the same extent. A study in rats suggests that this compound may not have the same cardiotoxic effects as its cis-isomer, erucic acid[10]. However, the same study did report a significant increase in plasma triglycerides with dietary this compound[1].

In contrast, research on very-long-chain saturated fatty acids (VLSFAs) indicates a potential protective role against type 2 diabetes and cardiovascular disease[4][5][11][12]. Whether the monounsaturated and trans nature of this compound confers different properties remains an important area for future research.

Given the widespread presence of trans fatty acids in the food supply and their known associations with metabolic syndrome, further research is critically needed to elucidate the specific metabolic consequences of this compound consumption. Future studies should focus on:

  • Human intervention studies: Controlled feeding studies are needed to directly assess the impact of dietary this compound on a comprehensive panel of metabolic markers.

  • Mechanistic studies: In vitro and animal studies are required to understand the molecular mechanisms by which this compound may influence lipid metabolism, inflammation, and insulin signaling.

  • Biomarker studies: Large-scale observational studies that include the measurement of plasma or erythrocyte this compound levels are needed to investigate its association with the prevalence and incidence of metabolic diseases.

References

Safety Operating Guide

Safe Disposal of Brassidic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of brassidic acid, a very long-chain fatty acid. Following these procedures will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Key Properties of this compound

Understanding the physical and chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C22H42O2[1][2]
Molecular Weight 338.57 g/mol [2]
Appearance White crystalline powder/plates[2]
Melting Point 61-62 °C[1][2]
Boiling Point 282 °C at 30 mmHg[1][2]
Solubility in Water Practically insoluble[2]
Solubility in Organic Solvents Soluble in methanol, ethanol (B145695), and ether; sparingly soluble in cold alcohol.[2][3]
pKa 4.78 ± 0.10 (Predicted)

Proper Disposal Protocol for this compound

Due to its properties as a weak organic acid and its insolubility in water, a specific multi-step process is required for the safe disposal of this compound. This protocol involves dissolving the acid in a suitable solvent followed by neutralization.

Experimental Protocol: Neutralization and Disposal of this compound

Objective: To safely neutralize this compound for disposal via the sanitary sewer system, where permitted by local regulations.

Materials:

  • This compound waste

  • Ethanol (or methanol)

  • 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

  • Glass beakers or flasks

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling any chemicals, put on your safety goggles, lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: Conduct all steps of this procedure inside a certified chemical fume hood to avoid inhalation of any vapors.

  • Dissolution:

    • Carefully transfer the this compound waste into a suitably sized glass beaker or flask.

    • Add a sufficient volume of ethanol (or methanol) to completely dissolve the this compound. Stir the mixture gently with a stir bar on a stir plate until the solid is fully dissolved. The required volume of solvent will depend on the amount of this compound waste.

  • Neutralization:

    • While stirring the this compound solution, slowly add a 1M solution of a weak base like sodium bicarbonate or a carefully controlled amount of a strong base like sodium hydroxide.[4] The addition of a strong base should be done dropwise to control the exothermic reaction.

    • As the base is added, the fatty acid will be converted to its corresponding salt, which is more soluble in the aqueous-alcoholic solution.

  • pH Monitoring:

    • Periodically check the pH of the solution using pH indicator strips or a pH meter.

    • Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).

  • Disposal:

    • Once the solution is neutralized, it can be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with your institution's and local wastewater treatment facility's regulations.[5]

    • Always flush the drain with plenty of water after disposing of the neutralized solution to ensure it is adequately diluted.[6]

  • Container Rinsing:

    • Triple rinse the empty container that held the this compound with a suitable solvent (e.g., ethanol) and dispose of the rinsate in the same manner as the neutralized waste.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the logical steps for the safe handling and disposal of this compound.

Brassidic_Acid_Disposal_Workflow start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Safety First fume_hood Work in a Fume Hood ppe->fume_hood dissolve Dissolve in Ethanol or Methanol fume_hood->dissolve Preparation neutralize Slowly Add Base (e.g., NaHCO3 solution) dissolve->neutralize Treatment check_ph Monitor pH (Target: 6.0-8.0) neutralize->check_ph is_neutral Is pH Neutral? check_ph->is_neutral is_neutral->neutralize No, continue adding base dispose Dispose Down Sanitary Sewer with Copious Water is_neutral->dispose Yes end End: Disposal Complete dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brassidic Acid
Reactant of Route 2
Brassidic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.